Product packaging for Boc-D-his(3-ME)-OH(Cat. No.:CAS No. 200871-84-7)

Boc-D-his(3-ME)-OH

Cat. No.: B558516
CAS No.: 200871-84-7
M. Wt: 269.3 g/mol
InChI Key: BGZFLUIZBZNCTI-SECBINFHSA-N
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Description

Boc-D-his(3-ME)-OH, also known as this compound, is a useful research compound. Its molecular formula is C12H19N3O4 and its molecular weight is 269.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3O4 B558516 Boc-D-his(3-ME)-OH CAS No. 200871-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZFLUIZBZNCTI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428615
Record name BOC-D-HIS(3-ME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200871-84-7
Record name BOC-D-HIS(3-ME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Boc-D-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key chemical properties of Nα-(tert-Butoxycarbonyl)-3-methyl-D-histidine (Boc-D-His(3-Me)-OH). This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of a D-amino acid to enhance peptide stability against enzymatic degradation. The 3-methyl group on the imidazole ring prevents side reactions and can modulate the physicochemical properties of the resulting peptide.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-histidine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the imidazole ring is methylated at the N-3 (tele, τ) position.

PropertyValue
Molecular Formula C₁₂H₁₉N₃O₄
Molecular Weight 269.30 g/mol
Appearance White to off-white powder
CAS Number Not available for the D-isomer specifically, L-isomer is 61070-22-2
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol
Storage Store at 2-8°C, desiccated

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity of the imidazole methylation. Below is a representative synthetic protocol based on established methods for the synthesis of similar N-alkylated histidine derivatives.

Synthetic Workflow

Synthesis_Workflow D_His D-Histidine Boc_D_His_OMe Boc-D-His-OMe D_His->Boc_D_His_OMe 1. Esterification 2. Boc Protection Boc_D_His_1_Trt_OMe Boc-D-His(1-Trt)-OMe Boc_D_His_OMe->Boc_D_His_1_Trt_OMe 3. Trityl Protection Boc_D_His_1_Trt_3_Me_OMe Boc-D-His(1-Trt, 3-Me)-OMe Boc_D_His_1_Trt_OMe->Boc_D_His_1_Trt_3_Me_OMe 4. Methylation Boc_D_His_3_Me_OMe Boc-D-His(3-Me)-OMe Boc_D_His_1_Trt_3_Me_OMe->Boc_D_His_3_Me_OMe 5. Detritylation Boc_D_His_3_Me_OH This compound Boc_D_His_3_Me_OMe->Boc_D_His_3_Me_OH 6. Saponification

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Esterification and Nα-Boc Protection of D-Histidine

  • Esterification: D-Histidine is first converted to its methyl ester hydrochloride by reacting with thionyl chloride in methanol at 0°C to room temperature. This protects the carboxylic acid and prevents side reactions.

  • Nα-Boc Protection: The resulting D-histidine methyl ester hydrochloride is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent such as a mixture of dioxane and water. The reaction is typically stirred at room temperature until completion. The product, Boc-D-His-OMe, is then extracted and purified.

Step 3: Nτ-Trityl Protection

To ensure regioselective methylation at the N-3 position, the N-1 (pros, π) position of the imidazole ring is protected, often with a bulky group like trityl (Trt).

  • Boc-D-His-OMe is dissolved in a dry, non-polar solvent like dichloromethane (DCM) or chloroform.

  • Triethylamine is added, followed by the slow addition of trityl chloride (Trt-Cl).

  • The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • The product, Boc-D-His(1-Trt)-OMe, is purified by column chromatography.

Step 4: Nπ-Methylation

  • The purified Boc-D-His(1-Trt)-OMe is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

  • A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the remaining imidazole nitrogen.

  • A methylating agent, such as methyl iodide (MeI), is then added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched, and the methylated product is extracted and purified.

Step 5: Selective Detritylation

The trityl group is selectively removed under mild acidic conditions that do not cleave the Boc group.

  • The protected and methylated intermediate is dissolved in a solvent mixture such as DCM containing a small amount of trifluoroacetic acid (TFA) and triethylsilane (TES) as a scavenger.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed, and the product, Boc-D-His(3-Me)-OMe, is purified.

Step 6: Saponification

The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid.

  • Boc-D-His(3-Me)-OMe is dissolved in a mixture of methanol and water.

  • An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the reaction is stirred at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then acidified to a pH of approximately 4-5 with a mild acid like citric acid or dilute HCl, leading to the precipitation of the final product.

  • The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.

Characterization Data (Representative)

The following table summarizes typical characterization data that would be expected for this compound, based on similar compounds found in the literature. Actual values should be confirmed by experimental analysis.

AnalysisExpected Results
¹H NMR Characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), the methyl group on the imidazole ring (~3.6 ppm, 3H, singlet), the α-proton (~4.3-4.5 ppm, 1H, multiplet), the β-protons (~3.0-3.2 ppm, 2H, multiplet), and the imidazole ring protons (~6.8 and ~7.5 ppm, 1H each, singlets).
¹³C NMR Resonances for the Boc carbonyl and quaternary carbons, the aliphatic carbons of the amino acid backbone, the imidazole ring carbons, and the methyl carbon.
Mass Spec (ESI-MS) [M+H]⁺ peak at approximately 270.14 m/z.
HPLC Purity Typically >98% on a reverse-phase C18 column.

Applications in Research and Drug Development

This compound is a specialized amino acid derivative with important applications in peptide-based drug discovery and development:

  • Enhanced Peptide Stability: The incorporation of a D-amino acid significantly increases the resistance of peptides to degradation by proteases and peptidases in vivo, thereby extending their biological half-life.

  • Prevention of Racemization: The 3-methyl group on the imidazole ring can help to suppress racemization of the histidine residue during peptide coupling reactions, a common side reaction with unprotected or N-1 protected histidine derivatives.

  • Modulation of Biological Activity: The presence of the methyl group can influence the conformation and binding properties of the peptide, potentially leading to altered or improved biological activity.

  • Proton Sponge Effect: While the methylation prevents the imidazole from acting as a proton donor at physiological pH, it can still act as a proton acceptor. This property can be useful in applications such as drug delivery, where it may facilitate endosomal escape.

Logical Relationships in Synthesis

Logical_Relationships cluster_0 Starting Material cluster_1 Protection Strategy cluster_2 Key Transformation cluster_3 Deprotection & Isolation cluster_4 Final Product D-Histidine D-Histidine Esterification Carboxyl Esterification D-Histidine->Esterification Boc_Protection Nα-Boc Protection Trityl_Protection Nτ-Trityl Protection Boc_Protection->Trityl_Protection Esterification->Boc_Protection Methylation Nπ-Methylation Trityl_Protection->Methylation Detritylation Selective Detritylation Methylation->Detritylation Saponification Saponification Detritylation->Saponification Purification Purification Saponification->Purification This compound This compound Purification->this compound

Caption: Logical flow of the synthetic strategy for this compound.

An In-depth Technical Guide to the Side-Chain Protection of Boc-D-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the side-chain protection mechanism afforded by the 3-methyl group in Nα-Boc-D-histidine, commonly referred to as Boc-D-His(3-Me)-OH. The strategic use of this protecting group is critical in peptide synthesis to mitigate common side reactions and preserve the stereochemical integrity of the histidine residue. This document will delve into the rationale for its use, the protection and deprotection mechanisms, and its implications in synthetic peptide chemistry.

Introduction: The Challenge of Histidine in Peptide Synthesis

Histidine presents a unique challenge in solid-phase peptide synthesis (SPPS). The imidazole side chain is nucleophilic and can lead to undesirable side reactions. More critically, the lone pair of electrons on the π-nitrogen (N-π) of the imidazole ring can facilitate epimerization at the α-carbon during activation for coupling, leading to a loss of enantiomeric purity, which can drastically affect the biological activity of the final peptide.[1][2] Protecting the imidazole ring is therefore a crucial strategy to ensure the synthesis of high-purity, stereochemically defined peptides.[3]

The Role of the 3-Methyl Group in Side-Chain Protection

In this compound, the imidazole side chain is protected by a methyl group at the N-3 (π) position. This protection strategy is designed to address the key challenges associated with unprotected histidine residues.

Mechanism of Racemization Suppression:

The primary mechanism by which the 3-methyl group suppresses racemization is through steric hindrance and electronic effects. By blocking the π-nitrogen, the methyl group prevents its participation in the abstraction of the α-proton, a key step in the epimerization process.[2][3] This is particularly important during the activation of the carboxylic acid for coupling, a step where the histidine residue is highly susceptible to racemization.[1]

racemization_suppression cluster_unprotected Unprotected Histidine cluster_protected 3-Me Protected Histidine Unprotected_His Unprotected Histidine Side Chain N_pi N-π with lone pair Unprotected_His->N_pi contains Racemization Racemization N_pi->Racemization facilitates α-proton abstraction Alpha_Proton α-Proton Alpha_Proton->Racemization Protected_His This compound Side Chain N_pi_Me N-π blocked by Methyl Group Protected_His->N_pi_Me contains Suppression Suppression of Racemization N_pi_Me->Suppression prevents α-proton abstraction

Synthesis and Introduction of this compound

Generalized Synthetic Workflow:

synthesis_workflow start Start: D-Histidine step1 Protect α-amino group (e.g., with Boc anhydride) start->step1 step2 Protect N-τ position (e.g., with a temporary protecting group) step1->step2 step3 Alkylate N-π position with a methylating agent step2->step3 step4 Remove N-τ protecting group step3->step4 end End: This compound step4->end

Experimental Protocols

While specific experimental data for this compound is limited, the following protocols for the use of protected histidine derivatives in SPPS can be adapted.

4.1. Coupling of this compound in Boc-SPPS

This protocol outlines the general steps for incorporating this compound into a growing peptide chain using Boc chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) with the first amino acid attached.

  • Nα-Boc Deprotection:

    • Swell the resin in dichloromethane (DCM).

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.

    • Treat again with 25-50% TFA in DCM for 20-30 minutes.[5]

    • Wash the resin thoroughly with DCM and then dimethylformamide (DMF).[5]

    • Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.

  • Coupling:

    • Dissolve this compound (1.5-3 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add a base (e.g., DIPEA, N-methylmorpholine) to the activation mixture.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups using acetic anhydride.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

4.2. Final Cleavage and Deprotection

The 3-methyl group on the histidine side chain is a stable protecting group and is not typically cleaved under standard SPPS conditions. The final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups is usually achieved with strong acids.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[5]

  • Drying: Dry the crude peptide under vacuum.

Quantitative Data and Comparison

Histidine DerivativeCoupling Conditions% D-Isomer (Epimerization)Reference
Fmoc-His(Trt)-OH50 °C, 10 min6.8%[2]
Fmoc-His(Boc)-OH50 °C, 10 min0.18%[2]
Fmoc-His(Trt)-OH90 °C, 10 min>16%[2]
Fmoc-His(Boc)-OH90 °C, 10 min0.81%[2]

Table 1: Comparison of D-isomer formation for different side-chain protected histidine derivatives in the synthesis of Liraglutide. It is reasonable to infer that the 3-Me protection in this compound would offer a similar or even enhanced level of suppression of racemization compared to N-τ protected derivatives due to the direct blocking of the N-π nitrogen.[3]

Signaling Pathways and Logical Relationships

The use of this compound is a strategic decision in the overall workflow of peptide synthesis to ensure the fidelity of the final product.

decision_pathway start Start: Peptide Synthesis Planning decision Does the sequence contain Histidine? start->decision no Proceed with standard SPPS protocols decision->no No yes Consider side-chain protection for Histidine decision->yes Yes end End: High-purity peptide no->end protect_choice Select appropriate protecting group yes->protect_choice boc_his_me Use this compound for racemization suppression protect_choice->boc_his_me High risk of racemization other_protect Use other protected His derivatives (e.g., Trt, Boc) protect_choice->other_protect Standard conditions spps Incorporate into SPPS workflow boc_his_me->spps other_protect->spps spps->end

Conclusion

This compound is a valuable amino acid derivative for peptide synthesis, offering robust protection of the histidine side chain. The 3-methyl group effectively suppresses racemization by blocking the N-π nitrogen of the imidazole ring. While direct quantitative data and detailed synthetic protocols for this specific derivative are not widely published, its utility can be inferred from the performance of analogous compounds. For researchers and drug development professionals, the use of N-π alkylated histidine derivatives like this compound is a critical strategy to ensure the synthesis of high-purity, stereochemically defined peptides, particularly in challenging sequences or when using forcing coupling conditions.

References

Navigating the Synthesis Landscape: A Technical Guide to Boc-D-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving high-purity, biologically active molecules. Boc-D-His(3-Me)-OH, a protected form of D-histidine, presents unique characteristics that influence its handling and application. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering a core resource for its effective utilization in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its successful application.

PropertyValue
Synonyms Boc-L-His(π-Me)-OH, Boc-N-π-methyl-L-histidine[1][2]
CAS Number 61070-22-2[1][2]
Molecular Formula C12H19N3O4[1][2]
Molecular Weight 269.3 g/mol [1][2]
Appearance White to off-white powder[1][2]
Purity (Typical) ≥99% (HPLC)[1][2]
Storage 0-8°C[1][2]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, general principles for Boc-protected amino acids provide a strong framework for its dissolution. The unique 3-methyl group on the imidazole ring is suggested to enhance solubility compared to other protected histidines[1][2].

Boc-protected amino acids are generally soluble in organic solvents commonly used in peptide synthesis.[3] For challenging dissolutions, gentle warming and sonication can be employed, though caution is advised to prevent degradation.[3]

Table of General Solubility for Boc-Protected Amino Acids:

SolventSolubilityNotes
N,N-Dimethylformamide (DMF)Generally SolubleCommon solvent for SPPS.[3]
N-Methyl-2-pyrrolidone (NMP)Generally SolubleAlternative to DMF in SPPS.[3]
Dichloromethane (DCM)Generally SolubleOften used in SPPS.[3]
Dimethyl sulfoxide (DMSO)SolubleEffective for more challenging amino acids.[3]
Water & Aqueous BuffersSparingly SolubleThe hydrophobic Boc group reduces aqueous solubility.[3]
Methanol, EthanolSolubleCan be used, but less common as primary SPPS solvents.

Stability Considerations

The stability of protected amino acids is a critical factor in peptide synthesis, directly impacting the purity and yield of the final product. For histidine derivatives, the primary concerns are the stability of the α-amino (Boc) and imidazole side-chain protecting groups, as well as the prevention of racemization during coupling.

The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[4][] This characteristic is fundamental to the Boc-SPPS strategy, where it is selectively removed at each cycle. However, the protecting group on the imidazole side chain of histidine is crucial for preventing side reactions and, most importantly, racemization. The lone pair of electrons on the imidazole ring can act as an intramolecular base, leading to the loss of stereochemical integrity during activation.[6]

The 3-methyl modification in this compound is intended to enhance stability.[1][2] Below is a comparative overview of the stability of various side-chain protecting groups for Boc-Histidine.

Comparative Stability of Boc-Protected Histidine Derivatives:

DerivativeSide-Chain ProtectionKey Stability Attributes
Boc-His(Boc)-OH Nτ-BocThe side-chain Boc group is susceptible to premature removal during the repetitive acidolytic deprotection of the Nα-Boc group, making it more suitable for shorter peptides.[4]
Boc-His(Dnp)-OH Nτ-Dnp (Aryl)Offers robust protection and excellent suppression of racemization due to the strong electron-withdrawing Dnp group. Requires an orthogonal deprotection step using thiolysis.[6]
Boc-His(Tos)-OH Nτ-Tos (Sulfonyl)Provides good stability and racemization suppression.
Boc-His(Bom)-OH Nπ-Bom (Benzyloxymethyl)Offers strong protection against racemization.
Boc-His(Trt)-OH N(im)-TritylThe bulky trityl group helps suppress side reactions but is less effective at preventing racemization compared to π-nitrogen protecting groups.[6]

Experimental Protocols

General Protocol for Coupling in Boc-SPPS

This protocol outlines a general workflow for the incorporation of a protected histidine derivative, such as this compound, into a peptide chain using a manual Boc solid-phase peptide synthesis strategy.

G cluster_resin_prep Resin Preparation cluster_deprotection Nα-Boc Deprotection cluster_neutralization Neutralization cluster_coupling Amino Acid Coupling cluster_wash Final Wash Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotect Treat with TFA in DCM Swell->Deprotect Wash_DCM1 Wash with DCM Deprotect->Wash_DCM1 Neutralize Wash with DIEA in DCM Wash_DCM1->Neutralize Wash_DCM2 Wash with DCM Neutralize->Wash_DCM2 Activate Activate this compound with HBTU/DIEA in DMF Couple Add activated amino acid to resin Wash_DCM2->Couple Activate->Couple Wash_Final Wash with DCM and DMF Couple->Wash_Final Next_Cycle Proceed to next cycle or final cleavage Wash_Final->Next_Cycle G cluster_factors Factors Affecting Stability Protecting_Group Side-Chain Protecting Group Stability Stability of This compound in SPPS Protecting_Group->Stability Prevents racemization Activation_Method Activation Method Activation_Method->Stability Influences rate of side reactions Coupling_Time Coupling Time & Temperature Coupling_Time->Stability Longer times/higher temps can increase racemization Solvent Solvent Polarity Solvent->Stability Affects solubility and reaction kinetics

References

A Comprehensive Technical Guide to Boc-D-his(3-Me)-OH for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Nα-(tert-Butoxycarbonyl)-D-3-methylhistidine, formally known as Boc-D-his(3-Me)-OH. It is tailored for researchers, scientists, and professionals in the drug development sector who are engaged in peptide synthesis and the creation of novel therapeutics. This document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its application, and explores the biological significance of incorporating 3-methylhistidine into peptide structures.

Core Compound Specifications

This compound is a protected amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine allows for controlled, stepwise elongation of peptide chains. The methylation at the 3-position of the imidazole ring of histidine offers unique steric and electronic properties that can enhance the stability and biological activity of the final peptide.

PropertyValue
CAS Number 61070-22-2[1]
Molecular Formula C₁₂H₁₉N₃O₄[1]
Molecular Weight 269.30 g/mol [1]
Appearance White to off-white powder
Purity Typically ≥98%
Solubility Soluble in DMF and DMSO
Storage Store at 2-8°C

Strategic Applications in Research and Development

This compound is a versatile tool in peptide chemistry with several key applications:

  • Peptide Synthesis : It is a fundamental component in the synthesis of peptides, particularly for creating analogs of naturally occurring peptides with modified properties.[2]

  • Drug Development : The incorporation of 3-methylhistidine can lead to peptide-based drugs with enhanced bioactivity, specificity, and stability.[2]

  • Bioconjugation : This derivative is utilized in the creation of bioconjugates for targeted drug delivery systems, which can improve therapeutic efficacy while minimizing side effects.[2]

The introduction of a methyl group on the imidazole ring of histidine can significantly alter the resulting peptide's conformation and resistance to enzymatic degradation.[3] This modification has been shown to influence biological activities such as intracellular calcium regulation and vasodilation.[4]

Experimental Protocol: Boc-Solid Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS on a Merrifield resin. This protocol is adapted from established methods for Boc-SPPS.[5][6]

Materials:

  • Merrifield resin (polystyrene cross-linked with divinylbenzene)

  • This compound

  • Other Nα-Boc protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling reagents (e.g., HBTU, HOBt)

  • Piperidine (for Fmoc chemistry, if applicable)

  • Cleavage cocktail (e.g., HF or a mixture of TFA, triisopropylsilane (TIS), and water)

  • Ether (for precipitation)

Procedure:

  • Resin Preparation:

    • Swell the Merrifield resin in DCM in a reaction vessel for at least 30 minutes.

    • Wash the resin thoroughly with DCM.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using an appropriate activation method (e.g., DCC/HOBt or pre-formed symmetrical anhydride).

    • Allow the reaction to proceed for 2-4 hours.

    • Monitor the coupling efficiency using a ninhydrin (Kaiser) test.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM or DMF.

    • Wash the resin thoroughly with DCM and then DMF to prepare for the next coupling step.

  • Peptide Chain Elongation (Incorporation of this compound):

    • Dissolve this compound and a coupling agent (e.g., DCC or HBTU) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion with a ninhydrin test. If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles:

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under a vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF or a TFA/TIS/water mixture) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide by adding cold ether.

    • Collect the peptide by filtration or centrifugation.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Biological Significance and Signaling

Peptides containing 3-methylhistidine, such as the naturally occurring dipeptide anserine (β-alanyl-3-methyl-L-histidine), have demonstrated significant biological effects. These peptides can modulate intracellular calcium concentrations and exhibit vasodilatory properties, often through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[4]

The diagram below illustrates a simplified workflow for the synthesis and subsequent biological evaluation of a peptide containing 3-methylhistidine.

G cluster_synthesis Peptide Synthesis Workflow cluster_evaluation Biological Evaluation resin Start: Merrifield Resin deprotection1 Boc Deprotection (TFA) resin->deprotection1 coupling1 Couple Boc-AA-OH deprotection1->coupling1 deprotection2 Boc Deprotection (TFA) coupling1->deprotection2 coupling2 Couple this compound deprotection2->coupling2 elongation Repeat Cycles coupling2->elongation cleavage Cleavage from Resin (HF or TFA cocktail) elongation->cleavage purification Purification (RP-HPLC) cleavage->purification peptide Purified 3-Me-His Peptide purification->peptide cell_assay Cell-Based Assays peptide->cell_assay calcium_imaging Intracellular Ca2+ Imaging cell_assay->calcium_imaging vasodilation_assay Vasodilation Assay cell_assay->vasodilation_assay data_analysis Data Analysis calcium_imaging->data_analysis vasodilation_assay->data_analysis

References

The Strategic Imperative of 3-Methyl Protection on Histidine's Imidazole Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole side chain of histidine presents a persistent challenge in solid-phase peptide synthesis (SPPS), primarily due to its propensity to catalyze racemization during activation and coupling steps. This technical guide provides an in-depth exploration of the role and application of 3-methyl protection on the histidine imidazole ring as a robust strategy to mitigate this issue. By converting the histidine residue into 3-methylhistidine (3-Me-His), the π-nitrogen (N-π), the primary culprit in racemization, is effectively blocked. This guide details the synthetic advantages, presents comparative quantitative data, outlines comprehensive experimental protocols for the incorporation of Fmoc-His(3-Me)-OH, and visualizes the underlying chemical logic and relevant biological pathways. The 3-methyl group, functioning as a protecting group during synthesis, remains as a permanent modification in the final peptide, which can confer unique biological properties, including enhanced proteolytic stability and modulation of signaling pathways.

Introduction: The Histidine Racemization Problem

Histidine's unique imidazole side chain, with its pKa near physiological pH, is often crucial for the biological activity of peptides. However, during peptide synthesis, the unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated histidine derivative.[1][2] This leads to the formation of an achiral enolate intermediate, resulting in a loss of stereochemical integrity and the formation of D-histidine epimers.[3][4] These diastereomeric impurities are often difficult to separate from the target peptide, leading to reduced yields of the desired product and potentially altered biological activity and safety profiles.[5]

Traditional strategies have involved the use of bulky, acid-labile protecting groups on the τ-nitrogen, such as the trityl (Trt) group in Fmoc-His(Trt)-OH.[3] While effective at preventing other side reactions, this approach leaves the π-nitrogen unprotected and thus does not fully resolve the racemization issue, especially under forcing conditions like elevated temperatures or prolonged coupling times.[1][5]

The Role of 3-Methyl Protection

Protecting the problematic π-nitrogen is the most effective strategy to suppress racemization.[5][6] The use of a 3-methyl group on the imidazole ring, introduced via the building block Fmoc-His(3-Me)-OH, offers a definitive solution.

  • Permanent Protection: The methyl group is covalently bound to the π-nitrogen (also designated as N-3 or Nτ in different nomenclatures), effectively blocking its ability to catalyze racemization.[6]

  • Stereochemical Purity: This protection strategy ensures high chiral integrity of the histidine residue throughout the synthesis process, leading to a cleaner crude product with minimal diastereomeric impurities.[5]

  • Permanent Modification: Unlike temporary protecting groups, the 3-methyl group is stable to standard cleavage conditions (e.g., trifluoroacetic acid) and remains on the final peptide.[7] This modification can influence the peptide's physicochemical properties and biological function.

The introduction of a methyl group to the imidazole ring alters its steric and electronic properties.[8] This can lead to:

  • Locked Tautomeric State: Methylation fixes the imidazole ring into a single tautomeric form, which can impact hydrogen bonding capabilities.[8]

  • Increased Basicity: The pKa of the imidazole ring is increased upon methylation.[8]

  • Enhanced Proteolytic Stability: The steric bulk of the methyl group can hinder the approach of proteases, potentially increasing the peptide's half-life.[8]

Quantitative Data Presentation

The use of Fmoc-His(3-Me)-OH leads to a significant reduction in racemization compared to τ-protected derivatives like Fmoc-His(Trt)-OH. The following tables summarize key quantitative data.

Protected Histidine Derivative Coupling Conditions D-Isomer (Epimer) Formation (%) Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8[4]
Fmoc-His(Boc)-OH50°C, 10 min0.18[4]
Fmoc-His(Trt)-OH90°C>16[4]
Fmoc-His(Boc)-OH90°C0.81[4]
Fmoc-His(Trt)-OH5 min pre-activation7.8[1]
Fmoc-His(MBom)-OH5 min pre-activation0.3[1]

Note: Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH also feature π-nitrogen protection and serve as a good proxy for the expected performance of Fmoc-His(3-Me)-OH in suppressing racemization.

Peptide Analog Modification Receptor Binding (IC₅₀, nM) Proteolytic Half-Life (t½, min)
Analog AUnmodified Histidine10.515
Analog B1-Methylhistidine15.845
Analog C3-Methylhistidine8.260
This table is illustrative, based on general findings that N-methylation can impact receptor binding and stability. Actual values are highly dependent on the specific peptide sequence and biological system.[8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-His(3-Me)-OH

This protocol outlines a general procedure for manual or automated SPPS on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-His(3-Me)-OH

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: 20% piperidine in DMF

  • Coupling Reagents:

    • Option 1 (Recommended): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Option 2: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes. This step may be repeated for sterically hindered residues.[7]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[7]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), in DMF.

    • Add a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours at room temperature.[7]

    • Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Coupling of Fmoc-His(3-Me)-OH:

    • Due to potential steric hindrance from the methyl group, slightly longer coupling times or specific reagents are recommended.[7]

    • Follow the procedure in step 3, but allow the coupling reaction to proceed for 1-4 hours. The use of HATU is highly effective for coupling sterically hindered amino acids.[7] Alternatively, use DIC/OxymaPure as the coupling system, which is known to minimize racemization.[6]

    • To ensure complete coupling, a double coupling can be performed. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-His(3-Me)-OH.

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for histidine) for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.[7]

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[7]

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[7]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

Objective: To confirm the incorporation of 3-methylhistidine and the overall purity of the synthetic peptide.

Methods:

  • Mass Spectrometry (LC-MS/MS or MALDI-TOF):

    • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

    • Inject the sample into the mass spectrometer.

    • Confirm the molecular weight of the peptide, accounting for the additional mass of the methyl group (+14 Da) on the histidine residue.

    • For LC-MS/MS, perform fragmentation to confirm the sequence and pinpoint the location of the 3-methylhistidine residue.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O).

    • Acquire 1D and 2D NMR spectra (e.g., TOCSY, NOESY).

    • The presence of a characteristic signal for the methyl group on the imidazole ring will confirm the incorporation of 3-methylhistidine. NMR can also provide detailed structural information about the peptide's conformation in solution.[9]

Mandatory Visualizations

sp_ps_workflow cluster_synthesis SPPS Cycle Resin Peptide-Resin (Free Amine) Coupling Amino Acid Coupling (Fmoc-His(3-Me)-OH + Activator) Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Final_Peptide_Resin Final Peptide-Resin Wash2 DMF Wash Deprotection->Wash2 Next Cycle Wash2->Resin Next Cycle Start Start with Resin Start->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Peptide_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis End Pure Peptide Analysis->End

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating 3-methylhistidine.

racemization_logic cluster_his_trt Fmoc-His(Trt)-OH (τ-Protected) cluster_his_3me Fmoc-His(3-Me)-OH (π-Protected) HisTrt_Start Activated His(Trt) Derivative Pi_Nitrogen Unprotected π-Nitrogen HisTrt_Start->Pi_Nitrogen Alpha_Proton α-Proton Abstraction Pi_Nitrogen->Alpha_Proton Enolate Achiral Enolate Intermediate Alpha_Proton->Enolate Racemization L- and D-Isomer Formation Enolate->Racemization His3Me_Start Activated His(3-Me) Derivative Protected_Pi Protected π-Nitrogen (Methyl Group) His3Me_Start->Protected_Pi No_Abstraction No α-Proton Abstraction Protected_Pi->No_Abstraction Chiral_Integrity Chiral Integrity Maintained (L-Isomer only) No_Abstraction->Chiral_Integrity

Caption: Logical flow demonstrating how 3-methyl protection of the π-nitrogen prevents racemization.

signaling_pathway Potential Signaling Pathways of 3-Me-His Peptides cluster_vasodilation Vasodilation Pathway cluster_calcium Intracellular Calcium Regulation Peptide_V 3-Me-His Peptide (e.g., Anserine) eNOS eNOS Activation Peptide_V->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP Increase sGC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Peptide_Ca 3-Me-His Peptide SR Sarcoplasmic Reticulum (SR) Peptide_Ca->SR Ca_Release Ca²⁺ Release SR->Ca_Release Cell_Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Cell_Response

Caption: Signaling pathways potentially modulated by peptides containing 3-methylhistidine.[10]

Conclusion

The use of 3-methyl protection on the histidine imidazole ring, via the synthetic building block Fmoc-His(3-Me)-OH, represents a superior strategy for preventing racemization during solid-phase peptide synthesis. This approach ensures the production of peptides with high stereochemical purity, simplifying downstream purification and ensuring batch-to-batch consistency. While the 3-methyl group is introduced as a protecting element, it remains a permanent modification in the final peptide. This modification can enhance proteolytic stability and introduce novel biological activities, such as the modulation of vasodilation and intracellular calcium signaling. For drug development professionals and researchers focused on creating high-purity, potent peptide therapeutics, the adoption of π-protected histidine derivatives like Fmoc-His(3-Me)-OH is a strategically sound investment that addresses a fundamental challenge in peptide chemistry.

References

Introduction to Boc Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc Protection in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the tert-butyloxycarbonyl (Boc) protecting group in peptide chemistry, a foundational element of solid-phase peptide synthesis (SPPS). It covers the core chemical principles, detailed experimental protocols, and critical considerations for the successful application of Boc chemistry in the synthesis of peptides.

The strategic use of protecting groups is fundamental to successful peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids.[1] Its application was a pivotal development in the field, enabling the stepwise and controlled assembly of amino acids into a desired peptide sequence.[1] The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid, preventing unwanted side reactions at the N-terminus during peptide bond formation.[2]

The Boc group is stable under neutral and basic conditions but is easily cleaved under acidic conditions.[2] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. In this strategy, the Boc group provides temporary protection for the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for the semi-permanent protection of side chains.[2][3]

The core principle of Boc-based SPPS involves a cyclical process:

  • Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support (resin).[1]

  • Deprotection: The Boc group is removed from the α-amino group of the resin-bound amino acid, typically using a moderately strong acid like trifluoroacetic acid (TFA).[1]

  • Neutralization: The resulting ammonium salt is neutralized to the free amine.[3]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group.[1][4]

  • Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[1]

  • Cleavage: Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, usually with a strong acid such as hydrofluoric acid (HF).[1]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[5][6]

Mechanism of Boc Protection

Boc_Protection cluster_reactants Reactants cluster_products Products AA R-NH₂ (Amino Acid) Boc_AA R-NH-Boc (Boc-protected Amino Acid) AA->Boc_AA Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Boc_AA Byproducts t-BuOH + CO₂ Boc_AA->Byproducts Release

Caption: Mechanism of Boc protection of an amino acid.

Boc Deprotection: The Key to Stepwise Synthesis

The removal of the Boc group is a critical deprotection step in Boc-SPPS, achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[1]

To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers are added to the deprotection solution.[2][7] Common scavengers include dithioethane (DTE), triethylsilane, anisole, and ethanedithiol.[2][8]

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection Boc_Peptide R-NH-Boc (Boc-protected Peptide) Protonation Protonation (H⁺) Boc_Peptide->Protonation + TFA Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Free_Amine R-NH₃⁺ (Free Amine Salt) Cleavage->Free_Amine tButyl_Cation tert-Butyl Cation Cleavage->tButyl_Cation Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Carbamic_Acid->Free_Amine - CO₂

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid (Solution Phase)

This protocol describes a standard procedure for the N-Boc protection of an amino acid using Boc anhydride.

Materials:

  • Amino Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Sodium Hydroxide (NaOH)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Add 1.1 equivalents of (Boc)₂O to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the Boc-protected amino acid into an organic solvent.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino acid.[2]

Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps in a typical manual Boc-SPPS cycle.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling Start->Swell Deprotection 2. Nα-Boc Deprotection Swell->Deprotection Wash Washing Deprotection->Wash Wash Neutralization 3. Neutralization Wash_2 Washing Neutralization->Wash_2 Wash Coupling 4. Amino Acid Coupling Wash_3 Washing Coupling->Wash_3 Wash Wash->Neutralization Repeat Repeat Cycle Repeat->Deprotection Next Amino Acid Cleavage 5. Final Cleavage Repeat->Cleavage Final Cycle Purification 6. Purification Cleavage->Purification Wash_2->Coupling Wash_3->Repeat

Caption: Cyclical workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Appropriate resin (e.g., Merrifield for peptide acids, MBHA or BHA for peptide amides)[4]

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Coupling agents (e.g., HBTU, HOBt)

  • Dimethylformamide (DMF)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DCM to completely cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[4]

    • Drain the solvent.[4]

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the swollen resin.[4]

    • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[4][8]

    • Drain the solution and add a fresh 50% TFA/DCM solution.

    • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[4][8]

    • Drain the TFA solution.

    • Wash the resin with DCM (3 times) and IPA (2 times) to remove residual TFA.[4][8]

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIEA or TEA in DCM (2 times, 5 minutes each) to neutralize the trifluoroacetate salt.[1][8]

    • Wash the resin with DCM (3 times) to remove excess base.[1]

  • Amino Acid Coupling:

    • Dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent in DMF or a DCM/DMF mixture.[4]

    • Add the solution to the neutralized peptide-resin.[4]

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[4]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[4]

    • Monitor the reaction progress using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[4]

    • Wash the resin with DCM and IPA.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash and dry the peptide-resin.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF or TFMSA.[8] This step must be performed in a specialized apparatus by trained personnel due to the hazardous nature of these acids.[7][9]

    • A cleavage cocktail containing scavengers is typically used.[4]

    • Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and wash to remove scavengers.[4]

  • Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Quantitative Data Summary

The efficiency of the deprotection and coupling steps is crucial for the overall yield and purity of the final peptide.[1]

Table 1: Common Boc Deprotection Conditions

ReagentConcentrationScavengerTimeEfficacyNotes
Trifluoroacetic acid (TFA)25-50% in Dichloromethane (DCM)0.5% Dithioethane (DTE) for Cys, Met, Trp containing sequences[8]20-30 minutes>99%Standard and most common method.[1]
Hydrochloric acid (HCl)4M in DioxaneNone typically required30-60 minutes>98%Can be used as an alternative to TFA.[1]

Table 2: Common Final Cleavage Reagents

ReagentConditionsNotes
Hydrogen Fluoride (HF)0°C, 1 hourHighly toxic and corrosive, requires specialized equipment.[7][8]
Trifluoromethanesulfonic acid (TFMSA)0°C, 1-2 hoursAn alternative to HF.[8]
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)0°C, 1-2 hoursAnother alternative to HF.[8]

Common Side Reactions in Boc-SPPS and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.

Table 3: Common Side Reactions and Mitigation

Side ReactionDescriptionCommon SequencesMitigation Strategies
Diketopiperazine Formation Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin.[7]Proline or Glycine as the second amino acid.[7]Use in-situ neutralization protocols.[10]
Aspartimide Formation Intramolecular cyclization of an aspartic acid residue.[7]Asp-Gly, Asp-Ala, Asp-Ser.[7][8]Use of protecting groups for the aspartic acid side chain that are less prone to cyclization.
Pyroglutamate Formation Cyclization of an N-terminal glutamine or glutamic acid.[7]N-terminal Gln or Glu.Couple the subsequent amino acid immediately after deprotection and neutralization.
Alkylation of Sensitive Residues Alkylation of side chains by carbocations generated during deprotection.Tryptophan, Methionine, Cysteine.[7]Addition of scavengers (e.g., DTE, anisole) to the deprotection and cleavage cocktails.[7][8]
Chain Truncation Incomplete deprotection or coupling, leading to shorter peptide sequences.Aggregation-prone sequences.[7]Optimize reaction conditions, use stronger coupling agents, or disrupt aggregation with chaotropic salts or sonication.[7][10]

Advantages and Disadvantages of Boc Protection

The choice between Boc and other protecting group strategies, such as Fmoc, depends on the specific requirements of the peptide being synthesized.

Table 4: Comparison of Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection Moderately strong acid (e.g., TFA).[11]Base (e.g., piperidine).[]
Side-Chain Protection Strong acid-labile (e.g., Benzyl-based).[3]Mild acid-labile (e.g., t-Butyl-based).[]
Final Cleavage Strong acid (e.g., HF, TFMSA).[11]Mild acid (e.g., TFA).[11]
Advantages - Robust and well-established.[1] - Less prone to aggregation in some cases.[13] - Suitable for synthesis of hydrophobic peptides.[14][15]- Milder cleavage conditions.[16] - Orthogonal protection scheme.[3] - More amenable to automation.[17]
Disadvantages - Requires harsh final cleavage conditions.[18] - Use of hazardous strong acids.[14][15] - Not a true orthogonal scheme.[3]- Base-labile side reactions can occur.[13] - Piperidine can be problematic to remove.

Conclusion

The Boc protection strategy remains a robust and valuable tool in the synthesis of peptides, particularly for specific applications and sequences. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and adherence to well-defined protocols are paramount for achieving high-purity peptides. While the use of hazardous strong acids in the final cleavage step is a significant drawback, the reliability and extensive history of the Boc method ensure its continued relevance in the field of peptide chemistry.

References

An In-Depth Technical Guide to Boc-D-His(3-Me)-OH for Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (Uaas) into proteins represents a powerful tool in chemical biology and drug discovery. This technology enables the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional repertoire.[1][2] Among the vast array of Uaas, 3-methyl-histidine (3-Me-His) offers unique properties due to the methylation of the imidazole ring, which can enhance protein stability and modulate biological activity.[3] This guide provides a comprehensive technical overview of the use of Boc-D-His(3-Me)-OH, a protected form of 3-methyl-histidine, for its incorporation into proteins using engineered orthogonal translation systems.

This compound is a crucial building block in both solid-phase peptide synthesis (SPPS) and in vivo/in vitro unnatural amino acid mutagenesis. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, making it suitable for various peptide synthesis strategies.[4][5] In the context of genetic code expansion, the deprotected 3-methyl-histidine is incorporated into the target protein.

Core Concepts: Orthogonal Translation Systems

The incorporation of 3-methyl-histidine into proteins is achieved through an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][7] This system functions independently of the host cell's endogenous translational machinery. The key components are:

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and activates the unnatural amino acid (3-methyl-histidine) and charges it onto its cognate orthogonal tRNA. The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is commonly engineered for this purpose due to its inherent orthogonality in many host organisms and its flexible active site.[1]

  • Orthogonal tRNA: A transfer RNA that is not recognized by any of the host's endogenous aaRSs but is specifically acylated by the engineered orthogonal aaRS. It possesses an anticodon that recognizes a nonsense codon (e.g., the amber codon, UAG) or a rare sense codon, thereby directing the incorporation of the Uaa at a specific site in the polypeptide chain.[1]

  • Nonsense Codon: A codon within the gene of interest is mutated to a nonsense codon (e.g., TAG). When the ribosome encounters this codon, the orthogonal tRNA charged with 3-methyl-histidine binds to it, leading to the incorporation of the Uaa instead of translation termination.

Data Presentation: Quantitative Analysis of 3-Methyl-Histidine Incorporation

The efficiency and fidelity of unnatural amino acid incorporation are critical parameters for the successful application of this technology. The following tables summarize key quantitative data from studies on the incorporation of 3-methyl-histidine using engineered PylRS systems.

Engineered Synthetase Unnatural Amino Acid Host Organism Protein Yield Incorporation Efficiency Reference
PylHRS (L270I, Y271F, L274G, C313F, Y349F)3-Methyl-HistidineE. coli4.0 mg/L (GFP)Not specified[6]
MaPylRSIFGFF3-Methyl-L-HistidineE. coliNot specifiedImproved efficiency over promiscuous MmPylRSIFGFF
PylHRS3-Methyl-HistidineHEK293T cells4 µg/107 cells (EGFP)Not specified[6]
Engineered Synthetase Substrate Km (mM) kcat (min-1) kcat/Km (M-1s-1) Reference
MaPylRSIFGFF3-Methyl-L-HistidineNot determined0.59 ± 0.05 (at 10 mM)Not determined
WT MetRSMethionine0.05824006.9 x 105[8]
L13G MetRSMethionine0.77901.9 x 103[8]
L13G MetRSAzidonorleucine0.282101.3 x 104[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the incorporation of this compound (as 3-methyl-histidine) into proteins.

Synthesis of this compound (Adapted Protocol)

Materials:

  • D-Histidine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (Et3N)

  • Methyl iodide (MeI)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Protection of the α-amino group:

    • Dissolve D-Histidine methyl ester hydrochloride in anhydrous MeOH.

    • Add Et3N (2.2 equivalents) and stir at room temperature.

    • Add (Boc)2O (1.1 equivalents) and continue stirring at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield Boc-D-His-OMe.

  • Methylation of the imidazole ring:

    • Dissolve Boc-D-His-OMe in anhydrous DMF.

    • Cool the solution to 0 °C and add NaH (1.1 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add MeI (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to separate the N1 and N3 methylated isomers, yielding Boc-D-His(3-Me)-OMe.

  • Saponification of the methyl ester:

    • Dissolve Boc-D-His(3-Me)-OMe in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield this compound.

Engineering of the Pyrrolysyl-tRNA Synthetase (PylRS)

This protocol describes the site-directed mutagenesis of the PylRS gene to create variants with specificity for 3-methyl-histidine.

Materials:

  • Plasmid containing the PylRS gene (e.g., pBK-PylRS)

  • Mutagenic primers

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation(s) in the PylRS active site.

  • PCR Mutagenesis:

    • Set up a PCR reaction with the PylRS plasmid as a template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform thermal cycling to amplify the mutated plasmid.

  • Digestion of Parental Plasmid:

    • Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated parental plasmid DNA.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

  • Verification:

    • Select individual colonies and grow overnight cultures.

    • Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

In Vivo Incorporation of 3-Methyl-Histidine in E. coli

This protocol outlines the expression of a target protein containing 3-methyl-histidine at a specific site.

Materials:

  • Expression plasmid for the target protein with an amber (TAG) codon at the desired position.

  • Plasmid encoding the engineered PylRS and its cognate tRNAPyl (e.g., pEVOL-3MeHisRS).

  • Competent E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics.

  • 3-Methyl-histidine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

Procedure:

  • Co-transformation:

    • Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-3MeHisRS plasmid.

    • Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of LB medium with the starter culture.

    • Add 3-methyl-histidine to a final concentration of 1-2 mM.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., 1 mM final concentration) and L-arabinose (e.g., 0.2% w/v final concentration) to induce the expression of the target protein and the orthogonal translation machinery, respectively.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Protein Purification:

    • Clarify the lysate by centrifugation.

    • Purify the target protein from the supernatant using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Verification of Incorporation:

    • Confirm the incorporation of 3-methyl-histidine by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to detect the expected mass shift in the purified protein.

    • Further confirmation can be obtained by tandem mass spectrometry (MS/MS) to pinpoint the exact location of the unnatural amino acid.

In Vitro Aminoacylation Assay

This assay is used to determine the kinetic parameters of the engineered PylRS for 3-methyl-histidine.[12][13]

Materials:

  • Purified engineered PylRS.

  • In vitro transcribed orthogonal tRNAPyl.

  • [14C]-labeled 3-methyl-histidine.

  • ATP.

  • Reaction buffer (e.g., 100 mM Hepes-KOH pH 7.2, 30 mM KCl, 10 mM MgCl2, 2 mM DTT).

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, varying concentrations of [14C]-3-methyl-histidine, a fixed concentration of tRNAPyl, and ATP.

    • Initiate the reaction by adding the purified engineered PylRS.

  • Time-course Analysis:

    • Incubate the reaction at 37°C.

    • At different time points, quench aliquots of the reaction by spotting them onto glass fiber filters soaked in cold 10% TCA.

  • Washing and Scintillation Counting:

    • Wash the filters extensively with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acid.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [14C]-3-Me-His-tRNAPyl formed over time.

    • Determine the initial rates of reaction at each substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and kcat values.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Unnatural_Amino_Acid_Incorporation_Workflow cluster_plasmid_prep Plasmid Preparation cluster_expression Protein Expression cluster_purification_verification Purification & Verification gene Target Gene mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) gene->mutagenesis Mutate codon target_plasmid Target Protein Plasmid (with TAG) mutagenesis->target_plasmid cotransformation Co-transformation into E. coli target_plasmid->cotransformation pylRS_gene PylRS Gene pyl_mutagenesis Site-Directed Mutagenesis (for 3-Me-His specificity) pylRS_gene->pyl_mutagenesis engineered_pylRS Engineered PylRS Gene pyl_mutagenesis->engineered_pylRS pEVOL_plasmid pEVOL Plasmid (Engineered PylRS + tRNA) engineered_pylRS->pEVOL_plasmid pyl_tRNA tRNA(Pyl) Gene pyl_tRNA->pEVOL_plasmid pEVOL_plasmid->cotransformation culture Cell Culture with 3-Methyl-Histidine cotransformation->culture induction Induction (IPTG, Arabinose) culture->induction expression Protein Expression induction->expression lysis Cell Lysis expression->lysis purification Protein Purification (e.g., Affinity Chromatography) lysis->purification verification Verification (Mass Spectrometry) purification->verification final_protein Purified Protein with 3-Methyl-Histidine verification->final_protein

Caption: Experimental workflow for the in vivo incorporation of 3-methyl-histidine.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (Piperidine) start->deprotection1 coupling1 Couple first Fmoc-AA-OH deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection (Piperidine) wash1->deprotection2 coupling2 Couple this compound deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Fmoc Deprotection (Piperidine) wash2->deprotection3 coupling3 Couple next Fmoc-AA-OH deprotection3->coupling3 wash3 Wash coupling3->wash3 repeat Repeat Deprotection, Coupling, and Wash Cycles wash3->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification final_peptide Purified Peptide purification->final_peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The ability to incorporate 3-methyl-histidine into proteins using this compound as a building block opens up new avenues for protein engineering and drug discovery. The methodologies outlined in this guide, from the synthesis of the protected amino acid to its site-specific incorporation and verification, provide a framework for researchers to harness the potential of this unnatural amino acid. The continued development of more efficient and robust orthogonal translation systems will further expand the utility of this powerful technology.

References

An In-depth Technical Guide to the Theoretical Properties of Boc-Protected 3-Methyl-D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and known properties of Nα-Boc-3-methyl-D-histidine, a protected amino acid derivative of significant interest in peptide synthesis and drug design. This document details its physicochemical characteristics, provides extrapolated spectroscopic data, and outlines detailed experimental protocols for its synthesis and purification. Furthermore, it explores the potential biological relevance of the 3-methyl-D-histidine moiety by examining its interaction with relevant signaling pathways.

Core Physicochemical and Theoretical Properties

Boc-protected 3-methyl-D-histidine is a chiral molecule whose properties are crucial for its application in stereospecific peptide synthesis. While specific experimental data for the D-enantiomer is not extensively available in the public domain, the following tables summarize computed data and experimental values for the closely related L-enantiomer, which are expected to be identical in magnitude for most properties, with the exception of optical rotation, which will have the opposite sign.

Table 1: General and Physicochemical Properties
PropertyValue (Boc-3-methyl-L-histidine)Data Source
Molecular Formula C₁₂H₁₉N₃O₄PubChem CID: 7018763[1]
Molecular Weight 269.30 g/mol PubChem CID: 7018763[1]
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-1H-imidazol-4-yl)propanoic acidInferred from L-enantiomer
CAS Number 61070-22-2 (L-enantiomer)PubChem CID: 7018763[1]
Appearance White to off-white powder (Expected)General knowledge of amino acid derivatives
Melting Point Data not availableN/A
Optical Rotation [α]²⁰D Data not available (Expected to be opposite of L-enantiomer)N/A
Table 2: Computed Theoretical Properties
PropertyValue (Boc-3-methyl-L-histidine)Data Source
XLogP3 0.6PubChem CID: 7018763[1]
Hydrogen Bond Donor Count 2PubChem CID: 7018763[1]
Hydrogen Bond Acceptor Count 5PubChem CID: 7018763[1]
Rotatable Bond Count 5PubChem CID: 7018763[1]
Exact Mass 269.137556 g/mol PubChem CID: 7018763[1]
Topological Polar Surface Area 93.5 ŲPubChem CID: 7018763[1]
Heavy Atom Count 19PubChem CID: 7018763[1]

Spectroscopic and Analytical Characterization (Theoretical)

Table 3: Predicted Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the α-proton, β-protons, imidazole ring protons, and the N-methyl protons. The chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the histidine side chain including the N-methylated imidazole ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carbamate and carboxylic acid), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (269.1376 g/mol ) and characteristic fragmentation patterns, including the loss of the Boc group.

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and purification of Boc-protected 3-methyl-D-histidine, adapted from established methods for Boc protection of amino acids.

Synthesis of Nα-Boc-3-methyl-D-histidine

This protocol describes the protection of the α-amino group of 3-methyl-D-histidine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-methyl-D-histidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution or dilute HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 3-methyl-D-histidine (1 equivalent) in a 1:1 mixture of dioxane and water. Add triethylamine (1.5-2.0 equivalents) to the solution to act as a base. Alternatively, an aqueous solution of sodium hydroxide can be used.

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 5% citric acid solution or dilute HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude Boc-3-methyl-D-histidine, which may be a solid or a viscous oil.

G cluster_synthesis Synthesis Workflow start 3-methyl-D-histidine dissolve Dissolve in Dioxane/Water with Base start->dissolve add_boc Add Boc₂O dissolve->add_boc react Stir at RT (2-4h) add_boc->react workup Aqueous Work-up & Acidification react->workup extract Extract with Ethyl Acetate workup->extract isolate Isolate Crude Product extract->isolate G cluster_purification Purification Workflow crude Crude Product recrystallize Recrystallization crude->recrystallize dcha_form DCHA Salt Formation crude->dcha_form purified_recryst Purified Crystalline Product recrystallize->purified_recryst purified_dcha Purified Product dcha_form->purified_dcha G cluster_spps Boc-SPPS Cycle resin Resin-Bound Peptide (Boc-AA-Peptide-Resin) deprotection 1. Deprotection (TFA/DCM) resin->deprotection neutralization 2. Neutralization (DIEA/DCM) deprotection->neutralization coupling 3. Coupling (Boc-AA, Coupling Reagents) neutralization->coupling elongated_peptide Elongated Peptide (Boc-AA-AA-Peptide-Resin) coupling->elongated_peptide elongated_peptide->deprotection Repeat Cycle G cluster_pathway 3-Methyl-Histidine and Cholesterol Absorption 3_MH 3-Methyl-Histidine HNF1A HNF1A (Transcription Factor) 3_MH->HNF1A Enhances Binding NPC1L1_promoter NPC1L1 Gene Promoter HNF1A->NPC1L1_promoter Binds to NPC1L1_gene NPC1L1 Gene Transcription NPC1L1_promoter->NPC1L1_gene Activates NPC1L1_protein NPC1L1 Protein Expression NPC1L1_gene->NPC1L1_protein Leads to cholesterol_absorption Increased Intestinal Cholesterol Absorption NPC1L1_protein->cholesterol_absorption

References

The Cornerstone of Peptide Synthesis: A Technical Guide to N-Side Chain Protected Histidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into synthetic peptides is a critical yet formidable challenge in the landscape of drug discovery and development. The unique properties of histidine's imidazole side chain, while often integral to a peptide's biological activity, also render it highly susceptible to racemization and other side reactions during solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the discovery, development, and application of N-side chain protected histidines, offering a comprehensive resource for researchers seeking to optimize the synthesis of histidine-containing peptides.

The Challenge of Histidine in Peptide Synthesis

The primary obstacle in incorporating histidine into a peptide sequence is the propensity of its α-carbon to racemize during the coupling reaction. The N-π nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of L- and D-histidine enantiomers. This loss of stereochemical integrity can have profound, often detrimental, effects on the peptide's final conformation and biological function.

Furthermore, the nucleophilic nature of the unprotected imidazole ring can lead to undesirable side reactions, such as N-acylation, further complicating the synthesis and purification process. To mitigate these challenges, a variety of protecting groups have been developed to mask the imidazole side chain during SPPS.

A Comparative Analysis of N-Side Chain Protecting Groups

The choice of an appropriate side-chain protecting group for histidine is paramount and depends on the specific synthetic strategy (Fmoc or Boc), the desired level of racemization suppression, and the overall cost and complexity of the synthesis. Below is a comparative analysis of commonly used protecting groups.

Data Presentation: Quantitative Comparison of Histidine Protecting Groups

The following tables summarize quantitative data on the performance of various N-side chain protected histidines in terms of racemization, crude purity, and overall yield. It is important to note that these values can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Table 1: Racemization of Protected Histidines in Fmoc-SPPS

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEA5.8[1]
Fmoc-His(Boc)-OHHBTU/HOBt/DIPEA1.5[1]
Fmoc-His(Mmt)-OHHBTU/HOBt/DIPEA3.2[1]
Fmoc-His(π-Mbom)-OHHBTU/HOBt/DIPEA<1[1]
Fmoc-His(Trt)-OHDIC/Oxyma1.8[2]
Fmoc-His(Trt)-OHDIC/Oxyma, 55°C31.0[2]
Fmoc-His(3-Bum)-OHTBTU/DIPEA<0.3

Table 2: Crude Purity and Overall Yield in a Model Peptide Synthesis (Fmoc-SPPS)

Histidine DerivativeCrude Purity (%)Overall Yield (%)Reference
Fmoc-His(Trt)-OH7560[1]
Fmoc-His(Boc)-OH8570[1]
Fmoc-His(Mmt)-OH8065[1]
Fmoc-His(π-Mbom)-OH8872[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key protected histidine building blocks and their application in solid-phase peptide synthesis.

Synthesis of N-α-Fmoc-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH)

While direct one-pot syntheses are often proprietary, a general and widely practiced approach involves the following steps:

Materials:

  • L-histidine

  • Trityl chloride (TrCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

Protocol:

  • Tritylation of Histidine:

    • Suspend L-histidine in a suitable solvent such as DMF.

    • Add triethylamine (or DIPEA) to the suspension.

    • Slowly add a solution of trityl chloride in DCM or DMF.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by quenching with water and extracting the product into an organic solvent. The crude H-His(Trt)-OH is then purified.

  • Fmoc Protection:

    • Dissolve the purified H-His(Trt)-OH in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-OSu in dioxane.

    • Stir the reaction at room temperature for several hours.

    • Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • The crude Fmoc-His(Trt)-OH is then purified by crystallization or chromatography.

Synthesis of N-α-Boc-N-im-Boc-L-histidine (Boc-His(Boc)-OH)

Materials:

  • L-histidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Solvents: Dioxane, Water, Ethyl acetate

Protocol:

  • Boc Protection of the α-amino and imidazole groups:

    • Dissolve L-histidine in a mixture of dioxane and water.

    • Add sodium bicarbonate or sodium hydroxide to the solution to maintain a basic pH.

    • Add an excess of di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Acidify the reaction mixture with a cold, dilute acid (e.g., citric acid or KHSO₄) to pH 2-3.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

    • Purify the crude Boc-His(Boc)-OH by crystallization.

Coupling of Fmoc-His(Trt)-OH in Manual Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-His(Trt)-OH

  • Resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Solvent: DMF

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents).

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups.

Cleavage Cocktail for Trt, Mmt, and Mtt Groups: A common cleavage cocktail for acid-labile protecting groups like Trt, Mmt, and Mtt is a mixture of trifluoroacetic acid (TFA) with scavengers to trap the released carbocations.

  • Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5)

  • TFA/TIS/Water: TFA/triisopropylsilane/water (95:2.5:2.5)[3]

Protocol:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.

Visualizations: Pathways and Workflows

Angiotensin II Signaling Pathway

The synthesis of Angiotensin II, a key regulator of blood pressure, often involves the incorporation of a protected histidine residue. Understanding its signaling pathway is crucial for drug development efforts targeting the renin-angiotensin system.

Angiotensin_II_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binding Gq Gq Protein AT1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activation Cellular_Response Cellular Responses (Vasoconstriction, Cell Growth, etc.) MAPK->Cellular_Response Leads to

Caption: Angiotensin II signaling via the AT1 receptor.

Experimental Workflow for Manual SPPS

The following diagram illustrates the iterative process of manual solid-phase peptide synthesis.

Manual_SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 2. DMF Wash Fmoc_Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Kaiser_Test 5. Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Next Amino Acid? Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Coupling Next_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Next_Cycle->Final_Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification & Analysis (HPLC, MS) Cleavage->Purification

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery, often leading to enhanced potency, stability, and receptor selectivity. 3-methyl-D-histidine is one such modification, where the methyl group on the imidazole ring can influence the peptide's conformation and binding properties. The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) is a robust and well-established method for peptide assembly.[1] This document provides a detailed protocol for the incorporation of Boc-D-His(3-Me)-OH into a peptide sequence using manual Boc-SPPS.

The 3-methyl group on the imidazole ring of histidine is a permanent modification and is stable throughout the synthesis, including the final cleavage step. Unlike side-chain protecting groups such as Boc or Trityl, it does not require a separate deprotection step.[2][3] The primary challenge when incorporating histidine derivatives is the potential for racemization during the activation and coupling steps.[4] This protocol outlines conditions to mitigate this risk and ensure the synthesis of a high-purity final product.

Data Presentation

Table 1: Reagents and Solvents for Boc-SPPS
Reagent/SolventGradePurpose
N,N-Dimethylformamide (DMF)Peptide SynthesisPrimary solvent for washing and coupling
Dichloromethane (DCM)Peptide SynthesisSolvent for resin swelling, washing, and deprotection
Trifluoroacetic Acid (TFA)Peptide SynthesisReagent for Nα-Boc deprotection
Diisopropylethylamine (DIEA)Peptide SynthesisBase for neutralization of the peptide-resin
Isopropanol (IPA)ReagentSolvent for washing
Boc-protected Amino AcidsPeptide SynthesisBuilding blocks for the peptide chain
This compoundPeptide SynthesisSpecific amino acid derivative to be incorporated
Coupling Reagents (e.g., HBTU/HOBt, DIC/Oxyma)Peptide SynthesisActivation of carboxylic acid for amide bond formation
Cleavage Cocktail (e.g., HF or TFMSA with scavengers)ReagentCleavage of the peptide from the resin and removal of side-chain protecting groups
Diethyl Ether (cold)ReagentPrecipitation of the cleaved peptide
Table 2: Recommended Coupling Conditions and Racemization Data for Histidine Derivatives
Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8%[5]
Fmoc-His(Boc)-OH50°C, 10 min0.18%[5]
Fmoc-His(Trt)-OH90°C, 2 min>16%[5]
Fmoc-His(Boc)-OH90°C, 2 min0.81%[5]

These data highlight the importance of side-chain protection on the imidazole ring to prevent racemization. While the 3-methyl group is not a traditional protecting group, its presence on the N-τ nitrogen is expected to help suppress epimerization.[6]

Experimental Protocols

This protocol describes a standard manual Boc-SPPS cycle for the incorporation of this compound into a peptide sequence on a 100 mg scale of Merrifield or PAM resin.

Resin Preparation
  • Place the resin (e.g., 100 mg, 0.5-1.0 mmol/g substitution) in a fritted syringe or a dedicated peptide synthesis vessel.

  • Swell the resin in DCM (2-3 mL) for at least 30 minutes.[7]

  • Drain the DCM.

Nα-Boc Deprotection
  • Wash the resin with DCM (3 x 2 mL).

  • Add a solution of 50% TFA in DCM (2 mL) to the resin and agitate for 2 minutes.[8]

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM (2 mL) and agitate for 20-30 minutes.[8][9]

  • Drain the TFA solution.

  • Wash the resin with DCM (3 x 2 mL), followed by IPA (2 x 2 mL), and finally DCM (3 x 2 mL) to remove residual TFA.[8]

Neutralization
  • Add a solution of 10% DIEA in DCM (2 mL) to the resin and agitate for 2 minutes.[7]

  • Drain the solution.

  • Repeat the neutralization step one more time.

  • Wash the resin thoroughly with DCM (5 x 2 mL) to remove excess base.[7]

  • Optional: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).[7]

Amino Acid Coupling

Standard Amino Acid Coupling:

  • In a separate vial, pre-activate the Boc-amino acid (3 equivalents relative to resin loading) with a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in DMF (1.5 mL) with the addition of DIEA (6 eq.) for a few minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Optional: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.

Coupling of this compound: To minimize the risk of racemization, it is crucial to use an efficient coupling method and avoid prolonged pre-activation times.

  • In a separate vial, dissolve this compound (3 eq.) and an activating agent such as HOBt (3 eq.) or Oxyma Pure (3 eq.) in DMF (1.5 mL).

  • Add the coupling agent, for example, DIC (3 eq.), to the solution and immediately add it to the neutralized peptide-resin.

  • Agitate the mixture for 2-4 hours. The extended time is recommended for this sterically hindered amino acid.

  • Monitor the reaction using the Kaiser test. If the coupling is incomplete after 4 hours, perform a second coupling with freshly activated this compound.

  • After complete coupling, wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

Peptide Chain Elongation

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood, following all institutional safety guidelines.

TFMSA Cleavage Protocol:

  • Thoroughly dry the final peptide-resin under high vacuum for at least 4 hours.

  • Prepare the cleavage cocktail in a cooled flask (0°C). A common mixture is Reagent K: TFA/phenol/water/thioanisole/ethanedithiol (82.5:5:5:5:2.5 v/v).[10] For peptides without sensitive residues, a simpler cocktail like TFA/TIS/H₂O (95:2.5:2.5) can be used.[6]

  • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional fresh TFA (2 x 1 mL).

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by HPLC.

Mandatory Visualization

Boc_SPPS_Workflow Start Start: Peptide-Resin (Nα-Boc protected) Deprotection 1. Deprotection: 50% TFA in DCM Start->Deprotection Wash1 Wash: DCM, IPA Deprotection->Wash1 Neutralization 2. Neutralization: 10% DIEA in DCM Wash1->Neutralization Wash2 Wash: DCM Neutralization->Wash2 Coupling 3. Coupling: This compound + Activator (e.g., DIC/Oxyma) in DMF Wash2->Coupling Wash3 Wash: DMF, DCM Coupling->Wash3 Next_Cycle Next Cycle or Final Cleavage Wash3->Next_Cycle Next_Cycle->Deprotection Repeat

Caption: Workflow for one cycle of Boc-SPPS for the incorporation of this compound.

References

Application Notes and Protocols for the Use of Boc-D-His(3-Me)-OH in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery and chemical biology. It allows for the fine-tuning of peptide properties, including conformational stability, resistance to enzymatic degradation, receptor binding affinity, and pharmacokinetic profiles. Boc-D-His(3-Me)-OH, a derivative of D-histidine with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl group on the 3-position of the imidazole ring, is a valuable building block for introducing a unique structural and functional motif. The 3-methyl group provides steric hindrance and alters the electronic properties of the imidazole ring, which can significantly impact the biological activity of the resulting peptide.[1]

These application notes provide a comprehensive guide to the use of this compound in manual solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy.

Core Principles of Boc-Based Manual Peptide Synthesis

Boc-based SPPS is a robust and well-established method for the chemical synthesis of peptides.[2] The synthesis is carried out on a solid support (resin), which simplifies the purification process at each step to simple filtration and washing.[2][3] The core principle involves a cyclical process:[4]

  • Attachment: The C-terminal amino acid, protected with a Boc group, is anchored to a solid support.[4]

  • Deprotection: The acid-labile Boc group is removed from the α-amino group of the resin-bound amino acid, typically using trifluoroacetic acid (TFA).[4][5][6]

  • Neutralization: The resulting TFA salt of the free amine is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA).[3][7]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue.[4]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[1]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

Experimental Protocols

Materials and Reagents

A summary of key reagents and their functions is provided in the table below.

ReagentAbbreviationFunction
This compound-Amino acid building block
Boc-amino acids-Other amino acid building blocks in the sequence
Merrifield Resin-Solid support for peptide synthesis
DichloromethaneDCMSolvent for washing and reactions[5]
N,N-DimethylformamideDMFPrimary solvent for washing and coupling[1]
Trifluoroacetic acidTFAReagent for Boc group deprotection[4][5][6]
DiisopropylethylamineDIEABase for neutralization of the amino group[3]
DicyclohexylcarbodiimideDCCCoupling reagent[8][9]
1-HydroxybenzotriazoleHOBtAdditive to suppress racemization and improve coupling efficiency[9]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUCoupling reagent[1][8]
Hydrofluoric AcidHFReagent for final cleavage of the peptide from the resin
Anisole-Scavenger during HF cleavage
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model peptide incorporating a D-His(3-Me) residue.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the Merrifield resin in DCM for 30 minutes.

  • Drain the DCM.

  • The first Boc-protected amino acid is attached to the resin, typically via a cesium salt method to form a benzyl ester linkage.[2]

2. Peptide Chain Elongation (Iterative Cycles):

Each cycle consists of deprotection, neutralization, and coupling steps.

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[2][7]

    • Wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).[2]

  • Neutralization:

    • Wash the resin with DMF (3 times).

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step once.[2]

    • Wash the resin with DMF (5 times).

  • Coupling of this compound (and other amino acids):

    • Pre-activation Method (DCC/HOBt):

      • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

      • Cool the solution to 0°C and add DCC (3 equivalents) in DCM.

      • Allow the mixture to pre-activate for 10 minutes at 0°C.

      • Add the activated amino acid solution to the neutralized resin.

      • Agitate the reaction vessel for 2-4 hours at room temperature.[2]

    • In Situ Activation Method (HBTU/DIEA):

      • In the reaction vessel with the neutralized resin, add this compound (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.[1]

      • Agitate the mixture for 1-2 hours at room temperature.[1]

  • Monitoring the Coupling:

    • Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[10][11]

  • Washing:

    • After a successful coupling, wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

3. Final Cleavage and Deprotection:

  • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using strong acid, typically anhydrous HF. Anisole is used as a scavenger. This step should be performed by experienced personnel using specialized equipment.

  • After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed.

4. Purification and Characterization:

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[1]

Data Presentation

The successful incorporation of this compound requires careful monitoring and may necessitate adjustments to the standard coupling protocols due to the potential for steric hindrance from the 3-methyl group. The following table provides representative data for the synthesis of a model peptide, which should be considered as a guideline. Actual results may vary depending on the peptide sequence.

ParameterStandard Amino AcidThis compound
Coupling Reagent DCC/HOBt or HBTUHBTU/DIEA or HATU/DIEA
Coupling Time 1-2 hours2-4 hours (or double coupling)
Number of Couplings 11-2 (monitor with Kaiser test)
Expected Purity (Crude) >70%>60%
Final Purity (after HPLC) >95%>95%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the manual solid-phase synthesis of a peptide containing a D-His(3-Me) residue using the Boc strategy.

G cluster_synthesis_cycle Peptide Synthesis Cycle deprotection Boc Deprotection (50% TFA in DCM) neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization Wash coupling Amino Acid Coupling (this compound + HBTU/DIEA) neutralization->coupling Wash washing Washing (DMF and DCM) coupling->washing Monitor with Kaiser Test washing->deprotection Repeat for next amino acid end_synthesis Final Deprotection washing->end_synthesis After final coupling start Start: Resin Preparation start->deprotection cleavage Cleavage from Resin (HF/Anisole) end_synthesis->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS and HPLC) purification->characterization final_product Final Peptide characterization->final_product

Caption: Workflow for manual Boc-SPPS incorporating this compound.

Logical Flow of Incorporating D-His(3-Me)

The incorporation of D-His(3-Me) into a peptide can have a cascading effect on its properties, as illustrated in the diagram below.

G cluster_structural_changes Structural Modifications cluster_property_changes Altered Physicochemical Properties cluster_functional_outcomes Potential Functional Outcomes start Incorporate This compound d_amino_acid D-Amino Acid Configuration start->d_amino_acid methyl_group 3-Methyl Group on Imidazole start->methyl_group proteolytic_stability Enhanced Proteolytic Stability d_amino_acid->proteolytic_stability steric_hindrance Increased Steric Hindrance methyl_group->steric_hindrance electronic_properties Modified Electronic Properties of Imidazole Ring methyl_group->electronic_properties receptor_binding Altered Receptor Binding (Affinity and Selectivity) steric_hindrance->receptor_binding electronic_properties->receptor_binding pharmacokinetics Improved Pharmacokinetic Profile proteolytic_stability->pharmacokinetics biological_activity Modified Biological Activity receptor_binding->biological_activity pharmacokinetics->biological_activity

Caption: Logical flow from D-His(3-Me) incorporation to functional impact.

Conclusion

The use of this compound in manual peptide synthesis is a powerful tool for creating novel peptides with potentially enhanced therapeutic properties. While the incorporation of this unnatural amino acid may require optimization of coupling conditions, the protocols and guidelines presented here provide a solid foundation for its successful application. Careful monitoring of the coupling reactions is essential to ensure high-quality synthesis. The resulting peptides with a D-His(3-Me) residue can exhibit unique biological activities, making this a valuable approach for researchers in drug development and peptide science.

References

Application Notes and Protocols for the Deprotection of Boc-D-His(3-Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), valued for its stability under a range of conditions and its straightforward removal with acid. The incorporation of histidine, a residue prone to racemization and side reactions, requires careful selection and manipulation of protecting groups. Boc-D-His(3-Me)-OH is a valuable building block for introducing a 3-methylated D-histidine residue, which can impart unique conformational properties and biological activities to synthetic peptides.

This document provides detailed protocols for the acidic deprotection of the Nα-Boc group from this compound during SPPS. It also addresses potential side reactions and offers guidance on optimizing the deprotection process to ensure high yield and purity of the final peptide.

Deprotection Mechanism

The deprotection of the Boc group is an acid-catalyzed process. Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Potential Side Reactions

The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated in the process. While the 3-methyl group on the imidazole ring of histidine offers some protection against direct alkylation at that position, other sensitive amino acids in the peptide sequence, such as tryptophan, methionine, and cysteine, are susceptible.

To mitigate these side reactions, the use of "scavengers" in the deprotection solution is essential. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cations before they can modify the peptide.

Data Presentation

The efficiency of Boc deprotection is critical for the overall yield and purity of the synthesized peptide. The following tables summarize typical conditions and expected outcomes for the deprotection of Boc-protected histidine residues. While specific data for this compound is not extensively published, the following data, based on the deprotection of similar Boc-protected histidine derivatives, provides a reliable guide for optimization.

Table 1: Comparison of Deprotection Conditions for Boc-Protected Histidine Residues

ParameterCondition ACondition BCondition C
TFA Concentration in DCM 25% (v/v)50% (v/v)95% (v/v) (for final cleavage)
Reaction Time 20 - 30 minutes15 - 25 minutes1 - 3 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Expected Deprotection Yield >99%>99%Quantitative
Potential for Side Reactions LowModerateHigh (without scavengers)

Table 2: Common Scavengers and Their Applications in Boc Deprotection

ScavengerTypical ConcentrationTarget Residues / Side Reactions
Triisopropylsilane (TIS) 1-5% (v/v)Reduces tryptophan alkylation and other carbocation-mediated side reactions.
Thioanisole 1-5% (v/v)Protects methionine from S-alkylation and helps cleave some side-chain protecting groups.
1,2-Ethanedithiol (EDT) 1-2.5% (v/v)Scavenges various cations and is particularly useful for protecting cysteine residues.
Water 2.5-5% (v/v)Acts as a scavenger and aids in the solubility of the peptide during cleavage.

Experimental Protocols

Protocol 1: Standard Nα-Boc Deprotection of Resin-Bound Peptide

This protocol describes the removal of the temporary Nα-Boc group from the N-terminal this compound residue during the iterative cycles of solid-phase peptide synthesis.

Materials and Reagents:

  • Peptide-resin with N-terminal this compound

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Scavengers (e.g., TIS, as needed for the sequence)

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the SPPS reaction vessel. Drain the DCM.

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes and drain. This step helps to remove residual solvent and prepares the resin for the main deprotection.

  • Boc Deprotection: Add a fresh solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin). If the peptide sequence contains sensitive residues like tryptophan, add an appropriate scavenger (e.g., 1% TIS).

  • Reaction: Agitate the mixture for 20-30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid and byproducts. A typical washing sequence is:

    • DCM (3 times)

    • IPA (2 times)

    • DCM (3 times)

  • Neutralization: To deprotonate the newly formed N-terminal ammonium salt to a free amine for the subsequent coupling step, add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat the neutralization step.

  • Final Washes: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.

  • Confirmation of Deprotection (Optional): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine.[1] A positive result (blue color) indicates successful deprotection. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[1]

Protocol 2: Final Cleavage and Global Deprotection

This protocol is for the final step of SPPS, where the completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.

Materials and Reagents:

  • Dry, fully assembled peptide-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Addition: Add the cleavage cocktail to the resin (a common ratio is 10 mL of cocktail per 1 gram of resin).

  • Incubation: Stopper the vessel and allow the reaction to proceed for 1-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA solution dropwise to a large volume (approximately 10 times the TFA volume) of cold (0-4°C) diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Drying: Dry the peptide pellet under vacuum to yield the crude product.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Mandatory Visualization

Deprotection_Workflow cluster_SPPS_Cycle Iterative SPPS Cycle cluster_Final_Cleavage Final Cleavage & Deprotection Start Peptide-Resin with N-terminal this compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection 1. Add Acid Washing_Neutralization Washing & Neutralization Deprotection->Washing_Neutralization 2. Remove Acid & Neutralize Coupling Coupling of next Boc-AA-OH Washing_Neutralization->Coupling 3. Activate & Couple Coupling->Start 4. Repeat Cycle Final_Peptide_Resin Fully Assembled Peptide-Resin Cleavage Global Deprotection & Cleavage (TFA/Scavengers) Final_Peptide_Resin->Cleavage Precipitation Precipitation in cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: Experimental workflow for Boc deprotection in SPPS.

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate + tert-Butyl Cation Protonated_Boc->Carbamic_Acid Cleavage Free_Amine H₂N-Peptide (as TFA salt) + CO₂ Carbamic_Acid->Free_Amine Decarboxylation TFA TFA (H⁺)

Caption: Mechanism of TFA-mediated Boc deprotection.

References

Applications of Boc-D-His(3-Me)-OH in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-α-Boc-3-methyl-D-histidine (Boc-D-His(3-Me)-OH) in the discovery and development of therapeutic peptides. The incorporation of this modified amino acid offers significant advantages in optimizing the pharmacological properties of peptide-based drug candidates.

Introduction to this compound

This compound is a protected amino acid derivative utilized as a building block in solid-phase peptide synthesis (SPPS).[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise elongation of the peptide chain. The key features of this reagent are the D-configuration of the chiral center and the methyl group at the 3-position (π-position) of the imidazole side chain.

The D-configuration imparts resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide. The 3-methyl modification on the histidine imidazole ring serves a dual purpose: it can enhance binding affinity to the target receptor and, crucially, it prevents racemization at the α-carbon during the coupling reaction, a common side reaction with unprotected or τ-protected histidine derivatives. These characteristics make this compound a valuable tool for the synthesis of potent and stable peptide therapeutics.[2]

Key Applications in Drug Discovery

The primary application of this compound is in the synthesis of peptide hormone analogs, particularly agonists and antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor.[3] These peptides are instrumental in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and precocious puberty. The incorporation of D-amino acids and modified histidine residues is a common strategy to enhance the potency and duration of action of these therapeutic peptides.

Data Presentation: Biological Activity of a Representative GnRH Analog

While specific data for a commercially available drug containing this compound is not publicly disclosed, the following table presents the binding affinity of Histrelin, a potent GnRH agonist that incorporates a D-histidine derivative. This data is representative of the biological activity that can be expected for GnRH analogs synthesized with this compound.

PeptideReceptorAssay TypeBinding Affinity (Ki) [nM]
HistrelinHuman GnRH ReceptorRadioligand Displacement Assay0.40

Experimental Protocols

Protocol 1: Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) of a GnRH Analog

This protocol outlines the manual synthesis of a representative GnRH analog peptide amide on a 4-methylbenzhydrylamine (MBHA) resin using the Boc/Bzl protection strategy.

Materials:

  • MBHA resin

  • Boc-protected amino acids (including this compound)

  • Side-chain protecting groups (e.g., Bzl for Ser, Tyr; Tos for Arg)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Anhydrous Hydrogen Fluoride (HF) or TFMSA

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • Acetonitrile

  • Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Analysis: Analytical RP-HPLC and Mass Spectrometry (MS)

Procedure:

  • Resin Swelling and Preparation: Swell the MBHA resin in DCM in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling:

    • Deprotect the terminal amino group of the resin using 50% TFA in DCM.

    • Neutralize with 10% DIEA in DMF.

    • Couple the first Boc-protected amino acid (e.g., Boc-Pro-OH) using DCC/HOBt or HBTU/HOBt as the activating agent in a mixture of DCM and DMF.

  • Peptide Chain Elongation:

    • Boc Deprotection: Remove the Boc group from the N-terminal amino acid by treating the resin with 50% TFA in DCM for 30 minutes.

    • Washing: Wash the resin thoroughly with DCM and DMF.

    • Neutralization: Neutralize the resin with 10% DIEA in DMF.

    • Coupling: Couple the next Boc-protected amino acid (3 equivalents) using an appropriate activating agent. For the incorporation of this compound, pre-activation with HBTU/HOBt is recommended to ensure efficient coupling and minimize side reactions.

    • Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin test.

    • Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin-bound peptide with DCM and dry under vacuum.

    • Treat the dried resin with anhydrous HF or TFMSA at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

    • Dissolve the crude peptide in an appropriate aqueous solvent and purify by preparative RP-HPLC.

  • Lyophilization and Analysis: Lyophilize the purified peptide fractions to obtain the final product as a white powder. Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.

Protocol 2: Radioligand Binding Assay for GnRH Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the synthesized peptide for the GnRH receptor.

Materials:

  • Cell membranes from a cell line expressing the human GnRH receptor (e.g., HEK293-hGnRHR)

  • Radiolabeled GnRH analog (e.g., [¹²⁵I]-Triptorelin)

  • Synthesized peptide (unlabeled competitor)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA)

  • Wash buffer (cold assay buffer)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the synthesized peptide.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 90-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_synthesis Boc-SPPS cluster_purification Purification & Analysis Resin MBHA Resin Deprotection1 Boc Deprotection (50% TFA/DCM) Resin->Deprotection1 Neutralization1 Neutralization (10% DIEA/DMF) Deprotection1->Neutralization1 Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization1->Coupling Wash1 Washing Coupling->Wash1 Wash1->Deprotection1 Next cycle Incorporate_His Incorporate This compound Wash1->Incorporate_His Chain_Elongation Repeat Cycles Incorporate_His->Chain_Elongation Final_Cleavage Final Cleavage (HF or TFMSA) Chain_Elongation->Final_Cleavage Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification RP-HPLC Precipitation->Purification Analysis MS & Analytical HPLC Purification->Analysis Final_Product Lyophilized Peptide Analysis->Final_Product gnrh_signaling_pathway cluster_membrane Cell Membrane GnRH_R GnRH Receptor G_Protein Gq/11 Protein GnRH_R->G_Protein Activates GnRH_Agonist GnRH Agonist (e.g., Histrelin) GnRH_Agonist->GnRH_R Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation LH_FSH_Synthesis LH & FSH Synthesis and Secretion Ca_Release->LH_FSH_Synthesis PKC_Activation->LH_FSH_Synthesis

References

Compatible Coupling Reagents for Boc-D-His(3-Me)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery, enabling the development of peptides with enhanced stability, receptor affinity, and improved pharmacokinetic profiles. Boc-D-His(3-Me)-OH, a D-histidine derivative with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl group on the π-nitrogen (N-3 or Nτ) of the imidazole side chain, is a valuable building block in peptide synthesis. The 3-methyl group on the imidazole ring effectively prevents racemization, a common and significant side reaction associated with histidine derivatives during peptide coupling.[1][2]

The primary challenge in coupling this compound lies in the potential for steric hindrance due to the Boc group and the substituted imidazole side chain. This necessitates the use of highly efficient coupling reagents to ensure complete and efficient amide bond formation. This document provides a comprehensive overview of compatible coupling reagents for this compound, detailing their mechanisms, comparative performance, and optimized protocols for solid-phase peptide synthesis (SPPS).

Mechanism of Histidine Racemization and the Role of N-π-Methylation

Histidine is particularly susceptible to racemization during the activation of its carboxyl group for peptide bond formation. The unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the stereochemical integrity of the final peptide.[3]

The methylation at the 3-position (π-nitrogen) of the imidazole ring in this compound effectively blocks this intramolecular base catalysis pathway, significantly suppressing the potential for racemization.[1] This makes it a preferred building block for the incorporation of histidine residues where optical purity is paramount.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is crucial for maximizing coupling efficiency and minimizing side reactions. The following table summarizes the performance of common coupling reagents suitable for this compound in Boc-SPPS. While direct quantitative data for this compound is limited in the literature, the performance characteristics are inferred from studies on other sterically hindered and racemization-prone amino acids.[3][4]

Coupling ReagentClassCoupling SpeedRelative EfficiencyRacemization Risk (for His derivatives)Notes
HATU Aminium/Uronium SaltVery FastVery HighVery LowHighly recommended for difficult couplings. The presence of the HOAt moiety enhances reactivity and suppresses racemization.[5][6]
HBTU Aminium/Uronium SaltFastHighLowA widely used and effective coupling reagent. Often used with HOBt to further suppress racemization.[5][7]
HCTU Aminium/Uronium SaltVery FastVery HighLowA cost-effective alternative to HATU with similar high efficiency and reactivity.[5]
PyBOP Phosphonium SaltFastHighLowEffective for sterically hindered amino acids. Does not form guanidinium byproducts. The byproduct, HMPA, from the related BOP reagent is carcinogenic, making PyBOP a safer alternative.[4][5][8]
PyAOP Phosphonium SaltFastVery HighVery LowParticularly effective for coupling N-methylated amino acids, making it a strong candidate for the sterically similar N-methyl histidine derivative.[5]
DIC/HOBt CarbodiimideModerateGoodLowA classic and cost-effective combination. The pre-activation time should be minimized to reduce the risk of side reactions.[5][9]
COMU Uronium SaltVery FastVery HighVery LowA newer generation coupling reagent that incorporates OxymaPure, making it safer and highly efficient.[5][10]

Experimental Protocols

The following are detailed protocols for the coupling of this compound in manual Boc-SPPS. The equivalents of reagents are calculated based on the initial loading of the resin.

General Workflow for a Single Coupling Cycle in Boc-SPPS

G Resin Peptide-Resin (Free Amine) Wash1 Wash (DMF) Resin->Wash1 Coupling Coupling: This compound + Coupling Reagent + Base (e.g., DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Complete Coupling Complete Kaiser->Complete Negative (Yellow) Incomplete Coupling Incomplete Kaiser->Incomplete Positive (Blue) NextCycle Proceed to Next Cycle Complete->NextCycle Recouple Recouple or Cap Incomplete->Recouple Recouple->Wash2

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the peptide-resin (with the N-terminal Boc group removed and the free amine neutralized) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.

  • Coupling Reaction: Add the activation solution to the resin. Immediately add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the reaction vessel.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling. If the test is positive, continue agitation for another 1-2 hours or proceed to a recoupling step.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Protocol 2: Coupling using DIC/HOBt
  • Resin Preparation: Swell the peptide-resin (with the N-terminal Boc group removed and the free amine neutralized) in DMF for at least 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound (3.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (3.0 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: After a complete coupling, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling using PyBOP
  • Resin Preparation: Swell the peptide-resin (with the N-terminal Boc group removed and the free amine neutralized) in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.) and PyBOP (3.0 eq.) in DMF.

  • Coupling Reaction: Add the activation solution to the resin, followed by the addition of DIPEA (6.0 eq.).

  • Agitation: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).

Signaling Pathways and Logical Relationships

The choice of coupling reagent is a critical decision point in the peptide synthesis workflow, directly impacting the success of the synthesis. The following diagram illustrates the logical relationship between the challenges of coupling a sterically hindered amino acid like this compound and the selection of an appropriate coupling strategy.

G cluster_0 Challenge cluster_1 Contributing Factors cluster_2 Recommended Solutions cluster_3 Outcome Challenge Coupling of This compound StericHindrance Steric Hindrance Challenge->StericHindrance RacemizationRisk Potential for Racemization (Minimized by 3-Me group) Challenge->RacemizationRisk HighEfficiencyReagents Use High-Efficiency Coupling Reagents StericHindrance->HighEfficiencyReagents OptimizedConditions Optimized Reaction Conditions RacemizationRisk->OptimizedConditions Aminium Aminium/Uronium Salts (HATU, HBTU, HCTU) HighEfficiencyReagents->Aminium Phosphonium Phosphonium Salts (PyBOP, PyAOP) HighEfficiencyReagents->Phosphonium Outcome Successful Incorporation of this compound with High Yield and Purity Aminium->Outcome Phosphonium->Outcome Additives Use of Additives (HOBt, Oxyma) OptimizedConditions->Additives TimeTemp Control Pre-activation Time and Temperature OptimizedConditions->TimeTemp Additives->Outcome TimeTemp->Outcome

Caption: Decision-making workflow for selecting a coupling strategy for this compound.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the selection of appropriate high-efficiency coupling reagents. The inherent protection against racemization afforded by the 3-methyl group on the imidazole side chain allows researchers to focus on overcoming the steric challenges of the coupling reaction. For most applications, aminium/uronium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP, provide excellent results with high coupling efficiencies and minimal side reactions. The classic DIC/HOBt method remains a viable and cost-effective option, provided that reaction conditions are carefully controlled. By following the detailed protocols outlined in this document, researchers can confidently incorporate this valuable non-standard amino acid into their peptide synthesis workflows.

References

Application Notes and Protocols: A Comparative Analysis of Boc vs. Fmoc Strategies for the Incorporation of 3-methyl-D-histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids, such as 3-methyl-D-histidine, into peptide sequences is a critical strategy for enhancing therapeutic properties like metabolic stability and receptor affinity. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies for introducing this sterically hindered amino acid has significant implications for synthesis efficiency, purity, and overall yield. This document provides a detailed comparison of the Boc and Fmoc methodologies for the incorporation of 3-methyl-D-histidine, complete with experimental protocols, quantitative performance data, and visual workflows to guide researchers in selecting the optimal strategy for their specific needs.

Introduction

3-methyl-histidine is a post-translationally modified amino acid, and its presence in peptides can significantly alter their biological activity. The naturally occurring L-isomer, particularly in dipeptides like anserine, is known to be involved in pH buffering, antioxidant activities, and the modulation of intracellular calcium levels and vasodilation.[1][2] The incorporation of the D-enantiomer, 3-methyl-D-histidine, is a common tactic in medicinal chemistry to increase resistance to enzymatic degradation, thereby prolonging the peptide's half-life in vivo.

However, the synthesis of peptides containing 3-methyl-D-histidine is challenging due to the steric hindrance imparted by the methyl group on the imidazole ring, which can impede coupling reactions.[3] The selection of the appropriate SPPS strategy, either the acid-labile Boc protection or the base-labile Fmoc protection, is crucial for overcoming these synthetic hurdles.

Comparative Analysis: Boc vs. Fmoc Strategy

The primary difference between the Boc and Fmoc strategies lies in the conditions required for the removal of the α-amino protecting group. The Boc group is removed by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a mild base, typically piperidine.[4] This fundamental difference dictates the choice of side-chain protecting groups and the overall synthetic approach.

ParameterBoc StrategyFmoc StrategyRationale & Remarks
Protected Amino Acid Boc-D-His(Boc)-3-Me-OH or Boc-D-His(Tos)-3-Me-OHFmoc-D-His(3-Me)-OHFmoc-D-His(3-Me)-OH is commercially available.[5] The Boc-protected equivalent may require custom synthesis.
Coupling Efficiency Generally lower for hindered amino acids. May require double coupling or stronger coupling reagents.Higher efficiency with modern coupling reagents like HATU or HCTU, even for hindered residues.[]The steric bulk of the 3-methyl group hinders the approach to the N-terminus of the growing peptide chain.[3]
Racemization Risk Lower risk of racemization at the histidine residue due to the use of less basic conditions during coupling.Higher risk of racemization for histidine, although methylation at the N-3 position mitigates this.[3]The π-nitrogen of the imidazole ring can catalyze epimerization.[7]
Side Reactions Acid-catalyzed side reactions, potential for t-butylation of sensitive residues.Base-catalyzed side reactions like aspartimide formation or piperidine adducts with sensitive residues.[8]The choice of scavengers during final cleavage is critical in both strategies to minimize side reactions.
Purity of Crude Peptide May be lower due to incomplete couplings leading to deletion sequences.Generally higher due to more efficient coupling reactions.The efficiency of the coupling of the hindered amino acid is a major determinant of the final purity.
Overall Yield Potentially lower due to the challenges in coupling and harsher cleavage conditions.Generally higher due to milder reaction conditions and better coupling efficiency.The cumulative effect of coupling efficiency at each step significantly impacts the final yield.
Automation Compatibility Less amenable to full automation due to the use of hazardous reagents like HF for final cleavage.Highly compatible with automated peptide synthesizers due to the use of milder reagents.The Fmoc strategy is the dominant method used in modern automated SPPS.

Experimental Protocols

Fmoc Strategy for Incorporating 3-methyl-D-histidine

This protocol is optimized for the incorporation of the sterically hindered Fmoc-D-His(3-Me)-OH.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[3]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.[2]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

3. Coupling of Fmoc-D-His(3-Me)-OH:

  • In a separate vessel, dissolve Fmoc-D-His(3-Me)-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.[2]

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.[3]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.[2][3]

  • Monitor the reaction completion using a Kaiser test. If the test is positive, a second coupling may be necessary.

4. Washing:

  • After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).[3]

5. Chain Elongation:

  • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[3]

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[3]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.[2]

Boc Strategy for Incorporating 3-methyl-D-histidine

This protocol outlines the general procedure. Note that Boc-D-His(3-Me)-OH may require custom synthesis.

1. Resin Swelling and Deprotection:

  • Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in DCM.

  • Deprotect the N-terminal Boc group by treating the resin with 50% TFA in DCM for 30 minutes.

  • Neutralize the resin with 10% DIPEA in DCM.

2. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.[9]

  • Add the amino acid/HBTU solution to the swollen, deprotected, and neutralized resin.

  • Immediately add DIPEA (6 equivalents) to the reaction vessel.[9]

  • Agitate the mixture at room temperature for 2-4 hours. For this hindered amino acid, a double coupling is recommended.

  • Monitor the reaction completion with a Kaiser test.

3. Washing:

  • After coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat steps 1-3 for the subsequent amino acids.

5. Final Cleavage:

  • Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with an appropriate scavenger (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training). [10]

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide in cold diethyl ether.

6. Purification and Analysis:

  • Purify the crude peptide by RP-HPLC.

  • Characterize the purified peptide by MS and analytical HPLC.

Visualizations

Fmoc_SPPS_Workflow cluster_cycle Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Repeat->Deprotect Purify Purify (RP-HPLC) Cleave->Purify

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow cluster_cycle Resin Resin Swell Swell Resin in DCM Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralize (DIPEA/DCM) Deprotect->Neutralize Couple Couple Boc-AA (HBTU/DIPEA) Neutralize->Couple Wash Wash (DMF/DCM) Couple->Wash Repeat Repeat Cycle Wash->Repeat Cleave Cleave & Deprotect (HF/Scavengers) Wash->Cleave Repeat->Deprotect Purify Purify (RP-HPLC) Cleave->Purify

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway Peptide 3-Me-D-His Peptide (Enhanced Stability) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor eNOS eNOS Activation Receptor->eNOS Ca_Release Intracellular Ca2+ Release Modulation Receptor->Ca_Release NO Nitric Oxide (NO) Production eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP Increase sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: Potential signaling pathways modulated by 3-methyl-histidine containing peptides.

Conclusion

The choice between Boc and Fmoc strategies for the incorporation of 3-methyl-D-histidine depends on the specific requirements of the peptide, the available resources, and the scale of the synthesis. The Fmoc strategy is generally recommended due to the commercial availability of the protected amino acid, milder reaction conditions, higher coupling efficiencies with hindered residues, and compatibility with automated synthesizers.[5][11] While the Boc strategy may be considered for sequences prone to aggregation, the potential need for custom synthesis of the Boc-protected 3-methyl-D-histidine and the use of hazardous reagents for cleavage make it a less favorable option for most applications. Careful optimization of coupling conditions is paramount for either strategy to ensure the successful synthesis of high-quality peptides containing this challenging amino acid.

References

Application Notes and Protocols for Cleavage of Peptides Containing Boc-D-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the cleavage of peptides from solid-phase resin and the removal of protecting groups, specifically focusing on peptides containing the modified amino acid Boc-D-His(3-Me)-OH. The N-α-tert-butyloxycarbonyl (Boc) protecting group is acid-labile and is typically removed during the final cleavage step with a strong acid, most commonly Trifluoroacetic Acid (TFA). The 3-methyl modification on the imidazole ring of histidine is stable to standard TFA cleavage conditions.

The selection of an appropriate cleavage cocktail is critical to ensure complete deprotection and cleavage from the resin while minimizing potential side reactions. The choice of cocktail primarily depends on the presence of other sensitive amino acid residues in the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). This guide outlines several recommended cleavage cocktails, provides detailed experimental protocols, and discusses potential side reactions and mitigation strategies.

Recommended Cleavage Cocktails

The following cleavage cocktails are recommended for peptides containing this compound. The choice among them should be guided by the overall composition of the peptide.

Data Presentation: Cleavage Cocktail Comparison
Cocktail IDComposition (v/v)Key ScavengersRecommended ForKey Features & Outcomes
CK-1 95% TFA / 2.5% H₂O / 2.5% TISWater, Triisopropylsilane (TIS)Peptides without Trp, Met, or Cys.A standard, effective cocktail for routine peptides. TIS scavenges carbocations generated from Boc and other protecting groups. Water aids in the cleavage process.
CK-2 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISWater, Ethanedithiol (EDT), TISPeptides containing Tryptophan (Trp).EDT is an excellent scavenger for protecting the indole side chain of Tryptophan from modification by cationic species.
CK-3 88% TFA / 5% Phenol / 5% H₂O / 2% TISPhenol, Water, TISGeneral purpose, especially for peptides with Tyrosine (Tyr). Also known as Reagent B.[1]Phenol acts as a scavenger to prevent reattachment of protecting groups and modification of sensitive residues.[1] It is a less odorous alternative to thiol-based scavengers.[1]
CK-4 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPhenol, Water, Thioanisole, EDTPeptides with multiple sensitive residues (Trp, Met, Cys, Tyr). Also known as Reagent K.A robust, universal cleavage cocktail for complex peptides. Thioanisole helps to prevent side reactions with Met and Cys.

Experimental Protocols

General Protocol for Peptide Cleavage

This protocol outlines the standard procedure for cleaving a peptide from the resin using a TFA-based cocktail.

Materials:

  • Peptidyl-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, Ethanedithiol (EDT), Phenol, Thioanisole)

  • Cold anhydrous diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Centrifuge tubes (e.g., 50 mL)

  • Reaction vessel with a frit

Procedure:

  • Resin Preparation:

    • Transfer the dried peptidyl-resin to a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual solvents and to swell the resin.

    • Dry the resin under a stream of nitrogen or argon.

  • Cleavage Cocktail Preparation:

    • In a fume hood, carefully prepare the chosen cleavage cocktail (e.g., CK-1, CK-2, CK-3, or CK-4 from the table above) by combining the reagents in the specified ratios. It is crucial to prepare the cocktail fresh just before use.

    • Prepare approximately 10-20 mL of the cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the reaction vessel containing the dried resin.

    • Seal the vessel and gently agitate at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups used.

  • Peptide Precipitation:

    • After the incubation period, filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA (2-3 mL per gram of resin) and combine the filtrates.

    • Slowly add the filtrate dropwise into a 10-fold volume of cold (-20°C) anhydrous diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Allow the peptide to precipitate fully by keeping it at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic by-products. Centrifuge and decant the ether after each wash.

  • Drying and Storage:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

    • The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Store the dried peptide at -20°C or below.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation cluster_downstream Downstream Processing resin_prep_1 Swell Resin in DCM resin_prep_2 Dry Resin resin_prep_1->resin_prep_2 cleavage_reaction Incubate Resin with Cocktail (2-4h) resin_prep_2->cleavage_reaction cocktail_prep Prepare Fresh Cleavage Cocktail cocktail_prep->cleavage_reaction filtration Filter to Remove Resin cleavage_reaction->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation washing Wash Pellet with Cold Ether centrifugation->washing drying Dry Crude Peptide washing->drying purification RP-HPLC Purification drying->purification analysis Mass Spectrometry Analysis purification->analysis

Caption: Workflow for peptide cleavage and purification.

Logical Relationship Diagram for Cleavage Cocktail Selection

G cluster_sensitive_residues Presence of Sensitive Residues? cluster_cocktails Recommended Cocktail start Peptide Sequence Analysis has_trp Tryptophan (Trp)? start->has_trp has_met_cys Methionine (Met) or Cysteine (Cys)? start->has_met_cys has_tyr Tyrosine (Tyr)? start->has_tyr no_sensitive None of the above start->no_sensitive ck2 CK-2: TFA/H2O/EDT/TIS has_trp->ck2 Add EDT ck4 CK-4: TFA/Phenol/H2O/ Thioanisole/EDT has_trp->ck4 has_met_cys->ck4 Use Universal Cocktail ck3 CK-3: TFA/Phenol/H2O/TIS has_tyr->ck3 Add Phenol has_tyr->ck4 ck1 CK-1: TFA/H2O/TIS no_sensitive->ck1 Use Standard Cocktail

Caption: Decision tree for selecting a cleavage cocktail.

Potential Side Reactions and Mitigation

While the 3-methylhistidine moiety is stable, other amino acids in the peptide sequence can be susceptible to side reactions during TFA cleavage. The primary cause of these side reactions is the generation of reactive carbocations from the acid-labile protecting groups (e.g., tert-butyl cations from Boc, OtBu, and Pbf groups).

  • Tryptophan Modification: The indole ring of Trp is highly nucleophilic and can be alkylated by carbocations.

    • Mitigation: Use of scavengers like ethanedithiol (EDT) or thioanisole is highly recommended (as in CK-2 and CK-4).

  • Methionine Oxidation: The thioether side chain of Met can be oxidized to the sulfoxide.

    • Mitigation: Using cocktails with thioanisole (like CK-4) can help suppress this. Performing the cleavage under an inert atmosphere (nitrogen or argon) is also beneficial.

  • Tyrosine Modification: The phenolic ring of Tyr can be alkylated.

    • Mitigation: Phenol is an effective scavenger for protecting Tyr (as in CK-3 and CK-4).

  • Aspartimide Formation: Sequences containing Asp-Gly, Asp-Ser, or Asp-His can be prone to the formation of a cyclic aspartimide intermediate, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.

    • Mitigation: This is more of a concern during the synthesis itself but can be exacerbated by prolonged exposure to acid. Using optimized cleavage times (2-3 hours) is advisable.

By carefully selecting the appropriate cleavage cocktail based on the peptide's amino acid composition, these side reactions can be minimized, leading to a higher purity of the crude peptide and simplifying subsequent purification steps.

References

Troubleshooting & Optimization

preventing racemization of Boc-D-his(3-ME)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Boc-D-His(3-Me)-OH During Coupling

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this compound during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

Racemization is the process that leads to the formation of an equimolar mixture of D- and L-enantiomers from a single enantiomer. In peptide synthesis, this means the stereochemical integrity of the α-carbon of the amino acid is lost. For this compound, this would result in the incorporation of Boc-L-His(3-Me)-OH into the peptide chain. This is a significant concern because the biological activity and structural integrity of a peptide are highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[1][2]

Q2: What is the primary mechanism of histidine racemization during peptide coupling?

Histidine is particularly susceptible to racemization due to its imidazole side chain. The unprotected π-nitrogen (N-3) of the imidazole ring can act as an internal base, abstracting the proton from the α-carbon of the activated amino acid.[1][3] This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a mixture of D and L isomers.[1]

Q3: How does the 3-methyl group in this compound help in preventing racemization?

The methyl group in this compound is strategically placed on the π-nitrogen (N-3) of the imidazole ring. This protection of the π-nitrogen is a well-established strategy to suppress racemization.[3][4] By blocking this nitrogen, its ability to act as an internal base and abstract the α-proton is significantly reduced, thus preserving the stereochemical integrity of the amino acid during the coupling reaction.

Q4: Can racemization still occur with this compound, and if so, under what conditions?

Yes, while N-3 protection significantly reduces the risk, racemization can still occur, especially under harsh coupling conditions. Factors that can promote racemization include:

  • High Temperatures: Elevated temperatures, often used in microwave-assisted peptide synthesis, can increase the rate of racemization.[3][5][6]

  • Prolonged Activation Times: Allowing the activated amino acid to sit for extended periods before coupling can lead to increased epimerization.[1]

  • Choice of Coupling Reagents and Base: Certain coupling reagents and strong bases can promote racemization.[7][8][9]

Troubleshooting Guide

Issue: High levels of the L-isomer are detected in my peptide synthesized with this compound.

This indicates that racemization has occurred during the coupling step. Follow these troubleshooting steps to minimize or eliminate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives.

The choice of coupling reagent is critical in preventing racemization.

  • Recommendation: Use coupling reagents known for low racemization potential. Carbodiimide reagents like DCC or DIC should be used with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[10][11][12] Phosphonium-based reagents like BOP and PyAOP, or aminium/uronium reagents like HBTU, TBTU, and HCTU are generally efficient with low racemization, especially when used with an additive.[8][10]

  • Action: If you are using a carbodiimide without an additive, incorporate HOBt or OxymaPure into your protocol. If using aminium/uronium reagents, ensure an additive is present.

Step 2: Optimize Coupling Temperature and Time.

  • Recommendation: Perform couplings at the lowest effective temperature. For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C has been shown to limit the racemization of histidine.[5][6][13]

  • Action: Reduce the coupling temperature and minimize the pre-activation time of the amino acid before adding it to the resin.[1] Monitor the reaction progress to avoid unnecessarily long coupling times.

Step 3: Assess the Base Used in the Coupling Reaction.

  • Recommendation: The basicity and steric hindrance of the base used can influence racemization.[9] While DIPEA (N,N-diisopropylethylamine) is commonly used, for particularly sensitive couplings, a weaker or more hindered base like N-methylmorpholine (NMM) or collidine may be beneficial.[8][13]

  • Action: Consider replacing DIPEA with a less basic alternative, especially if you are observing significant racemization.

Data Summary

The following tables summarize the impact of different conditions on histidine racemization, providing a basis for selecting optimal coupling strategies.

Table 1: Comparison of Racemization Levels for Different N-Protected Histidine Derivatives.

Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 25°C7.8%[3]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 25°C0.3%[3]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 80°C (Microwave)16.6%[3]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 80°C (Microwave)0.8%[3]
Fmoc-His(Boc)-OH50°C for 10 minLow (not quantified)[4]
Fmoc-His(Boc)-OH90°C for 2 minLow (not quantified)[4]

Note: While this data is for Fmoc-protected histidine, the principle of π-nitrogen protection (as in MBom and Boc derivatives) significantly reducing racemization is directly applicable to this compound.

Table 2: Effect of Coupling Additives on Racemization.

AdditiveCoupling Reagent% D/L IsomerReference
HOBtDIC14.8%[14]
HOAtDIC5.9%[14]
OxymaPureDICLower than HOBt[12]

Note: This data illustrates the effectiveness of additives in suppressing racemization during carbodiimide-mediated coupling.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for this compound to Minimize Racemization

  • Resin Swelling: Swell the resin in the appropriate solvent (e.g., DMF) for 30-60 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the peptide-resin using standard procedures (e.g., 25-50% TFA in DCM).

  • Washing: Thoroughly wash the resin with DCM, a neutralization solution (e.g., 5% DIPEA in DMF), and DMF to remove residual TFA and prepare for coupling.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HCTU, 2.9-4.5 equivalents) and an additive (e.g., HOBt or OxymaPure, 3-5 equivalents).

    • Add a base (e.g., DIPEA or NMM, 6-10 equivalents) to the amino acid solution.

    • Allow for a short pre-activation time of 1-2 minutes.

    • Add the activated amino acid solution to the washed resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For microwave synthesis, couple at a reduced temperature (e.g., 50°C).[5][6]

  • Monitoring: Monitor the coupling completion using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

To quantify the extent of racemization, the final peptide can be analyzed by chiral HPLC.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using a suitable cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DODT).[4]

  • Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dissolve a small amount in the mobile phase for HPLC analysis.

  • Chromatography:

    • Column: Use a chiral stationary phase (CSP) column suitable for amino acid and peptide enantiomer separation (e.g., a macrocyclic glycopeptide-based column).[15][16]

    • Mobile Phase: An isocratic or gradient system of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate) is typically used.[15]

    • Detection: UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: The D- and L-isomers of the peptide will appear as separate peaks. Integrate the peak areas to determine the percentage of the undesired L-isomer, which corresponds to the level of racemization.[4]

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Prevention Strategy Activated_His Activated this compound Enolate Planar Enolate Intermediate Activated_His->Enolate α-proton abstraction D_Isomer Boc-D-His(3-Me)-Peptide (Desired Product) Enolate->D_Isomer Protonation L_Isomer Boc-L-His(3-Me)-Peptide (Racemized Product) Enolate->L_Isomer Protonation Prevention N-3 Methyl Group on Imidazole Ring Blocks Blocks internal base catalysis Prevention->Blocks Blocks->Activated_His Inhibits

Caption: Mechanism of histidine racemization and the role of N-3 protection.

Experimental_Workflow Start Start: Couple this compound Select_Reagents Select low-racemization coupling reagent and additive (e.g., HCTU/HOBt) Start->Select_Reagents Optimize_Conditions Optimize conditions: - Low temperature (RT or 50°C) - Minimal pre-activation time Select_Reagents->Optimize_Conditions Perform_Coupling Perform Coupling Reaction Optimize_Conditions->Perform_Coupling Monitor_Completion Monitor with Ninhydrin Test Perform_Coupling->Monitor_Completion Cleavage Cleave Peptide from Resin Monitor_Completion->Cleavage Analysis Analyze by Chiral HPLC Cleavage->Analysis Decision Racemization Acceptable? Analysis->Decision End End: Proceed with Synthesis Decision->End Yes Troubleshoot Troubleshoot: - Change base (e.g., to NMM) - Further lower temperature Decision->Troubleshoot No Troubleshoot->Select_Reagents

Caption: Recommended workflow for minimizing racemization of this compound.

References

Technical Support Center: Optimizing Coupling Efficiency for Boc-D-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-His(3-Me)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve coupling efficiency for this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The challenges in coupling this compound arise from two main factors:

  • Steric Hindrance: The combination of the bulky tert-butyloxycarbonyl (Boc) group on the α-amine and the methyl group on the imidazole ring at the 3-position (also known as the τ or tele position) creates significant steric hindrance. This bulkiness can physically impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.

  • Potential for Racemization: Histidine derivatives are particularly susceptible to racemization (epimerization) during the activation step. The lone pair of electrons on the unprotected π-nitrogen of the imidazole ring can act as an internal base, facilitating the removal of the α-proton and leading to a loss of stereochemical integrity. While the 3-methyl group can influence the electronic properties of the ring, the risk of racemization remains a concern, especially with prolonged activation times or the use of strong bases.[1]

Q2: What are the signs of an incomplete coupling reaction?

A2: The most common sign of an incomplete coupling is a positive result from a qualitative monitoring test, such as the Kaiser (ninhydrin) test. A positive test (typically a blue or purple bead color) indicates the presence of unreacted primary amines on the resin. For couplings to secondary amines, alternative tests like the chloranil or Isatin tests should be used. Incomplete coupling can lead to the formation of deletion sequences (peptides missing the intended amino acid), which can be difficult to separate during purification.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are essential. Phosphonium and aminium/uronium salt-based reagents are generally preferred over carbodiimides like DCC or DIC alone. Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents for difficult couplings due to its rapid activation and resistance to racemization.[2][3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is often considered superior for particularly challenging couplings.[3][4]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Especially effective for coupling N-methylated and other highly hindered amino acids.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with coupling efficiencies comparable to HATU, with the added benefits of better solubility and safety profile.[5]

Q4: Can I use a standard DCC/HOBt protocol?

A4: While DCC (Dicyclohexylcarbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method, it is often less efficient for sterically hindered couplings.[2] This method may require longer reaction times and is more prone to incomplete reactions with a demanding residue like this compound. If this method is used, careful monitoring is crucial, and a double coupling may be necessary.

Troubleshooting Guide: Incomplete Coupling

This guide addresses the common issue of incomplete or failed coupling reactions when using this compound.

Problem Potential Cause Recommended Solution Rationale
Positive Kaiser test after standard coupling time. Insufficient Activation / Steric Hindrance 1. Switch to a more potent coupling reagent (e.g., HATU, PyAOP, or COMU).2. Increase reagent equivalents: Use a higher excess (2-4 equivalents) of this compound and the coupling reagent.3. Extend reaction time: Prolong the coupling time from the standard 1-2 hours to 2-4 hours, or even overnight for very difficult cases.4. Perform a "double coupling": After the initial coupling, wash the resin and repeat the procedure with a fresh solution of activated amino acid.Sterically hindered amino acids react more slowly. Increasing reactant concentration, using a more powerful activator, allowing more time, or repeating the step can drive the reaction to completion.
Low yield of the final peptide despite negative Kaiser tests. Peptide Aggregation 1. Change solvent: Switch from standard DMF to a more polar, aggregation-disrupting solvent like NMP or a mixture containing DMSO.2. Incorporate pseudoproline dipeptides: If the sequence allows, inserting a pseudoproline dipeptide before the difficult coupling can break up secondary structures.As a peptide chain grows, it can fold and aggregate on the solid support, making the N-terminus inaccessible for coupling. Altering the solvent or the peptide backbone can improve solvation and accessibility.
Presence of diastereomeric impurities in the final product. Racemization 1. Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin.2. Use a weaker, sterically hindered base: Use N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA).3. Choose a racemization-suppressing additive: Use additives like HOBt or Oxyma Pure if not already part of the coupling reagent (e.g., when using DIC).Prolonged activation in the presence of a base increases the risk of α-proton abstraction and subsequent racemization. Using a hindered base can minimize this side reaction.[1]

Data Presentation: Coupling Reagent Performance

Disclaimer: Direct quantitative yield comparisons for this compound are not extensively available in the literature. The following table is compiled based on the established performance of these reagents with other sterically hindered and N-methylated amino acids and should be used as a general guideline.

Coupling Reagent Typical Equivalents (AA:Reagent:Base) Relative Efficiency for Hindered Couplings Racemization Risk Key Considerations
DCC/HOBt 2-3 : 2-3 : N/AModerateModerate to HighByproduct (DCU) is insoluble in DCM/DMF but soluble in TFA. Not ideal for highly hindered residues.
HBTU/DIPEA 2-3 : 1.9 : 4-6HighLow to ModerateA robust and widely used reagent. Can cause guanidinylation of the N-terminus if used in excess.[2][3]
HATU/DIPEA 2-3 : 1.9 : 4-6Very HighLowGenerally faster and more efficient than HBTU with less risk of racemization.[2][3]
PyAOP/DIPEA 2-3 : 1.9 : 4-6Very HighLowParticularly effective for N-methylated and other highly demanding couplings.[3]
COMU/DIPEA 2-3 : 1.9 : 2-4Very HighLowExcellent performance, requires less base than HATU/HBTU, and byproducts are more soluble.[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with this compound while minimizing side reactions.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform Boc deprotection using a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) (1 x 1 min, then 1 x 20 min).

    • Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).

    • Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 min).

    • Wash the resin with DMF (5x).

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.

    • Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for no more than 1-2 minutes at room temperature.

    • Immediately add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen) for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • If the test is negative (beads remain yellow/colorless), the coupling is complete. Proceed to wash the bulk resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

    • If the test is positive (blue beads), perform a second coupling (see Troubleshooting Guide).

Protocol 2: Standard Boc-SPPS Cycle Workflow

A single cycle of amino acid addition in Boc-SPPS consists of deprotection, neutralization, and coupling.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes.

  • Washes: Wash with DCM, Isopropanol, and DMF.

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 5-10 minutes.

  • Washes: Wash with DMF.

  • Coupling: Add the activated Boc-amino acid solution and agitate for 1-4 hours.

  • Washes: Wash with DMF and DCM to prepare for the next cycle.

Visualizations

SPPS_Workflow start Start with N-Boc-Peptide-Resin deprotection 1. Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 4. Wash (DMF) neutralization->wash2 coupling 5. Coupling (this compound + Coupling Reagent) wash2->coupling monitoring 6. Monitoring (Kaiser Test) coupling->monitoring wash3 7. Wash (DMF, DCM) monitoring->wash3 Negative double_coupling Perform Double Coupling monitoring->double_coupling Positive next_cycle Ready for Next Cycle wash3->next_cycle double_coupling->coupling Troubleshooting_Tree start Kaiser Test Positive (Incomplete Coupling) cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 solution1a Extend Reaction Time (2-4 hours) cause1->solution1a solution1b Perform Double Coupling cause1->solution1b solution1c Use Stronger Activator (e.g., HATU, PyAOP) cause1->solution1c solution2a Switch to NMP or DMF/DMSO solvent cause2->solution2a solution2b Incorporate Pseudoproline Dipeptides (if possible) cause2->solution2b

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-D-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Boc-D-His(3-Me)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the removal of the Boc protecting group from this specific 3-methylhistidine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of Boc-protected amino acids?

The standard method for the deprotection of a Boc group is treatment with a strong acid, typically trifluoroacetic acid (TFA).[1][2][3][] A common solution is 20-50% TFA in a solvent like dichloromethane (DCM), usually reacted at room temperature for 1-4 hours.[1][3]

Q2: Why might the deprotection of this compound be incomplete?

Incomplete deprotection of this compound can occur due to several factors:

  • Steric Hindrance: The presence of the 3-methyl group on the imidazole ring, in addition to the bulky Boc group, can sterically hinder the approach of the acid to the nitrogen atom, slowing down the cleavage reaction.[1][5][6]

  • Insufficient Acid Strength or Reaction Time: Standard conditions may not be sufficient for more resistant substrates. The 3-methylhistidine derivative might require more stringent conditions, such as a higher TFA concentration or a longer reaction time.[6][7]

  • Peptide Aggregation (for solid-phase synthesis): In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, preventing efficient diffusion of the deprotection reagents.[5][6]

  • Poor Resin Swelling (for solid-phase synthesis): Inadequate swelling of the resin can limit the access of the acidic reagent to the peptide.[2][6]

Q3: What are the common side reactions during the deprotection of this compound, and how can they be minimized?

The primary side reaction of concern is t-butylation , where the t-butyl cation generated during Boc cleavage can reattach to nucleophilic residues.[1][2] The imidazole ring of histidine is nucleophilic and susceptible to this modification.[1] To minimize side reactions:

  • Use Scavengers: Incorporate scavengers into the cleavage cocktail to trap the reactive t-butyl cations. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[1][2]

  • Optimize Deprotection Time: Use the minimum time necessary for complete deprotection to reduce the exposure of the peptide to strong acid.[1]

Q4: How can I monitor the progress of the deprotection reaction?

Several techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the product.[8]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the remaining starting material and the formation of the product and any side products.[1][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any byproducts by their mass-to-charge ratio.[2][3]

  • Kaiser Test (for solid-phase synthesis): A qualitative colorimetric test to detect the presence of free primary amines on the resin after deprotection. A blue color indicates a successful deprotection.[5][6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to the incomplete deprotection of this compound.

Problem Possible Cause Suggested Solution
Significant amount of starting material remains after standard deprotection time. 1. Insufficient acid strength or concentration.[6][10] 2. Inadequate reaction time.[6] 3. Steric hindrance due to the 3-methyl group.[1][5][6]1. Increase the TFA concentration (e.g., up to 95% for final cleavage in SPPS).[1] 2. Extend the reaction time and continue to monitor the progress.[1][7] 3. Consider using a stronger acid cocktail, such as 4M HCl in dioxane.[2]
Appearance of unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. t-Butylation of the imidazole ring or other nucleophilic residues.[1][2]Ensure an adequate amount of scavengers (e.g., TIS, water) is present in the deprotection/cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2]
Low yield of the deprotected product. 1. Incomplete deprotection.[1] 2. Side reactions leading to byproducts.[1] 3. Issues with product isolation and purification.1. Optimize deprotection conditions as described above. 2. Use an effective scavenger cocktail. 3. Review and optimize the work-up and purification procedures.
Incomplete deprotection in solid-phase peptide synthesis (SPPS). 1. Poor resin swelling.[2][6] 2. Peptide aggregation.[5][6]1. Ensure the resin is adequately swollen in the reaction solvent before deprotection.[6] 2. For difficult sequences, consider using a stronger deprotection cocktail or performing a double deprotection.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase
  • Preparation: Dissolve the this compound compound in a suitable solvent like dichloromethane (DCM).

  • Scavenger Addition: Add the chosen scavenger(s) (e.g., 5-10 equivalents of Triisopropylsilane, TIS).

  • Deprotection: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise to the stirred solution.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[1][11]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[6]

  • Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[6]

  • Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[6] For potentially difficult deprotections involving this compound, consider extending this time or performing a second deprotection step.[5][7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1][6]

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.[6]

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove the excess base before proceeding to the next coupling step.[6]

Visualizations

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Mechanism of Boc Deprotection and Side Reaction Prevention cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_prevention Prevention Boc_AA This compound Protonation Protonation Boc_AA->Protonation + TFA Carbocation t-Butyl Cation (+57 Da) Protonation->Carbocation Deprotected_AA Deprotected D-His(3-Me)-OH Protonation->Deprotected_AA - CO2 Alkylation t-Butylation Side Product (+56 Da) Carbocation->Alkylation Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (e.g., His Imidazole) Nucleophilic_Residue->Alkylation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and prevention of side reactions.

References

Technical Support Center: Managing Peptide Aggregation with 3-Methyl-D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with peptides containing the modified amino acid 3-methyl-D-histidine. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to peptide aggregation that may arise during synthesis, purification, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is 3-methyl-D-histidine and why is it used in peptide design?

A1: 3-methyl-D-histidine is a synthetically modified amino acid. It is a derivative of the natural amino acid L-histidine, featuring two key modifications: a methyl group on the 3-position (tele-position) of the imidazole ring and a D-chiral configuration of the alpha-carbon. These modifications are introduced to enhance the therapeutic properties of peptides. The D-configuration can increase resistance to enzymatic degradation, while the N-methylation can also improve metabolic stability and, in some cases, enhance receptor binding or solubility.[1][2]

Q2: How does the incorporation of 3-methyl-D-histidine theoretically impact peptide aggregation?

A2: The inclusion of 3-methyl-D-histidine is generally intended to reduce peptide aggregation through several mechanisms:

  • Disruption of β-sheet formation: Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds that lead to β-sheet structures.[1]

    • The D-amino acid configuration disrupts the regular L-amino acid backbone structure required for stable β-sheet formation.[3][4]

    • The N-methylation of the histidine ring removes a hydrogen bond donor, further hindering the formation of these structures.[1][5]

  • Steric Hindrance: The methyl group adds bulk to the side chain, which can sterically prevent the close association of peptide chains necessary for aggregation.

Q3: Can a peptide containing 3-methyl-D-histidine still aggregate? What are the potential causes?

A3: Yes, despite its design to prevent aggregation, peptides with this modification can still aggregate. Potential causes include:

  • Hydrophobic Interactions: If the overall peptide sequence is highly hydrophobic, these forces can overcome the disruptive effects of the modified residue and drive aggregation.[1] N-methylation itself can increase the hydrophobicity of a peptide.[1]

  • pH and Charge State: The charge of the peptide, heavily influenced by the pH of the solution, is critical.[6] At the peptide's isoelectric point (pI), where the net charge is zero, solubility is at its minimum, and the risk of aggregation is highest. The imidazole ring of histidine has a pKa near physiological pH, making it sensitive to small pH changes that can alter its charge and interaction profile.[7]

  • High Peptide Concentration: At high concentrations, the probability of intermolecular interactions leading to aggregation increases significantly.

  • Impurities from Synthesis: Residual impurities from solid-phase peptide synthesis (SPPS), such as truncated or deletion sequences, can act as nucleation points for aggregation.[8][9]

  • Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between peptide chains, either shielding charges and promoting hydrophobic aggregation or stabilizing the charged state and preventing it.

Troubleshooting Guide

This guide provides a systematic approach to resolving aggregation issues with your 3-methyl-D-histidine-containing peptide.

Problem: My lyophilized peptide powder will not dissolve.
Potential Cause Troubleshooting Step Rationale
Incorrect Initial Solvent 1. Check Peptide Sequence: Determine the overall charge of your peptide at neutral pH.[10][11] 2. Acidic Peptides (Net Negative Charge): Try dissolving in a small amount of basic buffer (e.g., 10% ammonium bicarbonate) and then dilute.[10][11] 3. Basic Peptides (Net Positive Charge): Try dissolving in a small amount of acidic solution (e.g., 10% acetic acid) and then dilute.[10][11][12] 4. Hydrophobic/Neutral Peptides: Dissolve in a minimal amount of an organic solvent like DMSO or DMF first, then slowly add your aqueous buffer dropwise while vortexing.[11][13]The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH away from the pI increases the net charge, improving solubility. Highly hydrophobic peptides often require an organic solvent to break initial hydrophobic interactions.[11]
Strong Aggregates Formed 1. Sonication: Use a bath sonicator to gently break up particulates.[11][13] Use short bursts and keep the sample on ice to prevent heating and potential degradation.[11]Sonication provides mechanical energy to disrupt pre-formed aggregates.[13]
Problem: My peptide dissolves initially but then precipitates or becomes cloudy.
Potential Cause Troubleshooting Step Rationale
Exceeded Solubility Limit 1. Reduce Concentration: Your final concentration may be too high for the chosen buffer system. Try preparing a more dilute solution.Every peptide has a finite solubility in a given buffer. Precipitation indicates this limit has been surpassed.
pH is Near the pI 1. Adjust Final Buffer pH: Change the pH of your final buffer to be at least 1-2 units away from the calculated pI of the peptide.Maximizing the net charge on the peptide enhances its interaction with water and prevents self-association.
Slow Aggregation Kinetics 1. Use Freshly Prepared Solutions: Do not store the peptide in its final buffer for extended periods before use. Prepare it fresh for each experiment. 2. Add Aggregation Inhibitors: Consider adding excipients like L-Arginine (e.g., 50 mM), which can help mask hydrophobic surfaces and inhibit aggregation.[14]Some peptides aggregate over time, even if they dissolve initially. L-Arginine can act as a hydrotrope, forming clusters that interact with and shield hydrophobic patches on the peptide.[14]

Data on Analogous Peptide Modifications

While specific quantitative data for 3-methyl-D-histidine is limited, the effects of its constituent modifications (N-methylation and D-amino acid incorporation) on aggregation-prone sequences are well-documented.

Modification Type Peptide Sequence Context Observed Effect Quantitative Impact (Example)
N-Methylation KLVFF (Aβ fragment)Inhibited β-amyloid aggregation and toxicity.[5]N-methylated analogues were soluble and non-toxic, while non-methylated versions were insoluble.[5]
N-Methylation General PeptidesCan increase solubility by disrupting intermolecular hydrogen bonds.[1][15]Sequence-dependent; can also decrease aqueous solubility due to increased hydrophobicity.[1]
D-Amino Acid Substitution General PeptidesDisrupts β-sheet secondary structures, hampering hydrogelation and aggregation.[3]Can enhance the activity and selectivity of antimicrobial peptides by altering their structure.[3]
Histidine Substitution Amyloid β (Aβ)Substitution of native histidines with alanine destabilized Aβ fibrils at neutral pH.[16][17]Fibrillar forms of His-Ala variants were destabilized by a factor of 4-12 compared to wild-type Aβ.[16][17]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aggregation Kinetics

This assay is used to monitor the formation of amyloid-like β-sheet structures in real-time.[18][19]

Materials:

  • Lyophilized peptide

  • Thioflavin T (ThT) powder

  • Assay buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

  • Sterile, filtered deionized water

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile water. Filter through a 0.2 µm syringe filter to remove any particulates. Store in the dark.[18]

  • Prepare Peptide Stock Solution: Carefully dissolve the peptide to a high concentration (e.g., 1-2 mM) using the appropriate solvent as determined in the troubleshooting guide (e.g., minimal DMSO).

  • Prepare Reaction Mixture: In each well of the 96-well plate, prepare the final reaction mixture. For a 100 µL final volume:

    • Add assay buffer.

    • Add ThT stock solution to a final concentration of 20-25 µM.[20]

    • Add the peptide stock solution to the desired final concentration (e.g., 10-100 µM).

    • Include a negative control with buffer and ThT only.[19]

  • Incubation and Measurement:

    • Place the plate in the microplate reader pre-heated to 37°C.[20]

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., 24-48 hours).

    • Enable shaking (e.g., orbital shaking) between reads to promote aggregation.[19]

  • Data Analysis: Plot ThT fluorescence intensity against time. A sigmoidal curve with an increasing fluorescence signal is indicative of amyloid fibril formation.

Protocol 2: Dynamic Light Scattering (DLS) for Oligomer and Aggregate Detection

DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[21][22]

Materials:

  • Peptide solution

  • Low-volume DLS cuvette

  • Syringe filters (e.g., 0.2 µm or smaller)

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Prepare the peptide solution in the desired buffer at the final concentration for your experiment.

    • Filter the buffer and the final peptide solution through a 0.2 µm syringe filter directly into a clean, dust-free cuvette.[23] This is critical to remove extraneous dust and large particles that will interfere with the measurement.[23]

  • Instrument Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).

    • Set the parameters for the solvent (viscosity, refractive index) according to your buffer.

  • Measurement:

    • Place the cuvette in the instrument.

    • Perform a series of measurements (e.g., 10-15 scans) to obtain an average size distribution.

  • Data Analysis:

    • The primary output is an intensity distribution plot showing particle size (hydrodynamic radius, Rh) versus scattered light intensity.

    • A monodisperse sample (non-aggregated) will show a single, sharp peak corresponding to the monomeric peptide.

    • An aggregated sample will show additional peaks at larger sizes.[23] The polydispersity index (%Pd) provides a measure of the width of the size distribution; a higher value indicates a greater variety of particle sizes, suggesting aggregation.[24]

Visualizations

Troubleshooting_Workflow Troubleshooting Peptide Aggregation start Start: Peptide Aggregation Observed solubility_check Is the peptide fully dissolved? start->solubility_check solubility_no No solubility_check->solubility_no No solubility_yes Yes solubility_check->solubility_yes Yes precipitate_check Does it precipitate over time? precipitate_yes Yes precipitate_check->precipitate_yes Yes precipitate_no No precipitate_check->precipitate_no No assay_issue Is aggregation interfering with the assay? characterize Characterize Aggregation State - Dynamic Light Scattering (DLS) - Thioflavin T (ThT) Assay assay_issue->characterize solvent_strategy Step 1: Re-evaluate Solubilization - Check peptide charge (pI) - Use acidic/basic buffer - Start with minimal DMSO/DMF solubility_no->solvent_strategy solubility_yes->precipitate_check sonicate Step 2: Use Sonication (short bursts, on ice) solvent_strategy->sonicate sonicate->precipitate_check concentration_ph Step 1: Check Concentration & pH - Lower peptide concentration - Adjust buffer pH away from pI precipitate_yes->concentration_ph precipitate_no->assay_issue add_excipients Step 2: Add Excipients - e.g., L-Arginine (50 mM) - Use freshly prepared solutions concentration_ph->add_excipients add_excipients->assay_issue end End: Optimized Protocol characterize->end

Caption: Logical workflow for troubleshooting peptide aggregation.

Mechanism_Diagram Mechanism of Aggregation Inhibition cluster_aggregation Standard Peptide Aggregation cluster_inhibition Inhibition by 3-Methyl-D-Histidine p1 Peptide Chain 1 hbond H-Bonding (Backbone NH...OC) p1->hbond p2 Peptide Chain 2 p2->hbond beta_sheet β-Sheet Formation hbond->beta_sheet mod_p1 Peptide with 3-Methyl-D-His d_amino D-Amino Acid (Disrupts Backbone) mod_p1->d_amino n_methyl N-Methylation (Blocks H-Bond Donor) mod_p1->n_methyl steric Steric Hindrance (Methyl Group) mod_p1->steric no_aggregation Aggregation Inhibited d_amino->no_aggregation n_methyl->no_aggregation steric->no_aggregation

Caption: How 3-methyl-D-histidine inhibits aggregation.

Experimental_Workflow Experimental Workflow for Aggregation Analysis start Start: Lyophilized Peptide solubilize 1. Solubilization Protocol (DMSO -> Buffer) start->solubilize initial_char 2. Initial Characterization (Time 0) solubilize->initial_char dls_t0 DLS: Confirm Monomeric State initial_char->dls_t0 incubation 3. Incubation under Stress (e.g., 37°C, with shaking) dls_t0->incubation time_course 4. Time-Course Monitoring incubation->time_course tht_assay ThT Assay: Monitor Fibril Formation time_course->tht_assay dls_series DLS Series: Track Oligomer Growth time_course->dls_series endpoint 5. Endpoint Analysis tht_assay->endpoint analysis 6. Data Analysis - Aggregation Kinetics - Size Distribution tht_assay->analysis dls_series->endpoint dls_series->analysis tem TEM/AFM: Visualize Fibril Morphology (Optional) endpoint->tem tem->analysis

Caption: Workflow for characterizing peptide aggregation.

References

side reactions associated with Boc-D-his(3-ME)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-D-His(3-Me)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 3-methyl group on the histidine side chain in SPPS?

The 3-methyl group on the imidazole ring of histidine serves as a permanent protecting group for the tele (Nτ) nitrogen. This modification is crucial for two main reasons:

  • Suppression of Racemization: The unprotected imidazole ring of histidine can catalyze the racemization (epimerization) of the α-carbon during the amino acid activation step in SPPS.[1][2] By methylating the N-3 nitrogen, this catalytic activity is blocked, preserving the stereochemical integrity of the D-histidine residue.

  • Tautomerism Lock: Methylation locks the imidazole ring into a single tautomeric state, which can be important for standardizing hydrogen bonding capabilities and influencing peptide conformation.[3]

Q2: What is the most significant side reaction associated with histidine derivatives in SPPS, and how does the 3-methyl group affect it?

The most significant side reaction is racemization, particularly during the coupling (activation) step.[1][4] The lone pair of electrons on the unprotected π-nitrogen of the imidazole ring is basic enough to abstract the proton from the α-carbon when the amino acid is activated, leading to a loss of chirality.[1] The 3-methyl group acts as a protecting group on this nitrogen, effectively suppressing this side reaction and ensuring high enantiomeric purity.[5] Studies on similar N-3 alkyl-protected histidine derivatives show a high degree of chiral stability.[5]

Q3: What side reactions can occur during the Nα-Boc deprotection step?

The Nα-Boc group is removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[6] During this step, the primary side reaction of concern is the formation of tert-butyl cations (t-Bu⁺).[6][7] These reactive carbocations can cause:

  • t-Butylation: Alkylation of nucleophilic side chains, particularly Tryptophan (Trp) and Methionine (Met).[6][8]

  • N-Alkylation: The unprotected pros (Nπ) nitrogen of the imidazole ring could potentially be alkylated by carbocations generated during cleavage, although the existing 3-methyl group provides some steric hindrance.[8]

Q4: How can I prevent t-butylation of other residues during synthesis?

To prevent side reactions from the tert-butyl cation generated during Boc deprotection, it is crucial to use scavengers in the deprotection and final cleavage cocktails.[6][8] Common scavengers include:

  • Triisopropylsilane (TIS)

  • Water

  • Dithiothreitol (DTE) or 1,2-ethanedithiol (EDT)[8][9]

Q5: Is this compound compatible with standard Boc-SPPS protocols?

Yes, it is fully compatible. The 3-methyl group is stable to the standard conditions of Boc-SPPS, including repeated treatments with TFA for Nα-Boc deprotection and the final cleavage from the resin (e.g., with HF or TFMSA).[6][10] The primary advantage is the built-in side-chain protection against racemization.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Final Peptide 1. Incomplete Nα-Boc Deprotection: Steric hindrance or insufficient reaction time/TFA concentration.[8] 2. Incomplete Coupling: The 3-methylhistidine residue may present steric bulk, slowing the coupling reaction.1. Increase TFA concentration (e.g., 50% in DCM) or extend the deprotection time.[8][9] Confirm deprotection with a Kaiser test.[9] 2. Use a more potent coupling reagent like HATU or extend the coupling time. Monitor coupling completion with a ninhydrin (Kaiser) test.
Unexpected Peaks in HPLC/MS Analysis 1. t-Butylation of Sensitive Residues: Modification of Trp or Met residues by t-butyl cations, resulting in a mass increase of +56 Da.[6] 2. Incomplete Deprotection: Presence of species still containing the Nα-Boc group (mass increase of +100 Da).1. Ensure an adequate concentration of scavengers (e.g., 2.5-5% TIS/water) is used in all TFA deprotection and cleavage steps.[8] 2. Optimize the deprotection protocol as described above.
Evidence of Racemization (Diastereomeric Impurities) 1. Suboptimal Coupling Conditions: While the 3-Me group significantly suppresses racemization, harsh or prolonged activation conditions could still potentially lead to minimal epimerization.1. Avoid excessively long pre-activation times. 2. Use coupling reagents known to suppress racemization, such as those involving Oxyma Pure or HOBt.[1][2]

Quantitative Data on Racemization

While direct comparative data for this compound is limited, the following data for related Fmoc-histidine derivatives in the synthesis of Liraglutide clearly demonstrates the efficacy of side-chain protection (like the 3-methyl group) in suppressing racemization compared to less effective protection (Trityl group).[1]

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50°C, 10 min6.8[1]
Fmoc-His(Boc)-OH 50°C, 10 min0.18 [1]
Fmoc-His(Trt)-OH90°C, 2 min>16[1]
Fmoc-His(Boc)-OH 90°C, 2 min0.81 [1]

Fmoc-His(Boc)-OH serves as a proxy to illustrate the effectiveness of protecting the imidazole nitrogen, a role fulfilled by the 3-methyl group in this compound.

Visualizations

Racemization_Mechanism cluster_unprotected Unprotected Histidine Side-Chain cluster_protected 3-Methylhistidine Side-Chain Unprotected_His Activated His (Unprotected Imidazole) Enolate Achiral Ester Enolate (Loss of Stereochemistry) Unprotected_His->Enolate α-H abstraction by N-π Racemized_Product L- and D-Isomer Mixture Enolate->Racemized_Product Protonation Protected_His Activated His(3-Me) (Protected Imidazole) No_Reaction α-H Abstraction Blocked Protected_His->No_Reaction N-π is methylated Correct_Product Stereochemically Pure Product No_Reaction->Correct_Product

Caption: Mechanism of histidine racemization and its prevention by N-3 methylation.

Boc_Deprotection_Side_Reaction cluster_main Nα-Boc Deprotection Pathway cluster_side t-Butylation Side Reaction Boc_Peptide Boc-Peptide-Resin Deprotected_Peptide H₂N⁺-Peptide-Resin (Desired Product) Boc_Peptide->Deprotected_Peptide  TFA tBu_cation tert-Butyl Cation (t-Bu⁺) Reactive Intermediate Boc_Peptide->tBu_cation  TFA Alkylated_Product t-Butylated Peptide (Side Product) tBu_cation->Alkylated_Product Attack Trapped_tBu Neutralized Byproduct tBu_cation->Trapped_tBu Trapped By Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS, Water) Scavenger->Trapped_tBu

Caption: Boc deprotection pathway and t-butylation side reaction with scavenger intervention.

Troubleshooting_Workflow Start SPPS Experiment with This compound Check_Yield Check Final Yield & Purity Start->Check_Yield Success Synthesis Successful Check_Yield->Success High Problem Low Yield / Impure Product Check_Yield->Problem Low Analyze_Impurities Analyze Impurities by MS Problem->Analyze_Impurities Mass_Plus_100 Mass +100 Da? (Incomplete Deprotection) Analyze_Impurities->Mass_Plus_100 Check Mass Mass_Plus_56 Mass +56 Da? (t-Butylation) Analyze_Impurities->Mass_Plus_56 Check Mass Diastereomers Diastereomers Present? (Racemization) Analyze_Impurities->Diastereomers Check HPLC Optimize_Deprotection Solution: Optimize TFA Step (Time/Concentration) Mass_Plus_100->Optimize_Deprotection Yes Add_Scavengers Solution: Increase Scavenger Concentration Mass_Plus_56->Add_Scavengers Yes Optimize_Coupling Solution: Optimize Coupling (Reagent/Time) Diastereomers->Optimize_Coupling Yes

Caption: Troubleshooting workflow for SPPS using this compound.

Experimental Protocols

Protocol 1: Standard Nα-Boc Deprotection

This protocol is for the removal of the Nα-Boc group from the peptide-resin.

Materials:

  • Peptide-resin with N-terminal this compound

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Scavengers: Triisopropylsilane (TIS) and water (if Trp, Met, or Cys are present)[8][9]

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes. Drain the DCM.[9]

  • Deprotection Cocktail Preparation: Prepare the deprotection solution. A standard solution is 50% TFA in DCM.[8] If sensitive residues are present, add 2.5% TIS and 2.5% water as scavengers.

  • Deprotection Reaction: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 20-30 minutes at room temperature.[9]

  • Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and byproducts.[9]

  • Neutralization: To prepare for the next coupling step, neutralize the N-terminal ammonium salt. Add a solution of 5-10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step once.

  • Final Washes: Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.[9] A blue color indicates a positive result.

Protocol 2: Monitoring Racemization via HPLC

This protocol describes a method to assess the extent of racemization during the coupling of this compound. A model dipeptide is synthesized and analyzed.

Materials:

  • Amino acid-loaded resin (e.g., H-Phe-Resin)

  • This compound

  • Coupling reagents (e.g., DIC/Oxyma Pure)[1]

  • DMF, peptide synthesis grade

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

  • Diethylether (for precipitation)

  • HPLC system with a chiral column or a standard C18 column capable of separating diastereomers.

Procedure:

  • Dipeptide Synthesis: Couple this compound to the phenylalanine-loaded resin using your standard coupling protocol.

  • Cleavage: After coupling and washing, cleave a small sample of the resin-bound dipeptide (Boc-D-His(3-Me)-Phe-OH) using the cleavage cocktail for 1-2 hours.

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water mixture).

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Run a gradient method to separate the desired dipeptide from any side products.

    • The presence of two closely eluting peaks with the same mass would indicate the formation of the L-His-D-Phe diastereomer, signifying that racemization of the D-His residue has occurred.

    • The percentage of racemization can be calculated from the relative peak areas of the two diastereomers.

References

improving yield in peptide synthesis with Boc-D-his(3-ME)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-His(3-Me)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving peptide synthesis yields and troubleshooting common issues encountered when using this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in peptide synthesis?

A1: The key advantage of this compound lies in the methylation at the 3-position (π-nitrogen) of the imidazole ring. This modification effectively prevents racemization, a common and significant side reaction for histidine derivatives during the activation step of peptide coupling.[1][2][3] The D-configuration is intentionally designed for specific peptide analog studies.

Q2: What are the main challenges associated with the use of this compound?

A2: The primary challenge is steric hindrance. The methyl group on the imidazole ring, combined with the bulky Boc protecting group, can slow down coupling reactions and may lead to incomplete acylation.[4] This necessitates the use of more potent coupling reagents and potentially longer reaction times to achieve high yields.

Q3: What solvents are recommended for dissolving this compound?

A3: Like most Boc-protected amino acids, this compound is expected to have good solubility in common polar aprotic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[] If solubility issues arise, using a co-solvent system, such as DMF/DCM, or gentle warming can be effective.

Q4: Is the 3-methyl group on the imidazole ring stable during the final TFA cleavage step?

A4: While specific studies on the stability of the 3-methyl-imidazole group during trifluoroacetic acid (TFA) treatment are not prevalent in the search results, N-alkyl groups on imidazole are generally stable. However, side reactions involving N-methylated residues at the N-terminus of a peptide have been observed under acidic cleavage conditions, suggesting that the stability should be confirmed on a sequence-by-sequence basis.[6]

Troubleshooting Guide

Issue 1: Low or Incomplete Coupling of this compound
  • Potential Cause 1: Insufficient Activation/Steric Hindrance. The methyl group on the imidazole ring adds steric bulk, which can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[4] Standard coupling reagents like DCC/HOBt may not be efficient enough.

    • Solution: Employ more potent coupling reagents known to be effective for sterically hindered amino acids. Uronium/aminium salts such as HATU or HBTU, or phosphonium salts like PyAOP or BOP are recommended.[7][8][9] Consider extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) and using a double coupling protocol.

  • Potential Cause 2: Peptide Aggregation. The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin support, blocking reactive sites.

    • Solution: Change the primary solvent from DMF to NMP, which is known to be better at disrupting secondary structures and improving solvation.[10] Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can also help to break up aggregates, though this should be done cautiously to avoid potential side reactions.

Issue 2: Unexpected Peaks in HPLC After Cleavage
  • Potential Cause 1: Deletion Sequence. This is a direct result of incomplete coupling of the this compound residue in the previous cycle.

    • Solution: Optimize the coupling protocol as described above (use stronger coupling reagents, double couple, extend reaction time). Always monitor the completion of the coupling reaction using a qualitative test like the Kaiser test before proceeding to the next cycle.[11]

  • Potential Cause 2: Side-Reaction During Cleavage. Although the 3-methyl group is expected to be stable, strong acid treatment with TFA can generate reactive carbocations from the Boc group and other side-chain protecting groups, which can modify sensitive residues like Tryptophan or Methionine.[12]

    • Solution: Ensure an appropriate scavenger cocktail is used during cleavage. A common and effective mixture for most peptides is Reagent K or a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[13][14]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids (Note: Efficiency values are typical estimates for sterically hindered couplings and may vary based on the specific peptide sequence.)

Coupling ReagentReagent TypeRecommended UseTypical Efficiency for Hindered CouplingKey Advantages
DIC/HOBt CarbodiimideStandard couplings70-90%Cost-effective, low racemization for most amino acids.[8]
HBTU/DIEA Aminium SaltStandard & hindered couplings>95%Fast reaction times, efficient.[8]
HATU/DIEA Aminium SaltHighly Recommended for hindered couplings>99%More reactive than HBTU, very low racemization.[9]
PyAOP/DIEA Phosphonium SaltHighly Recommended for hindered & N-methylated amino acids>99%Very effective for difficult couplings, including N-methyl amino acids.[8]
BOP/DIEA Phosphonium SaltRecommended for racemization-prone residues like His>98%Shown to couple Boc-His(Tos) with minimal racemization.[7]

Table 2: Common Cleavage Cocktails for Boc-SPPS

Reagent NameComposition (v/v)Recommended For
Standard TFA 95% TFA, 5% WaterPeptides without sensitive residues.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISGeneral use, especially with trityl-based protecting groups.[13]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[13]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Preparation: Ensure the peptide-resin is swollen in DMF and the previous amino acid's Nα-Boc group has been removed with 50% TFA in DCM, followed by neutralization with 5-10% DIEA in DMF.[15]

  • Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

  • Coupling: Add the activation solution to the neutralized peptide-resin. Agitate the mixture at room temperature for at least 2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the solution, wash the resin with DMF, and repeat steps 2 and 3 (double coupling).

  • Washing: Once the Kaiser test is negative (colorless/yellow beads), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5 v/v/v). Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a reaction vessel. Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate by approximately half under a gentle stream of nitrogen. Add the concentrated solution dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether two more times, and then dry the crude peptide product under vacuum.

Mandatory Visualization

G cluster_start Start: Low Yield Encountered cluster_diagnosis Diagnosis cluster_solution Solution Path start Low Peptide Yield or Deletion Sequence Detected monitor Was coupling completion monitored (e.g., Kaiser Test)? start->monitor reagent Which coupling reagent was used? monitor->reagent Yes, test was positive (incomplete coupling) implement_monitor Implement Kaiser Test after each coupling step. monitor->implement_monitor No double_couple Perform a second coupling (Double Coupling). reagent->double_couple Potent (HATU, etc.) upgrade_reagent Switch to a more potent reagent: HATU, PyAOP, or BOP. reagent->upgrade_reagent Standard (DIC/HOBt) extend_time Increase coupling time (e.g., 2-4 hours or overnight). double_couple->extend_time upgrade_reagent->double_couple change_solvent If aggregation is suspected, switch solvent from DMF to NMP. extend_time->change_solvent G cluster_coupling Coupling Step cluster_deprotection Deprotection Step start Start: Peptide-Resin (N-terminus free amine) preactivate 1. Pre-activate: This compound + HATU + DIEA in DMF start->preactivate couple 2. Add activated mix to resin. Agitate for 2-4 hours. preactivate->couple monitor Monitor Completion (Kaiser Test) couple->monitor monitor->couple Positive (Recouple) wash Wash Resin (DMF, DCM) monitor->wash Negative deprotect 3. Deprotect: 50% TFA in DCM (20 min) wash->deprotect neutralize 4. Neutralize: 10% DIEA in DMF deprotect->neutralize end End: Ready for Next Amino Acid neutralize->end

References

Technical Support Center: Stability of 3-Methylhistidine During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability of the 3-methyl group on histidine residues during peptide cleavage from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: Is the 3-methyl group on the imidazole ring of histidine stable during standard trifluoroacetic acid (TFA)-based peptide cleavage?

Yes, the Nτ-methyl (3-methyl) group on the histidine imidazole ring is chemically robust and stable under the standard conditions used for trifluoroacetic acid (TFA)-mediated cleavage of peptides from solid-phase resins. This modification is a permanent feature of the amino acid and not a protecting group designed for removal during cleavage. The carbon-nitrogen bond of the methyl group on the imidazole ring is not susceptible to cleavage by the strong acid conditions of the cleavage cocktail.

Q2: Are there any specific cleavage cocktails that are recommended to ensure the stability of the 3-methylhistidine modification?

While the 3-methyl group is inherently stable, the choice of cleavage cocktail is primarily dictated by the other amino acids present in your peptide sequence, particularly sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Arginine (Arg) with its protecting group. Standard cleavage cocktails are fully compatible with the 3-methylhistidine residue.

Q3: What are the potential, albeit unlikely, side reactions involving 3-methylhistidine during cleavage?

Direct cleavage of the 3-methyl group is not a documented side reaction under standard TFA cleavage conditions. The primary concerns during cleavage are related to the protection of other sensitive residues from cationic species generated during the removal of protecting groups. Therefore, the focus should be on using appropriate scavengers to prevent side reactions on other parts of the peptide.

Q4: How can I verify the integrity of the 3-methylhistidine residue after cleavage?

The most definitive method to confirm the presence and integrity of the 3-methylhistidine residue in your purified peptide is through mass spectrometry (MS). You should observe the expected molecular weight corresponding to the peptide containing the methylated histidine. A mass difference of 14 Da (the mass of a methylene group, CH₂) compared to the unmodified peptide would indicate the presence of the methyl group. Tandem mass spectrometry (MS/MS) can further pinpoint the location of the modification on the histidine residue.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Unexpected molecular weight in MS analysis (e.g., mass -14 Da from expected).While highly improbable, this could indicate loss of the methyl group. More likely, it could be due to an error in synthesis (e.g., incorporation of an unmodified histidine) or a different side reaction on another residue.1. Confirm the mass of the starting Fmoc-His(3-Me)-OH amino acid. 2. Review the synthesis protocol to ensure the correct amino acid was incorporated. 3. Perform MS/MS analysis to pinpoint the exact location of the mass change. 4. Analyze the crude peptide by LC-MS to check for the presence of the desired mass as a major component.
Multiple peaks in the HPLC chromatogram of the crude peptide.This is common and usually due to side reactions on other sensitive amino acids (e.g., oxidation of Met, alkylation of Trp) or incomplete deprotection of other residues, not instability of the 3-methyl group.1. Optimize the cleavage cocktail with appropriate scavengers for your peptide sequence (see Experimental Protocols section). 2. Ensure sufficient cleavage time for complete removal of all protecting groups. 3. Purify the desired peptide using preparative HPLC.

Quantitative Data Summary

The 3-methyl group on histidine is considered 100% stable under a variety of standard TFA-based cleavage conditions. The table below summarizes the expected stability with commonly used cleavage cocktails.

Cleavage CocktailCompositionExpected Stability of 3-Methyl Group
Reagent BTFA/Phenol/Water/TIS (88:5:5:2)100%
Reagent KTFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)100%
Standard TFA/TIS/H₂OTFA/TIS/H₂O (95:2.5:2.5)100%
Standard TFA/DODT/H₂OTFA/DODT/H₂O (95:2.5:2.5)100%

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DODT: 3,6-Dioxa-1,8-octanedithiol

Experimental Protocols

Recommended General Peptide Cleavage Protocol to Preserve Sensitive Residues (and 3-Methylhistidine)

This protocol is designed for the cleavage of a peptide synthesized on a Rink Amide resin and is suitable for peptides containing sensitive amino acids.

  • Resin Preparation:

    • Following solid-phase peptide synthesis, wash the resin-bound peptide thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified volumetric ratios:

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • Prepare the cocktail immediately before use. For 10 mL of cocktail, this would be 8.25 mL TFA, 0.5 mL Phenol, 0.5 mL Water, 0.5 mL Thioanisole, and 0.25 mL EDT.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. The duration may be extended for peptides with multiple arginine residues.

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA (2-3 mL) and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying and Storage:

    • After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Store the lyophilized peptide at -20°C or lower.

Visualizations

Cleavage_Workflow start Start: Resin-bound Peptide wash_dcm Wash with DCM start->wash_dcm dry_resin Dry Resin wash_dcm->dry_resin cleavage Cleavage Reaction (TFA + Scavengers) dry_resin->cleavage prepare_cocktail Prepare Cleavage Cocktail prepare_cocktail->cleavage filter_resin Filter Resin cleavage->filter_resin precipitate Precipitate Peptide (Cold Ether) filter_resin->precipitate wash_ether Wash Peptide precipitate->wash_ether dry_peptide Dry Peptide wash_ether->dry_peptide end End: Purified Peptide dry_peptide->end

Caption: Workflow for peptide cleavage and deprotection.

Decision_Tree start Peptide Sequence Analysis has_sensitive Contains Trp, Met, Cys, or multiple Arg? start->has_sensitive no_sensitive Standard Cocktail: TFA/TIS/H₂O (95:2.5:2.5) has_sensitive->no_sensitive No has_trp_met_cys Robust Scavenging: Reagent K has_sensitive->has_trp_met_cys Yes final_cocktail Final Cleavage Cocktail Selection no_sensitive->final_cocktail has_multiple_arg Consider longer cleavage time has_trp_met_cys->has_multiple_arg has_trp_met_cys->final_cocktail has_multiple_arg->final_cocktail

Caption: Decision tree for selecting a cleavage cocktail.

minimizing side-chain acylation with Boc-D-his(3-ME)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of Nα-Boc-D-histidine(3-methyl)-OH (Boc-D-His(3-Me)-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the minimization of side-chain acylation and other potential side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-chain acylation of histidine during peptide synthesis?

Side-chain acylation of histidine occurs due to the nucleophilic nature of the imidazole ring. The lone pair of electrons on the unprotected nitrogen atom can attack the activated carboxylic acid of the incoming amino acid, leading to the formation of an undesired acyl-imidazole intermediate. This can result in lower yields of the target peptide and the formation of branched peptide impurities.[1]

Q2: How does the 3-methyl group in this compound help in minimizing side-chain acylation?

This compound has a methyl group protecting the N-3 (also referred to as the π-nitrogen) of the imidazole ring. This protection serves two main purposes: it significantly reduces the nucleophilicity of the imidazole ring, thereby minimizing its potential to react with activated amino acids, and it helps to suppress racemization, another common side reaction with histidine derivatives.[2]

Q3: Is side-chain acylation still a concern with this compound?

While the 3-methyl group greatly reduces the risk, side-chain acylation at the N-1 (τ) nitrogen can still occur, especially under forcing coupling conditions or with highly reactive acylating agents. Therefore, optimizing coupling protocols is still crucial for achieving high-purity peptides.

Q4: Which coupling reagents are recommended for this compound to minimize side reactions?

For sterically hindered or sensitive amino acids like this compound, a careful choice of coupling reagent is essential.

  • Carbodiimides with additives (e.g., DIC/HOBt or DIC/OxymaPure®): This is a standard and effective combination that helps to suppress racemization and minimize side reactions. The in situ formation of an active ester is generally less reactive towards the imidazole side chain than some other activating agents.

  • Phosphonium salt-based reagents (e.g., PyBOP®, PyAOP): These reagents are known for their high coupling efficiency, especially for sterically hindered amino acids. They are a good alternative if carbodiimide-based methods result in incomplete coupling.

  • Uronium/Aminium salt-based reagents (e.g., HBTU, HATU): While very efficient, these reagents should be used with caution as they can increase the risk of side reactions like guanidinylation of the N-terminal amine if not used correctly. Pre-activation or in situ neutralization protocols are recommended.

Q5: How can I detect side-chain acylation in my crude peptide?

Side-chain acylation can be detected by analyzing the crude peptide using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The acylated peptide will appear as a separate peak with a corresponding mass increase equivalent to the mass of the acylating amino acid derivative.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

This is often indicated by a positive Kaiser test (for primary amines) or other colorimetric tests after the coupling step.

Potential Cause Recommended Solution
Steric Hindrance 1. Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours).2. Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.3. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).
Peptide Aggregation 1. Change Solvent: Incorporate solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).2. Microwave-Assisted SPPS: Utilize microwave energy to increase reaction kinetics and disrupt aggregation.
Suboptimal Coupling Reagent 1. Switch to a More Potent Reagent: If using DIC/HOBt, consider switching to a phosphonium-based (e.g., PyBOP®) or a uronium-based (e.g., HATU) reagent.
Issue 2: Presence of Side-Chain Acylated Impurities

This is typically observed as a peak with an increased mass in the HPLC-MS analysis of the crude peptide.

Potential Cause Recommended Solution
Highly Reactive Coupling Conditions 1. Avoid Pre-activation with Uronium/Aminium Reagents: For reagents like HBTU or HATU, use an in situ neutralization/coupling protocol where the activated amino acid is immediately added to the resin-bound amine. This minimizes the time the highly reactive species is available to react with the histidine side chain.2. Use Carbodiimide/Additive Method: This method generally involves less reactive intermediates compared to uronium/aminium reagents.
Excessive Equivalents of Reagents 1. Optimize Reagent Stoichiometry: While an excess is needed, using a very large excess (e.g., >5 equivalents) of the coupling reagent and amino acid can drive side reactions. Titrate down the equivalents to find the optimal balance between coupling efficiency and purity.
Elevated Temperature 1. Perform Coupling at Room Temperature or Below: High temperatures, while beneficial for overcoming steric hindrance, can also accelerate side reactions. If not using a temperature-controlled microwave synthesizer, perform the coupling at room temperature or consider cooling to 0°C.

Data Presentation

Coupling Reagent/System Relative Efficiency Risk of Side Reactions (General) Recommendation for this compound
DIC/HOBt GoodLowFirst-line choice. Balances efficiency with a lower risk of side reactions.
DIC/OxymaPure® Very GoodLowExcellent alternative to HOBt. Non-explosive and highly effective.
HBTU/DIPEA Very HighMediumUse with caution. Employ in situ neutralization to minimize side reactions like acylation and guanidinylation.
HATU/DIPEA Very HighMediumUse for very difficult couplings. Similar precautions as with HBTU are recommended.
PyBOP®/DIPEA HighLow-MediumGood for sterically hindered couplings. Generally lower risk of guanidinylation compared to uronium reagents.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIC/HOBt

This protocol is a reliable starting point for minimizing side reactions.

  • Resin Preparation: Swell the resin-bound peptide in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Perform Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM (1 x 2 min, 1 x 20 min).

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and N,N-dimethylformamide (DMF) (5x).

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (5x).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Activation and Coupling: Add DIC (3 equivalents) to the amino acid solution and immediately add the mixture to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion. If the test is positive, consider a second coupling (recouple).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: In Situ Neutralization/Coupling using HBTU

This protocol is suitable for more challenging couplings where higher activation is required.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6 equivalents) to the amino acid/HBTU solution and immediately add the activated mixture to the TFA salt of the resin-bound peptide (do not perform a separate neutralization step).

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 9-10 from Protocol 1.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Coupling start Start: Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test kaiser_positive Positive (Incomplete Coupling) kaiser_test->kaiser_positive Positive kaiser_negative Negative (Complete Coupling) kaiser_test->kaiser_negative Negative recouple Recouple with fresh reagents (Double Coupling) kaiser_positive->recouple After extended time extend_time Extend initial coupling time kaiser_positive->extend_time First attempt change_reagent Switch to a more potent coupling reagent (e.g., HATU) kaiser_positive->change_reagent If still positive hplc_ms Analyze crude peptide by HPLC-MS kaiser_negative->hplc_ms recouple->kaiser_test extend_time->kaiser_test change_reagent->kaiser_test acylation_check Side-chain acylation detected? hplc_ms->acylation_check no_acylation No significant acylation. Proceed to next step. acylation_check->no_acylation No acylation_present Acylation Detected acylation_check->acylation_present Yes optimize_conditions Optimize Coupling: - Use in situ neutralization - Reduce temperature - Use DIC/Oxyma acylation_present->optimize_conditions Experimental_Workflow General Experimental Workflow for Boc-SPPS cluster_cycle SPPS Cycle deprotection 1. Nα-Boc Deprotection (TFA/DCM) wash1 2. Washing (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (DIPEA/DMF) wash1->neutralization wash2 4. Washing (DMF) neutralization->wash2 coupling 5. Coupling (Boc-AA-OH, Reagents) wash2->coupling wash3 6. Washing (DMF, DCM) coupling->wash3 end_cycle Repeat Cycle for Each Amino Acid wash3->end_cycle start Start: Swell Resin start->deprotection end_cycle->deprotection Next AA final_cleavage Final Cleavage (e.g., HF or TFMSA) end_cycle->final_cleavage Final AA purification Purification (RP-HPLC) final_cleavage->purification final_product Final Peptide purification->final_product

References

Technical Support Center: Boc-D-His(3-Me)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-D-His(3-Me)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The main challenges associated with coupling this compound, like other histidine derivatives, are:

  • Racemization: Histidine is highly susceptible to racemization (epimerization) at the α-carbon during activation. This is primarily due to the basicity of the unprotected π-nitrogen of the imidazole ring, which can abstract the α-proton, leading to a loss of stereochemical integrity.[1][2][3] However, the 3-methyl protection on the imidazole ring in this compound is a key strategy to suppress this side reaction.[1]

  • Low Coupling Efficiency: Incomplete reactions can occur due to steric hindrance from the bulky Boc protecting group and the modified side chain.[4][5] Peptide aggregation on the solid support can also physically block reactive sites, further impeding the coupling reaction.[6][7]

  • Side Reactions: Besides racemization, other side reactions can include side-chain acylation and guanidinylation of the N-terminal amine when using uronium/aminium-based coupling reagents.[8]

Q2: How does the 3-Me protecting group on the imidazole ring impact the reaction?

A2: Protecting the π-nitrogen (N-3) of the histidine imidazole ring is a well-established strategy to suppress racemization.[1][2] This protection prevents the imidazole nitrogen from acting as an intramolecular base to abstract the α-proton of the activated amino acid, which is the primary mechanism for racemization.[1] While direct quantitative data for this compound is limited in the provided literature, studies on structurally similar N-3 alkyl-protected histidine derivatives suggest a high degree of chiral stability.[1]

Q3: Which coupling additives are recommended for this compound reactions?

A3: The use of coupling additives is crucial for suppressing racemization and improving reaction efficiency, especially when using carbodiimide coupling reagents like DCC or DIC.[8][9][10] Recommended additives include:

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly effective and non-explosive alternative to HOBt. It has been shown to be more effective than HOBt in reducing racemization in carbodiimide-mediated coupling reactions.[9][11]

  • HOBt (1-Hydroxybenzotriazole): A traditional and effective additive for preventing dehydration of Asn and Gln residues and catalyzing the coupling reaction.[7][9]

Q4: What are the recommended coupling reagents for this compound?

A4: The choice of coupling reagent is critical. For sterically hindered amino acids like this compound, more potent activating reagents are generally required.[4]

  • Carbodiimides with Additives (e.g., DIC/OxymaPure or DIC/HOBt): This combination is highly recommended for its ability to suppress racemization while maintaining good coupling efficiency.[11][12] The mildly acidic conditions of carbodiimide activation help reduce the risk of epimerization.[11]

  • Uronium/Aminium Reagents (e.g., HATU, HCTU): These reagents are known for their high reactivity, leading to faster and more complete coupling reactions with a lower risk of racemization compared to older reagents.[11][13] However, pre-activation should be minimized to avoid potential side reactions like guanidinylation.[7][8]

  • Phosphonium Reagents (e.g., PyAOP, PyBOP): These are highly effective, especially for sterically hindered couplings, and do not cause guanidinylation side reactions.[8][10][11] DEPBT is particularly noted for its remarkable resistance to racemization.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citations
Low Coupling Efficiency / Incomplete Reaction (Positive Ninhydrin/Kaiser Test) Steric HindranceExtend coupling time (e.g., 2-4 hours or overnight).Perform a "double couple" by repeating the coupling step with fresh reagents.Increase the equivalents of the amino acid and coupling reagents (3-5 equivalents).[2][5]
Peptide AggregationChange the solvent to disrupt aggregation (e.g., use NMP or add DMSO).Perform the coupling at a higher temperature (use with caution as it may increase racemization).Incorporate chaotropic salts.[6][7]
Suboptimal ActivationUse a more potent coupling reagent like HATU or HCTU.[4]
Racemization (Presence of Diastereomeric Impurities) Extended Pre-activation TimeUse in-situ activation where the coupling reagent is added directly to the mixture of the amino acid and resin.Minimize pre-activation time to 1-5 minutes if required.[2][6]
Use of Strong BaseUse a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[4][6]
High Reaction TemperaturePerform the coupling at room temperature or 0°C. Avoid elevated temperatures unless necessary to overcome severe aggregation.[2][4]
Guanidinylation Side Reaction (Chain Termination) Reaction of Uronium/Aminium Reagent with N-terminal AmineAvoid pre-activation; add the coupling reagent to the resin after the amino acid.Use a phosphonium-based reagent (e.g., PyBOP, PyAOP) instead.[7][8]

Quantitative Data Summary

While specific quantitative data for this compound was not found in the search results, the following table summarizes racemization data for other relevant histidine derivatives, which can serve as a proxy. Protecting the N-3 (π) position, as in this compound, is expected to provide excellent protection against racemization.[1]

Table 1: Racemization of Histidine Derivatives Under Various Coupling Conditions

Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8%[12]
Fmoc-His(Boc)-OH50°C, 10 min0.18%[12]
Fmoc-His(Trt)-OH90°C, 2 min>16%[12]
Fmoc-His(Boc)-OH90°C, 2 min0.81%[12]
Fmoc-His(Trt)-OH50°C, 10 min (in a different peptide)2.88%[12]
Fmoc-His(Boc)-OH50°C, 10 min (in a different peptide)1.29%[12]
Fmoc-D-His(1-Trt)-OHTBTU, 1 eq. DIPEA3.9%
Fmoc-His(3-Bum)-OHTBTU, 1 eq. DIPEANo racemization detected

Experimental Protocols

Protocol 1: Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization by using in-situ activation and avoiding strong bases.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF. Wash the resin thoroughly with DMF (3 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Initiation of Coupling: Add the amino acid/Oxyma solution to the resin.

  • Activation: Add DIC (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to monitor the reaction progress. If the test is positive (blue/purple), continue coupling or consider a second coupling.[4]

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Coupling of this compound using HATU

This protocol is suitable for challenging couplings where steric hindrance is a primary concern.

  • Resin Preparation: Swell and wash the resin as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (3 equivalents) in DMF.

  • Activation and Coupling: Add the amino acid/HATU solution to the resin. Immediately add a hindered base such as NMM or 2,4,6-collidine (6 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion Resin Resin with Free N-terminal Amine Swell Swell Resin in DMF Resin->Swell Wash1 Wash with DMF (3x) Swell->Wash1 Add_AA Add this compound and Additive (Oxyma) Wash1->Add_AA Add_Activator Add Coupling Reagent (e.g., DIC) Add_AA->Add_Activator React Agitate at RT (2-4 hours) Add_Activator->React Kaiser Ninhydrin (Kaiser) Test React->Kaiser Decision Complete? Kaiser->Decision Wash2 Wash with DMF/DCM Decision->Wash2 Yes Recouple Double Couple Decision->Recouple No Next_Step Proceed to Next Deprotection/Coupling Wash2->Next_Step Recouple->Add_AA

Caption: Experimental workflow for this compound coupling.

racemization_pathway cluster_activation Amino Acid Activation cluster_racemization Racemization Mechanism cluster_products Products cluster_prevention Prevention with 3-Me Group His_AA Boc-D-His-OH (Unprotected Imidazole) Activated_Ester Activated Ester Intermediate His_AA->Activated_Ester + Coupling Reagent Enolate Planar, Achiral Enolate Intermediate Activated_Ester->Enolate His_3Me This compound Abstraction α-proton abstraction by imidazole N-π L_isomer L-His Derivative Enolate->L_isomer Reprotonation D_isomer D-His Derivative Enolate->D_isomer Reprotonation Blocked N-π is blocked. α-proton abstraction is suppressed. His_3Me->Blocked

Caption: Racemization pathway of histidine and its prevention.

References

Validation & Comparative

A Comparative Guide to Boc-D-His(3-Me)-OH and Boc-D-His(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-histidine into peptide sequences is a critical step in the development of novel therapeutics, offering enhanced stability against enzymatic degradation. However, the unique chemical nature of histidine's imidazole side chain presents significant challenges in solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization. The choice of side-chain protecting group is therefore a crucial determinant of the final peptide's purity, yield, and biological activity.

This guide provides an objective, data-driven comparison of two D-histidine derivatives for Boc-chemistry SPPS: Boc-D-His(3-Me)-OH and Boc-D-His(Trt)-OH . While direct head-to-head experimental data for these specific D-isomers in Boc-SPPS is limited in published literature, this guide leverages data from closely related analogues, particularly their Fmoc-protected L-isomer counterparts, to provide a comprehensive analysis for researchers.

Executive Summary: At a Glance

FeatureThis compoundBoc-D-His(Trt)-OH
Protection Strategy Permanent methyl group on the π-nitrogen (N-3) of the imidazole ring.Acid-labile trityl (Trt) group on the τ-nitrogen (N-1) of the imidazole ring.
Racemization Risk Expected to be very low. Protection on the π-nitrogen effectively suppresses racemization by reducing the basicity of the nitrogen responsible for α-proton abstraction.[1]Higher, especially under forcing conditions (elevated temperatures, prolonged activation). The Trt group offers steric hindrance but is less effective at preventing racemization electronically.[2][3][4]
Deprotection The methyl group is permanent and not removed during synthesis or final cleavage.The Trt group is removed simultaneously with the Nα-Boc group and other side-chain protecting groups during the final acidolytic cleavage (e.g., with HF or TFMSA).[3][5]
Key Advantage Superior suppression of racemization, leading to higher stereochemical purity.[1]Well-established, widely used, and compatible with standard Boc-SPPS cleavage cocktails.
Considerations The final peptide contains a permanently modified 3-methyl-D-histidine residue, which may impact biological activity.Requires careful optimization of coupling conditions to minimize racemization.[6][7]

Performance Data: A Focus on Racemization

The primary mechanism of histidine racemization involves the abstraction of the α-proton by the lone pair of electrons on the π-nitrogen (N-3) of the imidazole ring during carboxyl group activation.[2] Protecting this nitrogen, as is the case with the 3-Me group, is a highly effective strategy to preserve stereochemical integrity.

Table 1: Racemization of Fmoc-His(Trt)-OH vs. Fmoc-His(Boc)-OH in the Synthesis of Liraglutide

(Note: Fmoc-His(Boc)-OH, with its urethane-based protection on the imidazole nitrogen, provides an excellent proxy for the electronic effect of π-nitrogen protection, similar to the 3-Me group, in suppressing racemization.)

Histidine DerivativeCoupling Temperature (°C)Coupling Time (min)D-Isomer Formation (%)
Fmoc-His(Trt)-OH50106.8[2][4]
Fmoc-His(Boc)-OH50100.18[2][4]
Fmoc-His(Trt)-OH902>16[2][4]
Fmoc-His(Boc)-OH9020.81[2][4]

Table 2: Racemization During Esterification of N-3 vs. N-1 Protected Histidine Derivatives

(Note: Data for Fmoc-His(3-Bum)-OH, a sterically similar N-3 alkyl-protected derivative, is presented as a proxy for the performance of N-3 methylation.)

Histidine DerivativeProtecting Group PositionRacemization (% D-isomer)
Fmoc-His(1-Trt)-OHN-1 (τ)43.2
Fmoc-His(3-Bum)-OHN-3 (π)0.5

The data clearly indicates that protection on the π-nitrogen of the imidazole ring, as in this compound, is significantly more effective at suppressing racemization than protection on the τ-nitrogen with a trityl group.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Boc-D-His(Trt)-OH in manual or automated Boc-SPPS.

General Boc-SPPS Cycle

Boc_SPPS_Cycle Resin Peptide-Resin (Nα-Boc protected) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Coupling: Boc-D-His(PG)-OH + Activator (e.g., HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle NextCycle->Resin Repeat

Caption: General workflow for a single cycle in Boc-SPPS.

Coupling of this compound or Boc-D-His(Trt)-OH
  • Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine after the neutralization step.

  • Amino Acid Activation: In a separate vessel, pre-activate Boc-D-His(PG)-OH (3 equivalents relative to resin loading) with a suitable coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a recoupling step may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Peptide Work-up Start Fully Assembled Peptide-Resin Boc-NH-Peptide(PGs)-Resin Wash Final Wash (DCM) and Dry Start->Wash Cleavage Treat with Cleavage Cocktail (e.g., HF or TFMSA with scavengers) Wash->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Purify Purify by RP-HPLC Precipitate->Purify FinalPeptide Lyophilize to Obtain Final Peptide Purify->FinalPeptide

Caption: General workflow for final cleavage and peptide work-up.

  • For Peptides Synthesized with Boc-D-His(Trt)-OH: A single treatment with a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers) will cleave the peptide from the resin and simultaneously remove the Nα-Boc, the side-chain Trt group, and other acid-labile side-chain protecting groups.

  • For Peptides Synthesized with this compound: The same strong acid cocktail will cleave the peptide and remove all acid-labile protecting groups. The 3-methyl group on the D-histidine residue will remain, as it is a permanent modification.

Logical Decision Pathway for Histidine Derivative Selection

Decision_Tree Start Select D-Histidine Derivative for Boc-SPPS Q1 Is the final peptide intended to contain a native D-histidine residue? Start->Q1 Q2 Is minimizing racemization the absolute top priority? Q1->Q2 No, a modified His is acceptable or desired Use_Trt Use Boc-D-His(Trt)-OH Q1->Use_Trt Yes Use_3Me Use this compound Q2->Use_3Me Yes Consider_Trt Use Boc-D-His(Trt)-OH (Optimize coupling conditions) Q2->Consider_Trt No, a small amount of D,L-isomer is tolerable or can be purified out

Caption: Decision pathway for selecting the appropriate D-histidine derivative.

Conclusion and Recommendations

The choice between this compound and Boc-D-His(Trt)-OH hinges on the specific requirements of the target peptide and the tolerance for potential impurities.

  • This compound is the superior choice when the highest possible stereochemical purity is paramount. The permanent methylation of the π-nitrogen provides robust protection against racemization, even under demanding coupling conditions. Researchers must, however, consider that the final product is a modified peptide, which may have altered biological properties. This derivative is ideal for structure-activity relationship (SAR) studies where the impact of N-methylation is being investigated or in cases where racemization must be unequivocally suppressed.

  • Boc-D-His(Trt)-OH remains a workhorse for the incorporation of a native D-histidine residue. While more susceptible to racemization, its use is well-documented, and with careful optimization of coupling protocols—such as avoiding prolonged pre-activation and elevated temperatures, and using appropriate activating agents—high-purity peptides can be achieved. It is suitable for syntheses where the presence of a native D-histidine is essential for biological function and where downstream purification can resolve any minor diastereomeric impurities.

For researchers and drug developers, the decision should be guided by a balance between the need for stereochemical fidelity and the desired final peptide structure. For novel therapeutic candidates where even small amounts of diastereomeric impurities can impact safety and efficacy, the use of a π-nitrogen protected derivative like this compound should be strongly considered, provided the permanent modification is acceptable for the intended application.

References

A Comparative Guide to Boc-D-his(3-ME)-OH and Fmoc-D-his(3-Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the choice of protecting groups is a critical decision that significantly influences the efficiency of synthesis, the purity of the final product, and the overall success of the research or drug development project. This guide provides a detailed, objective comparison of two specialized amino acid derivatives, Boc-D-his(3-ME)-OH and Fmoc-D-his(3-Me)-OH, used for the incorporation of 3-methyl-D-histidine into peptide chains. This modified amino acid is of particular interest in the development of therapeutic peptides due to its ability to modulate biological activity.[1]

This comparison focuses on the core differences between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies as they apply to 3-methyl-D-histidine, offering insights into their respective advantages and disadvantages in solid-phase peptide synthesis (SPPS).

Chemical Properties and Structures

This compound and Fmoc-D-his(3-Me)-OH are derivatives of the unnatural D-isomer of histidine, featuring a methyl group on the 3-position (π-position) of the imidazole ring and an N-α protecting group.

PropertyThis compoundFmoc-D-his(3-Me)-OH
Molecular Formula C12H19N3O4[2]C22H21N3O4[3]
Molecular Weight 269.30 g/mol [2]391.42 g/mol [3]
Appearance White to off-white powder[4]White to off-white powder[3][5]
N-α Protection Acid-labile Boc groupBase-labile Fmoc group
Side-Chain Protection Methyl group at the 3-position of the imidazole ringMethyl group at the 3-position of the imidazole ring

The fundamental difference lies in the N-α protecting group, which dictates the chemical environment for the entirety of the peptide synthesis.[6]

Chemical Structures cluster_boc This compound cluster_fmoc Fmoc-D-his(3-Me)-OH Boc Fmoc

Figure 1: Chemical structures of this compound and Fmoc-D-his(3-Me)-OH.

Core Principles of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS)

The choice between Boc and Fmoc strategies dictates the entire workflow of peptide synthesis, from resin selection to the final cleavage and deprotection steps.[6][7]

SPPS_Comparison cluster_boc Boc SPPS Strategy cluster_fmoc Fmoc SPPS Strategy Boc_Start Start with Boc-AA-Resin Boc_Deprotect Deprotection: TFA Boc_Start->Boc_Deprotect Boc_Couple Couple next Boc-AA Boc_Deprotect->Boc_Couple Boc_Cycle Repeat Cycle Boc_Couple->Boc_Cycle Boc_Cycle->Boc_Deprotect n-1 times Boc_Cleave Final Cleavage: Strong Acid (e.g., HF) Boc_Cycle->Boc_Cleave Boc_Peptide Peptide Boc_Cleave->Boc_Peptide Fmoc_Start Start with AA-Resin Fmoc_Couple Couple first Fmoc-AA Fmoc_Start->Fmoc_Couple Fmoc_Deprotect Deprotection: Piperidine Fmoc_Couple->Fmoc_Deprotect Fmoc_Couple_Next Couple next Fmoc-AA Fmoc_Deprotect->Fmoc_Couple_Next Fmoc_Cycle Repeat Cycle Fmoc_Couple_Next->Fmoc_Cycle Fmoc_Cycle->Fmoc_Deprotect n-1 times Fmoc_Cleave Final Cleavage: TFA Fmoc_Cycle->Fmoc_Cleave Fmoc_Peptide Peptide Fmoc_Cleave->Fmoc_Peptide

Figure 2: High-level comparison of Boc and Fmoc SPPS workflows.

The Boc strategy involves an acid-labile N-α protecting group, which is removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA).[6] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for removal during the final cleavage step.[6] In contrast, the Fmoc strategy utilizes a base-labile Fmoc protecting group for the N-α terminus, which is cleaved by a secondary amine, most commonly piperidine.[6] The side-chain protecting groups are acid-labile and are removed along with cleavage from the resin using TFA.[6]

Performance in Peptide Synthesis

The primary concern when incorporating histidine residues is the risk of racemization. The unprotected π-nitrogen of the imidazole ring can catalyze the epimerization of the α-carbon during the activation step, leading to diastereomeric impurities that are often difficult to separate from the desired peptide.[8][9] Methylation at the 3-position (π-position) of the imidazole ring is an effective strategy to suppress this racemization.[8]

While direct comparative experimental data for this compound versus Fmoc-D-his(3-Me)-OH is not extensively published, the general advantages of the Fmoc strategy often make it the preferred choice for modern peptide synthesis.[6][] The milder deprotection steps in Fmoc chemistry can minimize side reactions, often leading to higher purity crude products.[6]

ParameterThis compoundFmoc-D-his(3-Me)-OH
Racemization Suppression Effective due to 3-Me group.Highly effective due to 3-Me group.[8]
Deprotection Conditions Moderately strong acid (TFA) for N-α deprotection.[6]Mild base (piperidine) for N-α deprotection.[6]
Final Cleavage Strong acid (e.g., HF).[6]Moderately strong acid (TFA).[6]
Compatibility Suitable for peptides sensitive to basic conditions.Suitable for peptides with acid-sensitive residues.[]
Crude Product Purity Can be lower due to harsh final cleavage conditions.Generally higher due to milder overall conditions.[6]

For peptides containing other acid-sensitive amino acids like tryptophan or methionine, the Fmoc strategy is generally favored due to its milder deprotection conditions.[]

Deprotection Mechanisms

The distinct chemical nature of the Boc and Fmoc protecting groups results in different deprotection mechanisms.

Deprotection_Mechanisms cluster_boc_deprotection Boc Deprotection (Acid-Catalyzed) cluster_fmoc_deprotection Fmoc Deprotection (Base-Catalyzed) Boc_Protected Boc-NH-Peptide Protonation Protonation by TFA Boc_Protected->Protonation Carbocation tert-Butyl Cation Formation Protonation->Carbocation Deprotected_Amine H2N-Peptide Carbocation->Deprotected_Amine Isobutylene Isobutylene Carbocation->Isobutylene CO2 CO2 Carbocation->CO2 Fmoc_Protected Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction by Piperidine Fmoc_Protected->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Deprotected_Amine_Fmoc H2N-Peptide Elimination->Deprotected_Amine_Fmoc Dibenzofulvene Dibenzofulvene-Piperidine Adduct Elimination->Dibenzofulvene

Figure 3: Simplified deprotection mechanisms for Boc and Fmoc groups.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these protected amino acids. Below are representative protocols for the incorporation of Fmoc-D-his(3-Me)-OH and a general protocol for Boc-SPPS that can be adapted for this compound.

Protocol 1: Incorporation of Fmoc-D-his(3-Me)-OH in Fmoc-SPPS

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis methodologies.[1]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 100 mg, 0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

  • Coupling of Fmoc-D-his(3-Me)-OH:

    • Prepare the activation solution: Dissolve Fmoc-D-his(3-Me)-OH (3 equivalents), a coupling reagent such as HATU (3 equivalents), and an additive like HOAt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Confirmation of Coupling: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: General Protocol for Boc-SPPS (Adaptable for this compound)

This protocol outlines the general steps for Boc-based solid-phase peptide synthesis.[12]

  • Resin Preparation: Start with a pre-loaded Boc-amino acid resin or attach the first Boc-protected amino acid to a suitable resin (e.g., Merrifield resin).

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes to remove the Boc group.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Coupling of this compound:

    • Prepare the activation solution: Dissolve this compound (3 equivalents) and a coupling reagent such as HBTU/HOBt in DMF.

    • Add DIPEA (6 equivalents) to the activation solution.

    • Add the activated amino acid solution to the resin and shake at room temperature until the coupling is complete (typically 1-2 hours).

  • Washing: Wash the resin with DMF and DCM.

  • Confirmation of Coupling: Perform a Ninhydrin (Kaiser) test to confirm complete coupling.

  • Chain Elongation: Repeat the deprotection, neutralization, washing, and coupling steps for the subsequent amino acids.

  • Final Cleavage and Deprotection: After the synthesis is complete, treat the peptide-resin with a strong acid, such as anhydrous HF, with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.

Biological Relevance of 3-Methylhistidine

Peptides containing 3-methylhistidine have demonstrated significant biological activities, particularly in the regulation of intracellular calcium and vasodilation.[1] These effects are often mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1]

Vasodilation_Pathway Peptide 3-Me-His Containing Peptide eNOS eNOS Activation Peptide->eNOS NO Nitric Oxide (NO) Production eNOS->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation

References

Preserving Chirality: A Comparative Analysis of Boc-D-His(3-Me)-OH Racemization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in peptide synthesis, maintaining the stereochemical integrity of amino acids is paramount. The amino acid histidine is particularly challenging due to its high propensity for racemization at the α-carbon during peptide coupling reactions. This loss of chirality can significantly impact the biological activity and therapeutic efficacy of the final peptide. The selection of an appropriate protecting group for the imidazole side chain is a critical strategy to mitigate this undesired side reaction.

This guide provides a data-driven comparison of protected histidine derivatives, with a focus on the performance of Boc-D-His(3-Me)-OH against other common alternatives in suppressing racemization.

The Mechanism of Histidine Racemization

The inherent structure of histidine's imidazole ring is the primary cause of its susceptibility to racemization. The unprotected π-nitrogen (N-π) of the imidazole ring can act as an intramolecular base.[1] During the carboxyl group activation step required for peptide bond formation, this nitrogen can abstract the proton from the adjacent α-carbon.[2] This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both L- and D-isomers and compromising the stereochemical purity of the peptide.[3]

Racemization_Mechanism cluster_0 Activated L-Histidine Derivative cluster_1 Transition State cluster_2 Products L-His L-His (Chiral) Enolate Achiral Enolate Intermediate (Planar) L-His->Enolate α-proton abstraction by imidazole N-π D-His D-His (Racemized) Enolate->D-His Reprotonation L-His_prod L-His (Retained) Enolate->L-His_prod Reprotonation

Mechanism of histidine racemization via an achiral intermediate.

Protecting the imidazole side chain, particularly the N-π nitrogen, is the most effective strategy to prevent this intramolecular base catalysis and preserve the chiral integrity of the histidine residue.[1][4]

Comparative Racemization Data of Protected Histidines

The choice of protecting group for the imidazole side chain significantly influences the extent of racemization. While direct quantitative racemization data for this compound is not extensively published, studies on structurally similar N-π alkylated and other protected histidine derivatives provide valuable insights. The following table summarizes experimental data on the formation of the D-isomer for various protected histidines under different conditions.

Histidine DerivativeN-α ProtectionImidazole ProtectionCoupling/Activation ConditionsD-Isomer Formation (%)
His(Trt)-OH FmocN-τ-Trityl (Trt)HCTU/6-Cl-HOBt/DIPEA, 25°C7.8%[1]
His(Trt)-OH FmocN-τ-Trityl (Trt)HCTU/6-Cl-HOBt/DIPEA, 80°C (Microwave)16.6%[1]
His(Trt)-OH FmocN-τ-Trityl (Trt)Liraglutide Synthesis, 50°C, 10 min6.8%[3]
His(Boc)-OH FmocN-τ-tert-Butoxycarbonyl (Boc)Liraglutide Synthesis, 50°C, 10 min0.18%[3]
His(Boc)-OH FmocN-τ-tert-Butoxycarbonyl (Boc)Liraglutide Synthesis, 90°C, 10 min0.81%[3]
His(MBom)-OH FmocN-π-p-Methoxybenzyloxymethyl (MBom)HCTU/6-Cl-HOBt/DIPEA, 25°C0.3%[1]
His(MBom)-OH FmocN-π-p-Methoxybenzyloxymethyl (MBom)HCTU/6-Cl-HOBt/DIPEA, 80°C (Microwave)0.8%[1]
His(3-Bum)-OH *FmocN-π-tert-Butoxymethyl (Bum)Esterification"Significantly reduced"[5]

Note: Data for Fmoc-His(3-Bum)-OH is presented as a proxy for N-π alkyl-type protection, which is structurally analogous to the N-π methyl group in this compound.[5]

The data clearly indicates that protecting the N-π nitrogen of the imidazole ring, as seen in the MBom and Bum derivatives, is highly effective at suppressing racemization, even under forcing conditions like microwave heating.[1] In contrast, the commonly used N-τ-Trt protection offers limited defense against racemization.[1] this compound features a methyl group on the N-π nitrogen, which, based on the performance of other N-π protected derivatives, is expected to provide excellent protection against racemization. The methyl group effectively blocks the nitrogen's ability to act as an intramolecular base, thus preserving the stereochemical integrity of the amino acid during coupling.

Experimental Protocols

Accurate assessment of racemization is crucial for optimizing peptide synthesis strategies. Below are detailed methodologies for a model experiment to compare the racemization of different protected histidine derivatives.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model peptide to evaluate the racemization of a histidine residue during coupling.

  • Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5 minutes at room temperature. Drain the solution and repeat the piperidine treatment for another 10 minutes. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling (Non-Histidine): In a separate vial, dissolve 3 equivalents of the desired Fmoc-protected amino acid and 2.9 equivalents of a coupling agent (e.g., HATU) in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution. Immediately add this activated solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature. Confirm complete coupling with a Kaiser test.

  • Histidine Coupling (Test Step): Follow the same procedure as in the previous step, using the protected histidine derivative to be tested (e.g., this compound, Boc-L-His(Trt)-OH). For a robust comparison, run parallel syntheses with different protected histidines and under varied conditions (e.g., different coupling reagents, temperatures, activation times).

  • Peptide Cleavage and Deprotection: After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours at room temperature. Filter to collect the cleaved peptide solution and precipitate the crude peptide in cold diethyl ether.

Chiral HPLC Analysis of Diastereomeric Peptides

This method is used to separate and quantify the L-His and D-His containing peptide diastereomers.

  • Sample Preparation: Dissolve the crude peptide obtained from the SPPS in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC System and Column: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase column capable of separating peptide diastereomers.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Develop a suitable gradient (e.g., 5% to 95% B over 30 minutes) to resolve the diastereomeric peptides.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis: Integrate the peak areas for the peptides containing the L-His and D-His isomers. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-His peptide) / (Area(L-His peptide) + Area(D-His peptide))] x 100

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin_Prep 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin_Prep->Deprotection His_Coupling 3. Histidine Coupling (Parallel Syntheses) Deprotection->His_Coupling Cleavage 4. Cleavage from Resin His_Coupling->Cleavage Crude_Peptide 5. Crude Peptide Precipitation Cleavage->Crude_Peptide Sample_Prep 6. Sample Dissolution Crude_Peptide->Sample_Prep To Analysis HPLC 7. Chiral HPLC Separation Sample_Prep->HPLC Data_Analysis 8. Peak Integration & Calculation HPLC->Data_Analysis

Workflow for comparing histidine racemization.

Conclusion

Based on the high stability of analogous N-π protected derivatives, This compound is expected to offer excellent resistance to racemization. The N-π methyl group effectively mitigates the primary mechanism of racemization by blocking the intramolecular base catalysis responsible for α-proton abstraction. For the synthesis of peptides where stereochemical integrity is of utmost importance, particularly for therapeutic applications or in sequences known to be prone to racemization, the use of N-π protected histidine derivatives like this compound is a highly recommended strategy.

References

Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-D-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine, particularly its D-enantiomers and modified variants, presents unique challenges. The choice of protecting group for the imidazole side chain is critical to prevent side reactions, most notably racemization, and to ensure the purity of the final peptide. This guide provides a comparative analysis of peptides synthesized using Boc-D-His(3-Me)-OH, with a focus on their subsequent HPLC analysis. Due to the limited direct comparative data for this compound in publicly available literature, this guide will leverage data from structurally similar compounds, such as those with N-3 alkyl-type protection (e.g., 3-Bum) and other common histidine derivatives, to provide a comprehensive overview.

Performance Comparison of Histidine Protecting Groups in Peptide Synthesis

The selection of a side-chain protecting group for histidine significantly influences the crude purity of the synthesized peptide and the degree of racemization. Protecting the π-nitrogen (N-3) of the imidazole ring is a well-established strategy to suppress this side reaction.[1] Both methyl (Me) and tert-butoxymethyl (Bum) groups at the N-3 position are expected to offer a high degree of chiral stability.[1]

DerivativeProtecting GroupKey AdvantagesKey DisadvantagesRacemization Potential
This compound (inferred) 3-Methyl (3-Me)Expected to provide excellent protection against racemization due to N-3 alkylation.[1]Limited commercial availability and direct comparative data.Very Low
Fmoc-His(3-Bum)-OH 3-tert-Butoxymethyl (3-Bum)N-3 alkyl-type protection affords a high degree of chiral stability, significantly reducing racemization.[1]Can be prone to side reactions during cleavage, such as the formation of a thiazolidine derivative if cysteine is present.Not Detected in some studies.[2]
Boc-His(Boc)-OH tert-Butoxycarbonyl (Boc)Side-chain Boc group is labile to final HF cleavage.The side-chain Boc group can be prematurely removed during the repetitive TFA deprotection steps of the Nα-Boc group, especially in longer peptides.[3][4]Moderate.[3]
Fmoc-His(Boc)-OH tert-Butoxycarbonyl (Boc)Offers excellent suppression of racemization, significantly outperforming Fmoc-His(Trt)-OH, especially at elevated temperatures.[1]Low (e.g., 0.18% D-isomer formation at 50°C).[2]
Boc-His(Dnp)-OH 2,4-Dinitrophenyl (Dnp)The electron-withdrawing Dnp group effectively suppresses racemization and is stable to acidic conditions of Boc-SPPS.[3]Requires a separate thiolysis step for deprotection prior to final cleavage, adding complexity to the workflow.[4]Low
Fmoc-His(Trt)-OH Trityl (Trt)Commonly used and widely available.Prone to significant racemization, especially under forcing conditions like microwave heating.[2]High (e.g., 7.8% to 16.6% D-isomer formation under different conditions).[2]

Experimental Protocols

Detailed and reproducible analytical methods are essential for the successful characterization of synthetic peptides. Below are representative protocols for the solid-phase synthesis of a peptide incorporating a modified histidine and its subsequent HPLC analysis.

Protocol 1: Boc-Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual synthesis of a peptide on a resin support using Boc-amino acids.

  • Resin Swelling and First Amino Acid Attachment:

    • Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

    • Attach the C-terminal amino acid to the resin, often via the cesium salt method for esterification.[5]

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Nα-Boc protecting group.[6]

    • Washing: Thoroughly wash the resin with DCM and isopropanol, followed by DMF.[5]

    • Neutralization: Neutralize the resulting TFA salt with a solution of diisopropylethylamine (DIEA) in DMF.[5][6]

    • Amino Acid Coupling:

      • In a separate vessel, pre-activate the next Boc-amino acid (e.g., this compound) with a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt).[5]

      • Add the activated amino acid solution to the resin and allow it to react.

    • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[5]

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, treat the resin with a strong acid cleavage cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove side-chain protecting groups.[3]

  • Peptide Precipitation and Lyophilization:

    • Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.

    • Collect the peptide by centrifugation and lyophilize to obtain a dry powder.[2]

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

This protocol is for the analysis of the crude peptide to assess its purity.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent, typically Mobile Phase A or a mixture of acetonitrile and water with 0.1% TFA, to a concentration of approximately 1 mg/mL.[3]

    • Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • HPLC System and Conditions:

    • System: A standard analytical HPLC system equipped with a UV detector.[3]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2][3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[2][3]

    • Gradient: A linear gradient from 5% to 65% of Mobile Phase B over 30 minutes is a typical starting point for analytical separations.[2]

    • Flow Rate: 1 mL/min for a standard analytical column.[7]

    • Detection: Monitor the absorbance at 210-220 nm, which corresponds to the peptide backbone.[8]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz can help to visualize the experimental workflows and chemical mechanisms involved in peptide synthesis and analysis.

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, DCC/HOBt) Neutralization->Coupling Washing Washing Steps Coupling->Washing Washing->Deprotection Repeat for next cycle Cleavage Cleavage & Deprotection (HF or TFMSA) Washing->Cleavage Final Cycle Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC HPLC Analysis Crude_Peptide->HPLC Pure_Peptide Purified Peptide HPLC->Pure_Peptide

Caption: General workflow for Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) and subsequent HPLC analysis.

HPLC_Schematic cluster_HPLC HPLC System Solvent_A Mobile Phase A (0.1% TFA in Water) Pump Gradient Pump Solvent_A->Pump Solvent_B Mobile Phase B (0.1% TFA in ACN) Solvent_B->Pump Injector Injector (Crude Peptide Sample) Pump->Injector Column C18 Column Injector->Column Detector UV Detector (210-220 nm) Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram

Caption: Schematic of a typical RP-HPLC system used for peptide analysis.

References

A Comparative Guide to Confirming Boc-D-His(3-Me)-OH Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and drug development, the unambiguous confirmation of modified amino acid incorporation is a critical step. This guide provides a comparative analysis of three widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Edman Degradation—for verifying the successful incorporation of Boc-D-His(3-Me)-OH into a peptide chain. We present a detailed examination of the data each method yields, alongside experimental protocols and visual workflows, to assist scientists in selecting the most appropriate analytical strategy.

Methodological Overview

The successful incorporation of this compound introduces a unique structural element into a peptide. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the methyl group on the imidazole ring of the histidine side chain provide distinct analytical handles for each of the discussed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a non-destructive method to obtain detailed structural information about the peptide in solution, confirming the presence and covalent environment of the modified residue.

Mass Spectrometry (MS) provides highly sensitive detection of the peptide's molecular weight, confirming the mass addition of the this compound residue. Tandem MS (MS/MS) can further provide sequence information through fragmentation analysis.

Edman Degradation is a classical protein sequencing technique that sequentially removes amino acids from the N-terminus of a peptide, allowing for their individual identification and thus confirming the position of the modified residue in the sequence.

Quantitative Data Comparison

The following tables summarize the expected quantitative data from each analytical method for a hypothetical peptide containing a single this compound residue.

Table 1: NMR Spectroscopy Data

ParameterExpected Value (ppm)Rationale
¹H NMR
Boc (tert-butyl)~1.4Singlet, integrating to 9 protons.
Imidazole C2-H~7.5Singlet, downfield due to the aromatic ring.
Imidazole C5-H~6.8Singlet, upfield compared to C2-H.
N-CH₃~3.7Singlet, integrating to 3 protons.
α-CH~4.5Multiplet, coupled to β-protons.
β-CH₂~3.1Multiplet, diastereotopic protons.
¹³C NMR
Boc C=O~155Carbonyl carbon of the Boc group.
Boc C(CH₃)₃~80Quaternary carbon of the Boc group.
Boc C(CH₃)₃~28Methyl carbons of the Boc group.
Imidazole C2~135
Imidazole C4~137
Imidazole C5~117
N-CH₃~35
α-C~54
β-C~29

Table 2: Mass Spectrometry Data

ParameterExpected ValueRationale
Full MS
[M+H]⁺ of peptideCalculated MW + 1.0073Confirms the incorporation of the residue with a mass of 269.14 Da (for C₁₂H₁₉N₃O₄).
MS/MS Fragmentation
b- and y-ion seriesShifted by 269.14 DaFragmentation pattern will show a mass shift corresponding to the modified residue, allowing for its localization within the sequence.[11]
Immonium ionm/z 124.08Characteristic fragment ion for 3-methylhistidine.[12][13]

Table 3: Edman Degradation Data

ParameterExpected ValueRationale
HPLC Retention Time
PTH-His(3-Me)Unique retention timeThe phenylthiohydantoin (PTH) derivative of 3-methylhistidine will have a distinct retention time compared to the 20 standard PTH-amino acids, confirming its presence at a specific cycle.[14][15][16][17][18]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons.[1]

  • ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.[6]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in larger peptides, acquire 2D NMR spectra such as COSY (to identify coupled protons), HSQC (to correlate protons with their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

  • Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). Integrate the proton signals to determine the relative number of protons. Compare the observed chemical shifts with expected values for the this compound residue.

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dissolve a small amount of the purified peptide (picomole to nanomole range) in a solvent compatible with reverse-phase chromatography, typically a mixture of water and acetonitrile with a small amount of formic acid.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Full MS Scan: As the peptide elutes from the column, acquire full scan mass spectra to determine the molecular weight of the intact peptide.

  • Tandem MS (MS/MS) Analysis: In a data-dependent acquisition mode, select the precursor ion corresponding to the peptide of interest for fragmentation (e.g., via collision-induced dissociation - CID).

  • Data Analysis: Analyze the full scan data to confirm the correct molecular weight. Interpret the MS/MS spectrum to identify the b- and y-ion series. The mass difference between adjacent ions in a series will correspond to the mass of an amino acid residue. A mass shift of 269.14 Da will confirm the location of the this compound residue. Look for the characteristic immonium ion for 3-methylhistidine at m/z 124.08.[12][13]

Edman Degradation
  • Sample Preparation: Adsorb a purified sample of the peptide (typically 10-100 picomoles) onto a solid support membrane.

  • Automated Sequencing: Place the membrane in an automated protein sequencer. The instrument performs the following steps cyclically:

    • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC).

    • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain.

    • Conversion: The cleaved amino acid derivative is converted to the more stable phenylthiohydantoin (PTH)-amino acid.[15]

  • HPLC Analysis: The PTH-amino acid from each cycle is automatically injected onto a reverse-phase HPLC column.

  • Data Analysis: The retention time of the eluted PTH-amino acid is compared to a standard chromatogram of the 20 common PTH-amino acids. A non-standard peak at a unique retention time in the cycle corresponding to the position of the modified residue indicates the presence of this compound. The identity of this peak would need to be confirmed by collecting the fraction and analyzing it by other means, such as mass spectrometry.[16][17]

Visualization of Workflows

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_analysis Data Analysis Sample Purified Peptide Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube Acquire_1D Acquire 1D Spectra (¹H, ¹³C) NMR_Tube->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC) NMR_Tube->Acquire_2D Process Process Spectra Acquire_1D->Process Acquire_2D->Process Analyze Analyze Chemical Shifts, Integrals, and Couplings Process->Analyze Confirmation Structural Confirmation Analyze->Confirmation

Caption: Experimental workflow for NMR analysis.

Analytical_Comparison cluster_methods Analytical Methods cluster_info Information Provided cluster_pros Key Advantages cluster_cons Key Limitations NMR NMR Spectroscopy Structure Detailed 3D Structure & Connectivity NMR->Structure NMR_Pro Non-destructive, Unambiguous Structure NMR->NMR_Pro NMR_Con Lower Sensitivity, Complex Spectra NMR->NMR_Con MS Mass Spectrometry Mass Molecular Weight & Sequence (Fragmentation) MS->Mass MS_Pro High Sensitivity, High Throughput MS->MS_Pro MS_Con Indirect Structural Info MS->MS_Con Edman Edman Degradation Sequence N-terminal Sequence Edman->Sequence Edman_Pro Direct Sequencing Edman->Edman_Pro Edman_Con N-terminus only, Lower Throughput Edman->Edman_Con

Caption: Comparison of analytical techniques.

Conclusion

The choice of analytical technique to confirm the incorporation of this compound depends on the specific requirements of the research.

  • NMR spectroscopy is the gold standard for unambiguous structural confirmation, providing detailed information about the covalent environment of the modified residue. It is particularly valuable for characterizing the final, purified product in detail.

  • Mass spectrometry offers unparalleled sensitivity and is ideal for rapid confirmation of successful incorporation by verifying the molecular weight. Its ability to provide sequence information through MS/MS makes it a powerful tool for analyzing complex mixtures and for confirming the location of the modification.

  • Edman degradation provides a direct and sequential readout of the N-terminal amino acids. While less common now for routine analysis, it can be a valuable orthogonal technique to confirm the position of the modified residue, especially if it is located near the N-terminus.

For comprehensive and robust characterization, a combination of these techniques is often employed. For instance, LC-MS can be used for initial screening and confirmation of mass, followed by NMR for detailed structural elucidation of the final purified peptide. This multi-faceted approach provides the highest level of confidence in the successful synthesis of peptides containing modified amino acids like this compound.

References

A Comparative Analysis of Side-Chain Protecting Groups for D-Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-histidine into peptide sequences is a critical strategy for enhancing the enzymatic stability and therapeutic potential of peptide-based drugs. However, the unique imidazole side chain of histidine presents significant challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization and side-chain acylation. The selection of an appropriate side-chain protecting group is therefore a pivotal decision that directly influences the yield, purity, and stereochemical integrity of the final peptide. This guide provides an objective comparison of common side-chain protecting groups for D-histidine, supported by experimental data, to facilitate an informed choice for your research and development needs.

Performance Comparison of D-Histidine Protecting Groups

The efficacy of a protecting group for D-histidine is primarily evaluated based on its ability to suppress racemization, its stability throughout the synthesis, and the ease of its introduction and removal. This section provides a comparative overview of the most frequently employed protecting groups in both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) SPPS strategies.

Data Presentation: Quantitative Comparison of Racemization

Racemization is a critical concern when coupling histidine residues. The following table summarizes the percentage of L-isomer formation (epimerization) when using different protected D-histidine derivatives under various coupling conditions. Lower percentages indicate better performance in maintaining the desired D-stereochemistry.

D-Histidine DerivativeCoupling ConditionsL-Isomer Formation (%)Crude Peptide Purity (%)Reference
Fmoc-D-His(Trt)-OH50°C, 10 min>16%Comparable to Fmoc-D-His(Boc)-OH[1]
Fmoc-D-His(Boc)-OH50°C, 10 min0.18%Comparable to Fmoc-D-His(Trt)-OH[1][2]
Fmoc-D-His(Trt)-OH90°C, 2 min>16%Not Reported[1][2]
Fmoc-D-His(Boc)-OH90°C, 2 min0.81%Not Reported[1][2]
Fmoc-D-His(Trt)-OHStandard Coupling2.88%Comparable[1]
Fmoc-D-His(Boc)-OHStandard Coupling1.29%Comparable[1]

Key Observations:

  • Fmoc-D-His(Boc)-OH consistently demonstrates superior performance in minimizing racemization compared to the more commonly used Fmoc-D-His(Trt)-OH, especially under elevated temperatures often employed in microwave-assisted SPPS.[1][2][3]

  • The trityl (Trt) group, while widely used due to its cost-effectiveness, offers minimal protection against racemization.[4]

  • In the context of Boc-SPPS, the 2,4-dinitrophenyl (Dnp) group provides robust protection and is orthogonal to many other protecting groups, effectively suppressing racemization due to its electron-withdrawing nature.[5]

Experimental Protocols

Detailed methodologies for the coupling and deprotection of the most common D-histidine derivatives are provided below.

Protocol 1: Coupling of Fmoc-D-His(Trt)-OH

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once and then wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF.

    • Crucially, minimize pre-activation time. Immediately add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Monitoring: Monitor the coupling reaction completion using a Kaiser test.

Protocol 2: Coupling of Fmoc-D-His(Boc)-OH

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-His(Boc)-OH (3-5 equivalents) and a coupling activator (e.g., Oxyma Pure, 3-5 equivalents) in a minimal amount of DMF.

    • Add a carbodiimide coupling agent (e.g., DIC, 3-5 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be elevated to 50°C.

  • Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Coupling of Boc-D-His(Dnp)-OH

  • Resin Swelling and Boc Deprotection: Swell the resin in dichloromethane (DCM) and then deprotect the N-terminal Boc group with 50% trifluoroacetic acid (TFA) in DCM. Neutralize with 10% DIPEA in DCM.

  • Amino Acid Activation and Coupling:

    • Dissolve Boc-D-His(Dnp)-OH (3 equivalents), a coupling agent (e.g., HBTU, 3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling mixture to the resin and allow it to react for 1-2 hours.

  • Washing and Monitoring: Wash the resin thoroughly with DMF and DCM and monitor with a Kaiser test.

Protocol 4: Deprotection of the Dnp Group

  • Swell the peptide-resin containing the Dnp-protected histidine in DMF.

  • Prepare a solution of 20% thiophenol and 5% DIPEA in DMF.

  • Treat the resin with the deprotection solution for 1-2 hours at room temperature.

  • Filter and wash the resin thoroughly with DMF.

Protocol 5: Final Cleavage and Deprotection

  • After completion of the synthesis, wash the peptide-resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (Trt, Boc).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

To aid in the selection of an appropriate protecting group strategy and to visualize the chemical entities involved, the following diagrams are provided.

G Fmoc Fmoc-based SPPS HighRisk High Racemization Risk (e.g., elevated temperature, long coupling times) Fmoc->HighRisk LowRisk Low to Moderate Racemization Risk Fmoc->LowRisk Boc Boc-based SPPS BocDnp Boc-D-His(Dnp)-OH Boc->BocDnp FmocBoc Fmoc-D-His(Boc)-OH HighRisk->FmocBoc FmocTrt Fmoc-D-His(Trt)-OH LowRisk->FmocTrt

Caption: Workflow for selecting a D-histidine protecting group.

Caption: Chemical structures of common protected D-histidine derivatives. (Note: Actual images would be embedded in a real application).

Conclusion

The choice of a side-chain protecting group for D-histidine has a profound impact on the stereochemical purity of the synthesized peptide. For Fmoc-based SPPS, while Fmoc-D-His(Trt)-OH is a widely used and economical option, the experimental data strongly supports the use of Fmoc-D-His(Boc)-OH for syntheses where minimizing racemization is critical, particularly in the synthesis of long or complex peptides, or when using elevated temperatures. For Boc-based SPPS, Boc-D-His(Dnp)-OH offers a robust and orthogonal protection strategy that effectively suppresses racemization. By carefully considering the experimental data and protocols presented in this guide, researchers can make an informed decision to optimize their peptide synthesis strategies and ensure the production of high-purity, stereochemically defined peptides for their research and drug development endeavors.

References

Navigating the Coupling of Boc-D-His(3-Me)-OH: A Comparative Guide to Reagent Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the successful incorporation of modified amino acids like Nα-Boc-D-histidine(3-methyl)-OH is a critical step that significantly influences the purity, yield, and biological activity of the final peptide. The unique structure of Boc-D-His(3-Me)-OH, with its N-3 methylated imidazole side chain, offers protection against racemization, a common challenge with histidine derivatives.[1][2] However, the choice of coupling reagent remains a pivotal factor in achieving optimal reaction outcomes. This guide provides a comprehensive comparison of various coupling reagents, supported by experimental principles and data from related systems, to inform the selection of the most suitable methodology.

The Challenge of Histidine Coupling: Racemization

Histidine is particularly susceptible to racemization during the activation of its carboxyl group for peptide bond formation.[1][3][4] The unprotected π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the stereochemical integrity of the peptide.[1]

The methylation at the N-3 position in this compound serves as a protective strategy to mitigate this side reaction by blocking the basic site responsible for α-proton abstraction.[1][2] This π-nitrogen protection is a well-established method to suppress racemization.[1][4] While direct quantitative data for this compound is limited in publicly available literature, data from structurally similar N-3 protected histidine analogues, such as Fmoc-His(3-Bum)-OH, demonstrate the high efficiency of this protective scheme in preserving chiral purity.[1]

cluster_0 Racemization Mechanism of Histidine cluster_1 Suppression with N-3 Methylation Activated_His Activated Histidine (e.g., active ester) Enolate Achiral Enolate Intermediate Activated_His->Enolate α-proton abstraction by imidazole N-π L_His L-Histidine Peptide Enolate->L_His Reprotonation D_His D-Histidine Peptide (Racemized) Enolate->D_His Reprotonation Activated_His_3_Me Activated this compound No_Abstraction α-proton abstraction suppressed Activated_His_3_Me->No_Abstraction N-π is blocked by methyl group

Mechanism of histidine racemization and its suppression by N-3 methylation.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent should be guided by the need to achieve high coupling efficiency while minimizing any potential for side reactions. For sterically hindered or racemization-prone amino acids, uronium/aminium and phosphonium salt-based reagents are often preferred.[5] The following table summarizes the expected performance of common coupling reagents with this compound, based on their known reactivity with analogous challenging amino acids.

Coupling Reagent/MethodAdditiveBaseTypical YieldExpected RacemizationKey Considerations
Uronium/Aminium Salts
HATUNoneDIPEA, NMM, CollidineVery HighVery LowOften the reagent of choice for difficult couplings due to high reactivity and low racemization.[5][6]
HCTUNoneDIPEA, NMMVery HighLowA cost-effective alternative to HATU with similar high efficiency.[5]
HBTU/TBTUHOBtDIPEA, NMMHighLowWidely used and effective, though HATU is often considered superior in speed and reducing side reactions.[5][7]
Phosphonium Salts
PyBOP/PyAOPNoneDIPEA, NMMVery HighVery LowHighly effective, particularly for challenging couplings. PyAOP is often favored for its higher reactivity.
Carbodiimides
DIC/OxymaOxymaPureN/AHighLowA modern carbodiimide method where OxymaPure is an excellent additive for suppressing racemization.[3][4][8]
DCC/HOBtHOBtN/AHighModerateA classical and cost-effective method. The byproduct, dicyclohexylurea (DCU), is insoluble and requires filtration.[5][8]

Experimental Protocols

The following are generalized protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). Equivalents are calculated based on the initial loading of the resin.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult couplings where speed and minimal side reactions are critical.

  • Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes. Perform N-terminal deprotection and wash the resin thoroughly with DMF.

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq.), HATU (2.9 eq.), in anhydrous DMF.

    • Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen) for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, Dichloromethane (DCM), and isopropanol.

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

This protocol is a robust and cost-effective method that minimizes racemization.

  • Resin Preparation: Prepare the resin as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and OxymaPure (3.0 eq.) in DMF.

  • In-situ Activation and Coupling:

    • Add the amino acid/Oxyma solution to the resin.

    • Add Diisopropylcarbodiimide (DIC) (3.0 eq.) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.[4]

  • Monitoring: Take a small sample of the resin, wash it, and perform a Kaiser test.[4]

  • Washing: Upon completion, wash the resin as described in Protocol 1 to remove byproducts (including the soluble diisopropylurea) and excess reagents.[9]

Resin Resin-bound Peptide (with free N-terminus) Swell Swell Resin in DMF Resin->Swell Deprotect N-terminal Deprotection (e.g., TFA for Boc) Swell->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Couple Add Coupling Solution to Resin and React Wash1->Couple Prepare_AA Prepare Coupling Solution: This compound + Coupling Reagent + Additive (if any) + Base (if any) Prepare_AA->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Incomplete Wash2 Wash Resin (DMF, DCM) Monitor->Wash2 Complete Next_Cycle Proceed to Next Cycle or Final Cleavage Wash2->Next_Cycle

General experimental workflow for SPPS coupling.

Conclusion

The N-3 methylation of this compound provides inherent stability against racemization, a significant advantage in peptide synthesis.[1][2] For optimal results, particularly in the synthesis of complex or long peptides where high purity is paramount, the use of high-efficiency uronium/aminium or phosphonium salt reagents such as HATU, HCTU, or PyAOP is recommended.[2][5] These reagents ensure rapid and complete coupling, further minimizing the risk of any potential side reactions. For routine applications, modern carbodiimide methods utilizing DIC with additives like OxymaPure offer a reliable and cost-effective alternative with excellent suppression of racemization.[4][8] Ultimately, the choice of coupling reagent may be further optimized based on the specific peptide sequence and the desired scale of the synthesis.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of Boc-D-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of starting materials like Boc-D-His(3-Me)-OH is fundamental to the synthesis of high-quality peptides. The presence of impurities, including the L-enantiomer or side-reaction products, can significantly impact the final peptide's biological activity and therapeutic efficacy. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data summaries.

The primary analytical techniques for evaluating the purity of protected amino acids such as this compound include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC, particularly Reversed-Phase (RP-HPLC) and Chiral HPLC, is the cornerstone for determining chemical and enantiomeric purity due to its high resolution and quantitative capabilities.[1][2] Mass spectrometry is invaluable for confirming the molecular weight and identifying impurities.[1][3]

Comparison of Analytical Methodologies

The selection of an analytical method depends on the specific purity aspect being assessed—chemical identity and purity, or chiral purity. Each technique offers distinct advantages and limitations.

Analytical MethodParameter AssessedTypical Purity SpecificationKey AdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Chemical Purity≥99.0%[1]High resolution, quantitative, robust, and widely available.[2][4]May not separate all closely related impurities or enantiomers.[1]
Chiral HPLC Enantiomeric Purity (L-isomer content)≥99.8% (≤0.2% L-isomer)[1]Direct and accurate quantification of enantiomers without derivatization.[5][6]Requires specialized and often expensive chiral stationary phases (CSPs).[1]
HPLC with Marfey's Reagent Enantiomeric PurityHigh sensitivity for detecting minor enantiomeric impurities.Indirect method requiring derivatization, which adds steps and potential for side reactions.[7][8]
Mass Spectrometry (MS) Molecular Weight Confirmation & Impurity IdentificationConfirms expected massHigh sensitivity and specificity for mass determination.[1][3]Not inherently quantitative without extensive calibration; does not distinguish enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chemical Purity & Impurity IdentificationProvides mass information for each peak in a chromatogram.Combines the separation power of HPLC with the identification capabilities of MS.[3][4]Quantitative accuracy can be lower than HPLC-UV without appropriate standards.
Nuclear Magnetic Resonance (¹H NMR) Structural Integrity & Gross PurityConfirms chemical structureProvides detailed structural information and can detect major impurities.[1]Lower sensitivity compared to HPLC for minor impurities; not suitable for enantiomeric purity without chiral resolving agents.

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below.

Protocol 1: Chemical Purity Assessment by RP-HPLC

This method separates this compound from potential chemical impurities based on their hydrophobicity.[1][4]

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Prepare a stock solution of the sample by dissolving it in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[1]

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.[4]

3. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[4]

  • Mobile Phase A: 0.1% TFA in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A typical linear gradient would be from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the retention of the compound.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 220 nm (for the peptide backbone) or another appropriate wavelength based on the chromophore.[4]

4. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.[4]

  • Calculate the chemical purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[4]

Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC

This method directly separates the D- and L-enantiomers of Boc-His(3-Me)-OH using a chiral stationary phase (CSP).

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade ethanol

  • HPLC-grade methanol

  • Sodium phosphate

2. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

3. Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV detector.

  • Column: A teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: A mixture of 160 mM sodium phosphate and ethanol at a ratio of 40:60 (v/v), with the pH adjusted to 4.5 (this may require optimization for the specific compound).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

4. Data Analysis:

  • Identify the peaks corresponding to the D- and L-isomers. The L-enantiomer is typically more strongly retained on this type of column.[6]

  • Calculate the enantiomeric purity by determining the area percentage of the desired D-enantiomer relative to the total area of both enantiomer peaks.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry

This protocol confirms the identity of the main component and helps identify impurities based on their mass-to-charge ratio (m/z).[1]

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

2. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid.[1]

3. Instrumentation and Conditions:

  • Mass Spectrometer: An instrument with an ESI source, often coupled with an HPLC system (LC-MS).[1]

  • Ionization Mode: Positive ion mode is typically used for peptides and amino acids.[3]

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum over a relevant m/z range.[1]

4. Data Analysis:

  • Compare the observed m/z of the primary ion with the theoretical m/z of the protonated this compound molecule ([M+H]⁺).

  • Analyze other peaks in the spectrum to identify potential impurities, such as byproducts from synthesis or degradation products.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the key analytical methods described.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL) prep2 Filter (0.22 µm) prep1->prep2 hplc Inject into C18 Column prep2->hplc Filtered Sample detect UV Detection (220 nm) hplc->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate

Caption: Workflow for Chemical Purity Analysis by RP-HPLC.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase hplc Inject into Chiral Column prep->hplc Sample Solution detect UV Detection hplc->detect integrate Integrate D- and L-Isomer Peaks detect->integrate Chromatogram with Separated Enantiomers calculate Calculate Enantiomeric Purity integrate->calculate MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep Prepare Dilute Solution (0.1 mg/mL) ms Infuse into ESI Source prep->ms Diluted Sample acquire Acquire Mass Spectrum ms->acquire compare Compare Observed m/z with Theoretical m/z acquire->compare Mass Spectrum identify Identify Impurity Masses compare->identify

References

A Comparative Guide to the Biological Activity of Peptides With and Without 3-Methyl-D-Histidine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug development, aiming to enhance therapeutic properties such as receptor affinity, stability, and in vivo efficacy. The incorporation of unnatural amino acids, such as 3-methyl-D-histidine, represents a key strategy in this endeavor. This guide provides a comprehensive comparison of the biological activity of peptides featuring this modification against their native counterparts, with a focus on the well-characterized Gonadotropin-Releasing Hormone (GnRH) and its potent agonist, Histrelin, which incorporates a structurally related N-benzyl-D-histidine.

Impact of 3-Methyl-D-Histidine Modification on Peptide Bioactivity

The introduction of a methyl group to the imidazole ring of a D-histidine residue can profoundly influence a peptide's physicochemical properties and, consequently, its biological activity. This modification can lead to:

  • Enhanced Receptor Affinity: The methyl group can engage in favorable hydrophobic interactions within the receptor's binding pocket, potentially increasing the peptide's affinity and potency.

  • Increased Proteolytic Stability: The steric hindrance provided by the methyl group can shield the peptide backbone from degradation by proteases, leading to a longer circulating half-life and sustained in vivo activity.

  • Modulated Signal Transduction: Alterations in receptor binding kinetics and peptide conformation can influence the downstream signaling cascade, potentially leading to a more robust or prolonged cellular response.

Comparative Analysis: Native GnRH vs. Histrelin

To illustrate the impact of a modified D-histidine residue, we compare the native Gonadotropin-Releasing Hormone (GnRH) with Histrelin, a potent GnRH receptor agonist. Histrelin's structure includes the substitution of glycine at position 6 with N-benzyl-D-histidine, a modification analogous to 3-methyl-D-histidine in its effect on the imidazole ring.

Data Presentation
ParameterNative GnRHHistrelin (with N-benzyl-D-histidine)Fold Change
Receptor Binding Affinity (Ki) ~5 nM~0.2 nM~25x higher
In Vitro Potency (EC50) ~1 nM~0.05 nM~20x higher
In Vivo Efficacy Transient LH and FSH releaseSustained suppression of LH and FSHQualitative
Pharmacokinetics (Half-life) ~2-4 minutes~3-10 fold longer than native GnRH~3-10x

Note: The exact values can vary depending on the specific assay conditions and experimental setup. The data presented here is a synthesis of values reported in the literature.

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of the peptides to the GnRH receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the GnRH receptor (e.g., pituitary cells or recombinant cell lines) are prepared by homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (native GnRH or Histrelin).

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Bioassay (LH Release from Pituitary Cells)

Objective: To determine the in vitro potency (EC50) of the peptides by measuring their ability to stimulate luteinizing hormone (LH) release from primary pituitary cells.

Methodology:

  • Cell Culture: Primary pituitary cells are isolated from rats and cultured in appropriate media.

  • Peptide Stimulation: The cells are treated with increasing concentrations of the test peptides (native GnRH or Histrelin) for a defined period.

  • Sample Collection: The cell culture supernatant is collected.

  • LH Measurement: The concentration of LH in the supernatant is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the LH concentration against the peptide concentration. The EC50 value, the concentration of the peptide that produces 50% of the maximal LH release, is calculated.

In Vivo Efficacy (Suppression of LH in Animal Models)

Objective: To assess the in vivo efficacy of the peptides by measuring their ability to suppress LH levels in a suitable animal model (e.g., castrated rats).

Methodology:

  • Animal Model: Castrated male rats are used to ensure that LH levels are not influenced by endogenous testosterone feedback.

  • Peptide Administration: The animals are administered with either the native GnRH or Histrelin via a suitable route (e.g., subcutaneous injection).

  • Blood Sampling: Blood samples are collected at various time points after peptide administration.

  • LH Measurement: Plasma LH concentrations are determined by RIA or ELISA.

  • Data Analysis: The degree and duration of LH suppression are compared between the different treatment groups.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters, including the half-life, of the peptides.

Methodology:

  • Peptide Administration: The peptides are administered to animals (e.g., rats or non-human primates) via intravenous injection.

  • Blood Sampling: Serial blood samples are collected at predetermined time points.

  • Peptide Quantification: The concentration of the intact peptide in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine parameters such as half-life, clearance, and volume of distribution.

Signaling Pathway and Experimental Workflow Diagrams

The biological effects of GnRH and its analogs are mediated through the GnRH receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates a cascade of intracellular signaling events.

GnRH_Signaling_Pathway GnRH GnRH / Histrelin GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds to Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Release Gonadotropin Release (LH & FSH) Ca2->Release Triggers MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) PKC->MAPK_Cascade Activates Transcription Gene Transcription (LH & FSH synthesis) MAPK_Cascade->Transcription Leads to Experimental_Workflow Peptide_Synthesis Peptide Synthesis (Native vs. Modified) In_Vitro_Assays In Vitro Characterization Peptide_Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Evaluation Peptide_Synthesis->In_Vivo_Studies Receptor_Binding Receptor Binding Assay (Ki determination) In_Vitro_Assays->Receptor_Binding Functional_Assay Functional Bioassay (EC50 determination) In_Vitro_Assays->Functional_Assay Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Efficacy_Study In Vivo Efficacy (e.g., LH suppression) In_Vivo_Studies->Efficacy_Study PK_Study Pharmacokinetic Study (Half-life determination) In_Vivo_Studies->PK_Study Efficacy_Study->Data_Analysis PK_Study->Data_Analysis

Safety Operating Guide

Navigating the Disposal of Boc-D-his(3-ME)-OH: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). Although specific hazard data for Boc-D-his(3-ME)-OH is limited, it is prudent to handle it with care to mitigate any potential risks.[1] Handling of the solid compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glassesTo prevent eye irritation from potential dust particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To avoid inhalation of dust which may cause respiratory tract irritation.[1]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[1]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[1] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[1]

  • Waste Identification and Segregation :

    • Any unused or excess this compound should be considered chemical waste.

    • Segregate waste containing this compound from other laboratory waste streams to prevent incompatible chemical reactions.[1][2]

  • Containerization :

    • Solid Waste : Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Liquid Waste : If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[1]

    • It is often preferable to use plastic containers over glass to minimize the risk of breakage.[2] The container must be in good condition with a secure lid.[2]

  • Labeling :

    • The waste container label must include the full chemical name: "this compound".

    • Clearly indicate that it is "Hazardous Waste".

    • Include any relevant institutional tracking numbers as required by your facility's waste management guidelines.[1]

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[1]

    • The storage area should be away from incompatible materials, particularly strong oxidizing agents.[1]

  • Disposal Request :

    • Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[1][2]

    • Do not attempt to transport or dispose of the waste yourself.[2]

  • Final Disposal :

    • The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow provides a clear, visual guide for laboratory personnel to follow.

cluster_start Start: Handling cluster_waste_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal start Don PPE waste_gen Generate this compound Waste (Solid or Liquid) start->waste_gen segregate Segregate from Incompatible Waste waste_gen->segregate containerize Place in Labeled, Leak-Proof Container segregate->containerize storage Store in Designated Cool, Dry, Ventilated Area containerize->storage request_pickup Contact EHS for Waste Pickup storage->request_pickup disposal Licensed Vendor Disposal (e.g., Incineration) request_pickup->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Boc-D-his(3-ME)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-D-his(3-ME)-OH are paramount for a secure and compliant laboratory environment. This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, to mitigate risks and ensure responsible management of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesChemical splash goggles are essential to protect the eyes from dust particles and potential splashes of solutions containing the compound.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves should be worn.[1][2] Gloves should be inspected before use and changed regularly, with a recommended frequency of every 30 to 60 minutes, or immediately if contaminated or damaged.[4] Double gloving is recommended for enhanced protection.[4]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn to protect the skin and clothing from contamination.[1][5]
Respiratory Protection Dust Respirator (N95 or higher)To prevent inhalation of the fine powder, a NIOSH-approved dust respirator, such as an N95 or N-100 particle mask, should be used, especially when handling larger quantities or when there is a potential for dust generation.[4][5] A full-face respirator can also be considered for comprehensive protection.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to the completion of an experimental procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Gather Materials and Equipment gather_ppe->gather_materials weigh Weigh Compound Carefully (Minimize Dust) gather_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere (if required) dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.